molecular formula C11H13N3O5 B1664705 7-Deazainosine CAS No. 2862-16-0

7-Deazainosine

Cat. No.: B1664705
CAS No.: 2862-16-0
M. Wt: 267.24 g/mol
InChI Key: DPRSKJHWKNHBOW-UHFFFAOYSA-N
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Description

7-Deazainosine is a biochemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2862-16-0

Molecular Formula

C11H13N3O5

Molecular Weight

267.24 g/mol

IUPAC Name

7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C11H13N3O5/c15-3-6-7(16)8(17)11(19-6)14-2-1-5-9(14)12-4-13-10(5)18/h1-2,4,6-8,11,15-17H,3H2,(H,12,13,18)

InChI Key

DPRSKJHWKNHBOW-UHFFFAOYSA-N

SMILES

C1=CN(C2=C1C(=O)NC=N2)C3C(C(C(O3)CO)O)O

Isomeric SMILES

C1=CN(C2=C1C(=O)N=CN2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

C1=CN(C2=C1C(=O)NC=N2)C3C(C(C(O3)CO)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

7-Deazainosine;  Deaminohydroxytubercindin;  7 Deazainosine;  7Deazainosine.

Origin of Product

United States

Foundational & Exploratory

biological properties of 7-Deazainosine in antiviral research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Properties of 7-Deazainosine and its Derivatives in Antiviral Research

Introduction: Beyond Canonical Purines

In the landscape of antiviral drug discovery, nucleoside analogs represent a cornerstone of therapeutic intervention. These molecules, structural mimics of natural nucleosides, act as subversive agents, integrating into viral replication processes with disruptive consequences. Among these, the pyrrolo[2,3-d]pyrimidine class of nucleosides, commonly known as 7-deazapurines, has emerged as a particularly fruitful area of investigation.[1][2] Unlike canonical purines, 7-deazapurines feature a carbon atom in place of nitrogen at the 7th position of the purine ring, a subtle yet profound modification that alters the molecule's electronic properties and its interactions with key viral and host enzymes.

This guide focuses on this compound and its prominent derivatives, such as 7-deaza-2'-C-methyladenosine (7DMA) and 7-deazaguanosine.[3][4][5] These compounds have demonstrated a remarkable breadth of activity, particularly against a wide array of RNA viruses, establishing them as high-value leads in the development of next-generation antiviral therapeutics.[3][4][6] We will explore their molecular mechanisms, spectrum of activity, and the validated experimental frameworks used to characterize their potential.

Core Mechanism of Antiviral Action: A Two-Pronged Assault

The efficacy of this compound derivatives stems from their ability to selectively disrupt viral replication, often while sparing host cellular machinery. This activity is primarily rooted in the inhibition of viral polymerases, with some analogs also exhibiting immunomodulatory effects.

Primary Mechanism: Viral Polymerase Inhibition and Chain Termination

The principal antiviral strategy of this compound analogs is the targeted inhibition of viral RNA-dependent RNA polymerase (RdRp), the central enzyme in the replication of RNA viruses.[3][7] The process is a classic example of a prodrug activation pathway:

  • Cellular Uptake and Phosphorylation: As a nucleoside, the parent compound is transported into the host cell. Here, it is sequentially phosphorylated by host cell kinases to its active triphosphate form.[5] This metabolic activation is a critical prerequisite for its antiviral activity.

  • Subversion of Viral RdRp: The resulting this compound triphosphate is recognized by the viral RdRp as a substrate, mimicking a natural purine nucleotide (ATP or GTP).

  • Incorporation and Chain Termination: The viral polymerase incorporates the analog into the nascent viral RNA strand. For derivatives containing a 2'-C-methyl modification, this incorporation event acts as a non-obligate chain terminator.[3][5] The steric hindrance from the methyl group at the 2' position prevents the formation of the next phosphodiester bond, thereby halting the elongation of the viral RNA genome and aborting replication.

A key advantage of this mechanism is its selectivity. The triphosphate analogs of these compounds show significantly higher affinity for viral RdRp compared to human DNA and RNA polymerases, which accounts for their generally low cellular toxicity and favorable therapeutic window.[3]

Mechanism_of_Action cluster_cell Host Cell Prodrug This compound Analog (Prodrug) MonoP Monophosphate Prodrug->MonoP Host Kinases DiP Diphosphate MonoP->DiP Host Kinases TriP Active Triphosphate (NTP Analog) DiP->TriP Host Kinases Viral_RNA Viral RNA Replication TriP->Viral_RNA Acts as substrate Blocked_RNA Replication Terminated Viral_RNA->Blocked_RNA Incorporation of NTP Analog RdRp Viral RNA-dependent RNA Polymerase (RdRp) RdRp->Viral_RNA Catalyzes Extracellular Extracellular Space Extracellular->Prodrug Uptake

Caption: Intracellular activation and mechanism of this compound analogs.

Secondary Mechanism: Immunomodulation

Certain derivatives, particularly those related to 7-deazaguanosine, can also function as biological response modifiers.[4][8] These compounds have been shown to induce the production of endogenous interferon, a critical cytokine in the innate immune response to viral infections.[4][8] Furthermore, they can stimulate the activity of natural killer (NK) cells and phagocytes, enhancing the host's ability to clear the viral infection.[4][6] This dual-action capability—directly inhibiting the virus while simultaneously bolstering the host immune response—makes these compounds particularly compelling.

Structure-Activity Relationship (SAR): The Basis of Potency and Selectivity

The antiviral potency and safety profile of these nucleosides are highly dependent on their specific chemical structure. Key modifications have been systematically explored to optimize their properties:

  • The 7-Deaza Core: The replacement of N7 with a carbon atom is fundamental. This change has been shown to significantly increase the inhibitory potency against viral polymerases like that of HCV when compared to the corresponding purine nucleosides.[3][7]

  • The 2'-C-Methyl Group: The addition of a methyl group at the 2' position of the ribose sugar is a critical determinant of broad and potent antiviral activity, particularly for RdRp inhibition and chain termination.[3][7][9] This modification is a hallmark of many successful nucleoside polymerase inhibitors.

  • Substitutions on the Base: Further modifications to the pyrrolo[2,3-d]pyrimidine base can fine-tune the molecule's properties. For example, adding an 8-chloro group to 7-deazaguanosine was found to reduce toxicity and improve oral bioavailability in animal models.[6]

Spectrum of Antiviral Activity

This compound derivatives have demonstrated a broad spectrum of activity against numerous, clinically relevant RNA viruses. The table below summarizes the in vitro efficacy of representative compounds.

CompoundVirus FamilyVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
7-Deaza-2'-C-methyladenosineFlaviviridaeHepatitis C Virus (HCV)Huh-7~1.0>100>100[3]
7-Deaza-2'-C-methyladenosineFlaviviridaeWest Nile Virus (WNV)SK-N-SH0.15 - 0.33>50>150[9]
7-Deaza-2'-C-methyladenosineFlaviviridaeZika Virus (ZIKV)Vero~5 - 15>100>6.7[10]
7-Deaza-2'-C-methyladenosinePicornaviridaeHuman Rhinovirus 14HeLa0.9>50>55[3]
7-Deaza-7-fluoro-2'-C-MACoronaviridaeSARS-CoV-2VeroNot specified>1006.2[11]
7-Deazaneplanocin APoxviridaeVaccinia VirusHFF0.04>100>2500[12][13]
7-Deazaneplanocin APoxviridaeCowpox VirusHFF0.03>100>3333[12][13]

EC₅₀: 50% effective concentration. CC₅₀: 50% cytotoxic concentration. SI = CC₅₀/EC₅₀.

Validated Experimental Protocols for Antiviral Evaluation

A rigorous, multi-assay approach is essential to comprehensively evaluate the antiviral potential and safety of this compound derivatives. The following protocols form a self-validating system to determine potency, selectivity, and mechanism of action.

Experimental_Workflow cluster_antiviral Antiviral Potency cluster_cytotoxicity Cellular Toxicity A1 Infect cells with virus A2 Treat with serial dilutions of this compound analog A1->A2 A3 Incubate & measure viral inhibition (CPE, Plaque Assay) A2->A3 EC50 Determine EC₅₀ A3->EC50 SI Calculate Selectivity Index (SI) SI = CC₅₀ / EC₅₀ EC50->SI C1 Seed uninfected cells C2 Treat with serial dilutions of this compound analog C1->C2 C3 Incubate & measure cell viability (MTS, LDH Assay) C2->C3 CC50 Determine CC₅₀ C3->CC50 CC50->SI

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and Synthetic History of 7-Deazainosine

Abstract

This compound, a pyrrolo[2,3-d]pyrimidine ribonucleoside, represents a pivotal scaffold in medicinal chemistry. As a structural analog of the natural nucleoside inosine, its unique modification—the replacement of the N7 nitrogen with a carbon atom—confers distinct physicochemical and biological properties. This guide provides a comprehensive exploration of the discovery of this compound, tracing its origins from the deamination of a natural antibiotic to its establishment as a valuable synthetic precursor. We will delve into the evolution of its synthetic methodologies, from classical chemical transformations to modern cross-coupling and chemoenzymatic strategies. Furthermore, this document will elucidate the compound's mechanism of action as a prodrug and its diverse biological activities, including antitumor, antiviral, and antiparasitic effects, offering field-proven insights for researchers, scientists, and drug development professionals.

The Genesis of this compound: From Antibiotic Precursor to Bioactive Nucleoside

The story of this compound is intrinsically linked to its 7-deazaadenosine counterpart, the naturally occurring antibiotic tubercidin. The initial preparation and discovery of this compound's biological activity stemmed from the chemical manipulation of tubercidin.

Initial Preparation via Deamination

The first reported preparation of this compound was achieved through the straightforward deamination of tubercidin[1][2]. This reaction, typically carried out using sodium nitrite in an acidic medium like acetic acid, converts the exocyclic amino group at the C6 position of the 7-deazaadenine base into a hydroxyl group, yielding this compound. This transformation is a classic method for converting adenosine and its analogs to their corresponding inosine derivatives.

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} dot Caption: Conversion of Tubercidin to this compound.

Early Biological Evaluation: A Tale of Two Cell Types

Initial biological studies revealed a fascinating dichotomy in the activity of this compound. While its precursor, tubercidin, exhibited growth inhibitory effects against the bacterium Streptococcus faecalis, this compound was found to be inactive against this organism[1].

In stark contrast, both tubercidin and this compound demonstrated inhibitory activity against mammalian cancer cell lines, including Sarcoma 180 cells in vitro, as well as Ehrlich ascites and leukemia P388 cells in vivo[1]. This disparity pointed towards a crucial mechanistic insight: the biological activity of this compound in mammalian cells is contingent upon its metabolic conversion back into tubercidin derivatives[1].

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} dot Caption: Metabolic Activation Pathway of this compound.

Sensitive mammalian cells possess the enzymatic machinery to aminate this compound, converting it into active tubercidin nucleotides. The lack of this metabolic capability in S. faecalis renders the compound inert[1]. This established this compound as a prodrug of tubercidin, with its tissue-specific toxicity and potency being dependent on the rate of this metabolic conversion[1].

The Synthetic Trajectory: From Simple Conversions to Complex Architectures

The synthesis of this compound and its derivatives has evolved significantly, driven by the quest for novel therapeutic agents with improved efficacy and selectivity.

Foundational Synthetic Protocol: Deamination of Tubercidin

The deamination of 7-deazaadenosine (tubercidin) remains a fundamental and widely cited method for preparing this compound.

Experimental Protocol: Synthesis of this compound from Tubercidin

  • Dissolution: Dissolve tubercidin (or a substituted analog like 8-bromo-tubercidin) in a suitable acidic solvent, such as glacial acetic acid[3].

  • Cooling: Cool the solution in an ice bath to 0-5 °C to control the exothermic reaction.

  • Reagent Addition: Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise to the cooled solution with vigorous stirring. The reaction generates nitrous acid in situ, which acts as the deaminating agent.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, neutralize the mixture carefully with a base (e.g., ammonium hydroxide) and extract the product.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield pure this compound[3].

Glycosylation Strategies: Building from the Base Up

An alternative to modifying a pre-existing nucleoside is the direct glycosylation of a pyrrolo[2,3-d]pyrimidine base. This approach offers greater flexibility for creating diverse analogs. A notable method involves the treatment of a silylated 6-bromo-5-cyanopyrrolo[2,3-d]pyrimidin-4-one with a protected ribose donor, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose[3][2]. Subsequent deprotection steps yield the final this compound ribonucleoside[2].

Modern Synthetic Innovations

The versatility of the 7-deazapurine scaffold has spurred the development of advanced synthetic methods to introduce a wide range of functional groups, leading to derivatives with highly specific biological activities.

  • Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura cross-coupling reaction has become a cornerstone for synthesizing 7-aryl-7-deazapurine derivatives[4]. This method typically involves coupling a 7-iodo-7-deazapurine intermediate with various boronic acids to install aryl or heteroaryl moieties at the C7 position[4]. These reactions are crucial for creating analogs with potent antitrypanosomal activity[5][6].

  • Chemoenzymatic Synthesis: Enzymatic methods, particularly using purine nucleoside phosphorylase (PNP), offer a highly regioselective approach to glycosylation[7]. This chemoenzymatic strategy can be more efficient and produce fewer side products compared to purely chemical methods, especially for synthesizing fleximer analogs[7].

  • Convergent and Iterative Phosphorylation: For applications requiring the triphosphate form (the biologically active species for polymerases), improved phosphorylation strategies have been developed. These include HPLC-free iterative methods that allow for the large-scale synthesis of 7-deaza-7-modified nucleoside triphosphates, which are essential for research in synthetic biology and as antiviral agents[8][9][10].

dot graph G { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot Caption: Evolution of Synthetic Routes to this compound.

A Spectrum of Biological Activity

The 7-deaza modification imparts unique properties that have been exploited to develop compounds with a broad range of biological activities. The replacement of the N7 atom with a carbon alters the hydrogen bonding capabilities in the major groove of DNA or RNA, which can impact interactions with enzymes like polymerases[11].

Biological Activity Target / Mechanism Key Findings References
Antitumor Prodrug for tubercidin nucleotides in mammalian cells.Active against Sarcoma 180, Ehrlich ascites, and leukemia P388. Potency depends on metabolic amination.[1]
Antiviral Inhibition of viral RNA-dependent RNA polymerase (RdRp), particularly for HCV.7-Deaza modification of purine nucleosides (e.g., 2'-C-methyl-adenosine) significantly increases inhibitory potency against HCV RdRp.[12][13]
Antiparasitic Disruption of purine salvage pathways in trypanosomes.C6-O-alkylated and C7-aryl derivatives show potent activity against Trypanosoma brucei (sleeping sickness) and Trypanosoma cruzi (Chagas disease).[5][6][14]
Immunomodulatory Induction of interferon and activation of natural killer (NK) and phagocytic cells.7-Deazaguanosine (a related compound) is an orally active biological response modifier with broad-spectrum antiviral activity.[15]

Conclusion and Future Outlook

From its simple beginnings as a chemical derivative of a natural antibiotic, this compound has emerged as a privileged scaffold in nucleoside chemistry. Its journey from a prodrug with unexpected activity to a versatile building block for complex, targeted therapeutics highlights the power of structural modification in drug discovery. The evolution of its synthesis from basic deamination to sophisticated cross-coupling and enzymatic strategies has enabled the exploration of a vast chemical space, yielding potent antiviral, antitumor, and antiparasitic agents. As research continues, the this compound core will undoubtedly serve as the foundation for the next generation of nucleoside analogs, with applications spanning from infectious diseases to cancer immunotherapy.

References

  • Studies on the Biologic Activity and Mode of Action of this compound. Cancer Research. [Link]

  • Immunoenhancing properties and antiviral activity of 7-deazaguanosine in mice. PubMed. [Link]

  • C6-O-alkylated this compound nucleoside analogues: Discovery of potent and selective anti-sleeping sickness agents. PubMed. [Link]

  • Chemical synthesis and biological activity of novel brominated 7-deazaadenosine-3',5'-cyclic monophosphate derivatives. PubMed. [Link]

  • A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties. PMC. [Link]

  • Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. PMC. [Link]

  • This compound derivatives: synthesis and characterization of 7- and 7,8-substituted pyrrolo. Taylor & Francis Online. [Link]

  • Discovery of Novel 7-Aryl 7-Deazapurine 3'-Deoxy-ribofuranosyl Nucleosides with Potent Activity against Trypanosoma cruzi. ResearchGate. [Link]

  • Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages. PMC. [Link]

  • The synthesis of 7-deaza-7-iodo-2′-deoxyadenosine. (i) NaH, CH3CN, then... ResearchGate. [Link]

  • Examples of biologicaly active 7-deazapurine nucleosides. ResearchGate. [Link]

  • Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs. PMC. [Link]

  • Discovery of Novel 7-Aryl 7-Deazapurine 3'-Deoxy-ribofuranosyl Nucleosides with Potent Activity against Trypanosoma cruzi. PubMed. [Link]

  • This compound derivatives: synthesis and characterization of 7- and 7,8-substituted pyrrolo [2,3-d]pyrimidine ribonucleosides. PubMed. [Link]

  • New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. MDPI. [Link]

  • Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs. RSC Publishing. [Link]

  • A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties. ResearchGate. [Link]

    • Synthesis route of 7-ethylnyl-7-deazainosine phosphoramidite. ResearchGate. [Link]

  • Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs. eScholarship.org. [Link]

  • Design and synthesis of fluorescent 7-deazaadenosine nucleosides containing π-extended diarylacetylene motifs. ResearchGate. [Link]

  • Recent Advances in Synthetic Routes to Azacycles. MDPI. [Link]

Sources

Introduction: The Significance of the 7-Deaza Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 7-Deazainosine: From Synthesis to Therapeutic Applications

This guide provides a comprehensive review of this compound, a pyrrolo[2,3-d]pyrimidine nucleoside analog of inosine. We will delve into its chemical synthesis, multifaceted mechanisms of action, and its significant therapeutic potential as an antiviral, anticancer, and immunomodulatory agent. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important molecule and its derivatives.

Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. Their success hinges on their ability to mimic natural nucleosides, allowing them to be metabolized by cellular or viral enzymes and subsequently interfere with nucleic acid synthesis or function. The purine analog this compound belongs to the pyrrolo[2,3-d]pyrimidine class, which is characterized by the replacement of the nitrogen atom at position 7 of the purine ring with a carbon atom.[1]

This seemingly minor structural modification has profound biological consequences:

  • Enhanced Enzymatic Stability: The C-N glycosidic bond in purine nucleosides is a primary site for enzymatic cleavage by purine nucleoside phosphorylases (PNPs). Replacing the N7 with a carbon atom creates a more stable C-C glycosidic bond, rendering the molecule resistant to phosphorolytic cleavage and thereby improving its metabolic stability and pharmacokinetic profile.[2]

  • Altered Electronic Properties: The substitution of nitrogen with carbon makes the five-membered ring more electron-rich, which can influence binding affinity to target enzymes.[1]

  • A Scaffold for Further Modification: The C7 position provides a valuable handle for chemical modifications, allowing for the synthesis of a diverse library of derivatives with fine-tuned biological activities and properties.[1]

This compound itself is derived from the deamination of the natural antibiotic Tubercidin (7-deazaadenosine). While Tubercidin exhibits broad bioactivity, it is also associated with significant cytotoxicity. This compound and its derivatives often present a more favorable therapeutic window, demonstrating potent biological effects with reduced toxicity.[3][4]

Synthesis and Chemical Properties

The synthesis of this compound and its analogs can be achieved through both chemical and enzymatic routes. Chemical synthesis offers versatility for creating diverse derivatives, while enzymatic methods can provide high regioselectivity and stereoselectivity.

Representative Chemical Synthesis

A common strategy for synthesizing 7-deazapurine nucleosides is through glycosylation of the 7-deazapurine base with a protected ribose or deoxyribose derivative. The following protocol is a representative example based on established methodologies.

Experimental Protocol: Synthesis of 7-Deaza-2'-Deoxyadenosine (a precursor to this compound)

This protocol illustrates a key synthetic step often employed in the creation of 7-deazapurine nucleosides, adapted from literature procedures.[5][6][7]

Objective: To couple a protected 7-deazapurine base with a protected deoxyribose sugar.

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine base)

  • 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose (protected sugar)

  • Sodium hydride (NaH)

  • Acetonitrile (CH3CN), anhydrous

  • N-Iodosuccinimide (NIS)

  • Dimethylformamide (DMF), anhydrous

  • Methanolic ammonia (7N NH3/MeOH)

  • Standard glassware for anhydrous reactions, magnetic stirrer, TLC plates, silica gel for column chromatography.

Step-by-Step Methodology:

  • Preparation of the Nucleobase Anion:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon), suspend 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in anhydrous acetonitrile.

    • Cool the suspension to 0°C in an ice bath.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise.

    • Allow the mixture to stir at room temperature for 1 hour. The formation of the sodium salt of the nucleobase will be observed. Causality: Deprotonation of the pyrrole nitrogen (N7-H) by the strong base NaH generates a nucleophilic anion, which is essential for the subsequent glycosylation reaction.

  • Glycosylation:

    • Dissolve the protected sugar (1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose, 1.0 equivalent) in anhydrous acetonitrile.

    • Add the sugar solution dropwise to the suspension of the nucleobase anion at room temperature.

    • Stir the reaction mixture overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality: The nucleophilic nitrogen anion attacks the anomeric carbon of the sugar, displacing the chloride leaving group in an SN2-type reaction to form the N-glycosidic bond.

  • Work-up and Purification:

    • Quench the reaction by carefully adding methanol to consume any excess NaH.

    • Concentrate the mixture under reduced pressure.

    • Redissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain the protected nucleoside.

  • Ammonolysis (Conversion to Adenosine Analog):

    • Dissolve the purified protected nucleoside in methanolic ammonia in a sealed pressure tube.

    • Heat the mixture at 70-100°C for 12-24 hours.[2][5]

    • Cool the tube to room temperature and concentrate the solvent under reduced pressure.

    • Purify the resulting 7-deaza-2'-deoxyadenosine by recrystallization or chromatography. Causality: The ammonia acts as a nucleophile to displace the chloro group at the C6 position of the purine ring. It also cleaves the toluoyl protecting groups from the sugar hydroxyls.

  • Deamination to this compound (Optional):

    • The resulting 7-deazaadenosine analog can be chemically or enzymatically deaminated to yield the corresponding this compound.

Enzymatic Synthesis

Enzymatic transglycosylation using bacterial enzymes like Purine Nucleoside Phosphorylase (PNP) offers an alternative route. This method leverages the ability of the enzyme to transfer a sugar moiety from a donor nucleoside to the heterocyclic base.[8][9][10]

Workflow: Enzymatic Synthesis of a this compound Analog

G cluster_0 Two-Enzyme System cluster_1 Transglycosylation A Uridine/dUridine B Uridine Phosphorylase (UP) A->B Substrate C (d)Ribose-1-phosphate B->C Generates E Purine Nucleoside Phosphorylase (PNP) C->E D 7-Deazapurine Base D->E F This compound Analog E->F Catalyzes

Caption: Enzymatic synthesis via a two-enzyme transglycosylation reaction.

Mechanism of Action: A Multi-Pronged Approach

The biological activity of this compound and its derivatives stems from their ability to act as metabolic impostors. The primary mechanism, particularly for antiviral activity, involves intracellular phosphorylation to the active 5'-triphosphate form.

Metabolic Activation Pathway

For a nucleoside analog to exert its effect, it must first be converted into its nucleotide form within the host cell. This is a sequential phosphorylation process catalyzed by host cell kinases.

Diagram: Intracellular Phosphorylation Cascade

G Nuc This compound (Prodrug) NMP 7-Deaza-IMP (Monophosphate) Nuc->NMP Host Kinase 1 (e.g., ADK for Adenosine analogs) NDP 7-Deaza-IDP (Diphosphate) NMP->NDP Host Kinase 2 (e.g., NMPK) NTP 7-Deaza-ITP (Active Triphosphate) NDP->NTP Host Kinase 3 (e.g., NDPK) Target Viral RNA-Dependent RNA Polymerase (RdRp) NTP->Target Inhibits

Caption: The metabolic activation pathway of this compound to its active triphosphate form.

The efficiency of this phosphorylation cascade is a critical determinant of the compound's potency and can vary between different cell types (e.g., cancer vs. normal cells), which forms a basis for selective cytotoxicity.[11][12]

Antiviral Activity: Targeting Viral Polymerases

The primary antiviral target for many this compound derivatives is the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of RNA viruses but absent in host cells.[13]

  • Mechanism: The activated 7-deaza-triphosphate analog acts as a competitive inhibitor of the natural nucleotide substrate (e.g., ATP or GTP).[4][14] It is incorporated by the viral RdRp into the nascent RNA strand.

  • Chain Termination: Analogs with modifications at the 2' or 3' position of the ribose sugar, such as the 2'-C-methyl group found in potent anti-HCV agents, act as non-obligate chain terminators.[13] Once incorporated, the modified sugar sterically hinders the addition of the next nucleotide, halting viral RNA synthesis.[3][13]

Anticancer and Immunomodulatory Effects
  • Anticancer: In cancer cells, this compound can be metabolized to 7-deazaadenosine (Tubercidin) derivatives.[3] The resulting triphosphates can be incorporated into both RNA and DNA. Incorporation into RNA can disrupt protein synthesis, while incorporation into DNA can cause DNA damage, leading to cell cycle arrest and apoptosis.[1][11] The selectivity of some derivatives for cancer cells is attributed to their more efficient phosphorylation in malignant cells compared to normal fibroblasts.[12]

  • Immunomodulatory: 7-Deazaguanosine (a close analog) has been shown to be an orally active biological response modifier. It induces the production of interferon and activates natural killer (NK) and phagocytic cells, key components of the innate immune system, contributing to its broad-spectrum antiviral activity in vivo.[15]

Biological Activities and Therapeutic Potential

The 7-deazapurine scaffold has yielded compounds with a broad spectrum of activity against viruses, cancers, and parasites.

Antiviral Data

Derivatives of this compound, particularly 7-deazaadenosine analogs, have shown potent activity against a range of RNA viruses.

CompoundVirusAssayEC₅₀ / IC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference(s)
7-Deaza-2'-C-Me-AdenosineHCV RepliconReplicon~0.4>100>250[3][4]
7-Deaza-2'-C-Me-AdenosineBVDVCPE0.3>50>167[3]
7-Deaza-2'-C-Me-AdenosineWest Nile VirusCPE1.0>50>50[3]
7-Deaza-2'-C-Me-AdenosineDengue Virus Type 2Plaque1.8>50>28[3]
7-Deaza-2'-C-Me-AdenosineYellow Fever VirusPlaque0.7>50>71[3]
7-Deazaneplanocin ACowpox VirusCPE0.5 - 0.7>300>428[2]
7-Deazaneplanocin AVaccinia VirusCPE0.4 - 0.6>300>500[2]

EC₅₀: 50% effective concentration; IC₅₀: 50% inhibitory concentration; CC₅₀: 50% cytotoxic concentration; SI = CC₅₀/EC₅₀.

Anticancer and Antiparasitic Activity
  • Anticancer: 7-Hetaryl-7-deazaadenosines have demonstrated potent, nanomolar cytotoxic activities against various cancer cell lines.[11][12]

  • Antiparasitic: C6-O-alkylated this compound analogs have shown highly promising in vitro activity against Trypanosoma brucei, the causative agent of sleeping sickness, with EC₅₀ values in the mid-nanomolar range.[16]

Key Experimental Protocols for Compound Evaluation

A critical aspect of drug development is the rigorous in vitro evaluation of a compound's efficacy and toxicity. The Selectivity Index (SI), the ratio of cytotoxicity to antiviral activity (CC₅₀/EC₅₀), is a key parameter for prioritizing lead compounds.[17][18][19]

Workflow: Determination of Selectivity Index (SI)

G cluster_0 Cytotoxicity Assay cluster_1 Antiviral Efficacy Assay A1 Seed host cells A2 Treat with serial dilutions of this compound analog A1->A2 A3 Incubate (48-72h) A2->A3 A4 Measure cell viability (e.g., MTT Assay) A3->A4 A5 Calculate CC₅₀ A4->A5 Calc Calculate Selectivity Index (SI) A5->Calc CC₅₀ B1 Seed host cells B2 Infect with virus and treat with serial dilutions of analog B1->B2 B3 Incubate (48-72h) B2->B3 B4 Measure inhibition of viral replication (e.g., CPE, qPCR) B3->B4 B5 Calculate EC₅₀ B4->B5 B5->Calc EC₅₀ Result High SI indicates promising therapeutic potential Calc->Result SI = CC₅₀ / EC₅₀

Caption: Parallel workflow for determining the CC₅₀ and EC₅₀ to calculate the Selectivity Index.

Experimental Protocol: Cytotoxicity (CC₅₀) Determination by MTT Assay

This protocol is a self-validating system for assessing compound toxicity, adapted from standard methodologies.[17][20][21]

Objective: To determine the concentration of a this compound analog that reduces the viability of a host cell line by 50%.

Materials:

  • Host cell line (e.g., Huh-7, Vero, A549) in logarithmic growth phase.

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Sterile 96-well cell culture plates, multichannel pipettes, CO₂ incubator, microplate reader.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer.

    • Adjust the cell suspension to a concentration of 5 x 10⁴ cells/mL in complete medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator. Causality: This allows cells to attach to the plate surface and resume normal growth before compound exposure.

  • Compound Treatment:

    • Prepare a series of two-fold serial dilutions of the test compound in cell culture medium. The concentration range should be wide enough to span from no toxicity to complete cell death (e.g., from 100 µM down to 0.1 µM).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells in triplicate.

    • Include essential controls:

      • Cell Control (100% Viability): Wells with cells treated only with medium containing the same final concentration of DMSO as the highest compound concentration.

      • Blank Control (Background): Wells containing only medium to measure background absorbance.

    • Incubate the plate for 48-72 hours (duration should match the planned efficacy assay).

  • MTT Assay:

    • After incubation, carefully remove the compound-containing medium.

    • Add 100 µL of fresh medium and 10 µL of the MTT reagent to each well.

    • Incubate for 3-4 hours at 37°C. Causality: Mitochondrial dehydrogenases in living, metabolically active cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan is directly proportional to the number of viable cells.

    • Remove the MTT-containing medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank controls from all other wells.

    • Calculate the percentage of cell viability for each concentration: % Cell Viability = (Absorbance_Treated / Absorbance_Cell Control) x 100

    • Plot the % Cell Viability against the log of the compound concentration and fit the data using a non-linear regression (sigmoidal dose-response curve) to determine the CC₅₀ value.

Conclusion and Future Directions

This compound and the broader class of 7-deazapurine nucleosides represent a privileged scaffold in medicinal chemistry. Their inherent metabolic stability and the versatility of the C7 position for chemical modification have enabled the development of potent inhibitors of viral, cancer, and parasitic targets. The antiviral mechanism, primarily through the inhibition of viral RdRp after intracellular activation, is well-established for many derivatives.

Future research will likely focus on:

  • Targeted Delivery: Developing prodrug strategies to enhance cell-specific delivery and activation, further improving the therapeutic index.

  • Combination Therapies: Evaluating the synergistic effects of this compound analogs with other antiviral or anticancer agents that have different mechanisms of action.

  • Overcoming Resistance: Designing next-generation analogs that are active against viral or cancer cell variants that have developed resistance to existing therapies.

The continued exploration of this chemical space promises to yield novel therapeutic agents to address significant unmet medical needs.

References

  • Olsen, D. B., et al. (2004). A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties. Antimicrobial Agents and Chemotherapy, 48(10), 3944–3953. [Link]

  • Mishra, N., et al. (2021). Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death. Viruses, 13(11), 2337. [Link]

  • Eldrup, A. B., et al. (2004). A 7-deaza-adenosine analog is a potent and selective inhibitor of hepatitis C virus replication with excellent pharmacokinetic properties. Antimicrobial Agents and Chemotherapy, 48(10), 3944-3953. [Link]

  • The synthesis of 7-deaza-7-iodo-2′-deoxyadenosine. (n.d.). ResearchGate. [Link]

  • CC50/IC50 Assay for Antiviral Research. (n.d.). Creative Diagnostics. [Link]

  • A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties. (2004). ResearchGate. [Link]

  • Sidwell, R. W., et al. (1987). Immunoenhancing properties and antiviral activity of 7-deazaguanosine in mice. Antimicrobial Agents and Chemotherapy, 31(5), 652–656. [Link]

  • Perlíková, P., et al. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 37(6), 1427-1463. [Link]

  • Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency. (n.d.). HHS.gov. [Link]

  • Lee, Y.-J., et al. (2009). Synthesis and antiviral activity of 7-deazaneplanocin A against orthopoxviruses (vaccinia and cowpox virus). Bioorganic & Medicinal Chemistry Letters, 19(1), 224-226. [Link]

  • de la-Fuente, C., et al. (2023). Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages. Microbiology and Molecular Biology Reviews, 87(4), e00051-22. [Link]

  • Hulpia, F., et al. (2020). C6-O-alkylated this compound nucleoside analogues: Discovery of potent and selective anti-sleeping sickness agents. European Journal of Medicinal Chemistry, 188, 112018. [Link]

  • Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products. (2024). MDPI. [Link]

  • Mikhailopulo, I. A., et al. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. International Journal of Molecular Sciences, 24(20), 15469. [Link]

  • Perlíková, P., et al. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 37(6), 1427–1463. [Link]

  • New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. (2023). MDPI. [Link]

  • Obata, S., et al. (2017). Synthesis and Properties of 7-Deazapurine- and 8-Aza-7-deazapurine-Locked Nucleic Acid Analogues: Effect of the Glycosidic Torsion Angle. The Journal of Organic Chemistry, 82(1), 163-174. [Link]

  • Tloušt’ová, E., et al. (2022). Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. Journal of Medicinal Chemistry, 65(20), 13534-13553. [Link]

  • Bume, B., et al. (2024). Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs. RSC Chemical Biology. [Link]

  • Sommadossi, J.-P., & La-Colla, P. (2003). Anti-viral 7-deaza l-nucleosides.
  • Bume, B., et al. (2024). Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs. eScholarship, University of California. [Link]

  • Jia, Z., et al. (2022). Identifying Small-Molecule Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase by Establishing a Fluorometric Assay. Frontiers in Immunology, 13, 868940. [Link]

  • Structures of 7-deazapurine nucleosides. (n.d.). ResearchGate. [Link]

  • Touret, F., et al. (2020). In vitro screening of a FDA approved chemical library reveals potential inhibitors of SARS-CoV-2 replication. Scientific Reports, 10(1), 13093. [Link]

  • Dose−response curves and EC50 values for derivatives. (n.d.). ResearchGate. [Link]

  • Rocha, R. P. F., et al. (2022). Antiviral and Immunomodulatory Effects of 7-Deaza-2-methyladenosine (7DMA) in a Susceptible Mouse Model of Usutu Virus Infection. Viruses, 14(12), 2806. [Link]

  • A cell-based assay to discover inhibitors of SARS-CoV-2 RNA dependent RNA polymerase. (2022). ResearchGate. [Link]

  • ProFoldin SARS-CoV-2 RNA-Dependent RNA Polymerase (RdRp). (n.d.). ProFoldin. [Link]

  • RdRp enzymatic activity - SARS-CoV-2 Assays. (2024). NCBI Bookshelf. [Link]

  • Lohmann, V. (2009). HCV Replicons: Overview and Basic Protocols. In Hepatitis C (pp. 143-160). Humana Press. [Link]

  • Obata, S., et al. (2017). Synthesis and properties of 7-deazapurine and 8-aza-7-deazapurine locked nucleic acid analogs. The Journal of Organic Chemistry, 82(1), 163-174. [Link]

  • Moradpour, D., Penin, F., & Rice, C. M. (2007). HCV Replicon Systems. In Hepatitis C Viruses: Genomes and Molecular Biology. Horizon Bioscience. [Link]

  • Gao, Y., et al. (2020). Structural Basis for the Inhibition of the RNA-Dependent RNA Polymerase from SARS-CoV-2 by Remdesivir. bioRxiv. [Link]

  • anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. (n.d.). ResearchGate. [Link]

  • Li, Y.-P., & Lemon, S. M. (2019). HCV Replicon Systems: Workhorses of Drug Discovery and Resistance. Frontiers in Microbiology, 10, 239. [Link]

  • Myong, S., et al. (2007). Step-by-Step Progress Toward Understanding the Hepatitis C Virus RNA Helicase. PLoS Biology, 5(6), e174. [Link]

  • HCV Real-time PCR genotyping Kit. (2021). DNA-Technology. [Link]

  • Seela, F., et al. (2007). Oligonucleotides incorporating 8-aza-7-deazapurines: synthesis and base pairing of nucleosides with nitrogen-8 as a glycosylation position. Organic & Biomolecular Chemistry, 5(19), 3209-3220. [Link]

  • Seela, F., et al. (2018). 7-Deaza-2'-deoxyisoguanosine, a Noncanonical Nucleoside for Nucleic Acid Code Expansion and New DNA Constructs: Nucleobase Functionalization of Inverse Watson-Crick and Purine-Purine Base Pairs. Accounts of Chemical Research, 51(9), 2139-2150. [Link]

Sources

Topic: 7-Deazainosine: Structure, Function, and Application

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Deazainosine is a purine nucleoside analog where the nitrogen atom at the 7th position of the inosine base is replaced by a carbon atom. This seemingly subtle modification of the pyrrolo[2,3-d]pyrimidine core introduces profound changes to the molecule's electronic properties, hydrogen bonding capabilities, and steric profile.[1] These structural alterations have significant functional implications, particularly when the analog is incorporated into RNA. It disrupts tertiary structures like G-quadruplexes, modulates RNA-protein interactions, and alters recognition by cellular enzymes.[2][3] Consequently, this compound and its derivatives have emerged as indispensable tools in molecular biology research and as promising scaffolds in drug development for antiviral and anticancer therapies.[4][5][6] This guide provides a comprehensive technical overview of this compound, from its core structure to its functional consequences and practical applications.

The Structural Core: A Departure from the Canonical

The unique biology of this compound stems directly from its atomic composition. Understanding this structure is fundamental to appreciating its functional divergence from natural purines.

The N7 to C7 Substitution

In canonical purines like guanosine and adenosine (and by extension, their deaminated analog inosine), the nitrogen atom at position 7 (N7) plays a critical role. It possesses a lone pair of electrons, making it a hydrogen bond acceptor. This N7 position is a key interaction point in the major groove of nucleic acid helices and is crucial for forming non-Watson-Crick base pairs, such as Hoogsteen pairs, which are essential for complex RNA folding and the formation of four-stranded G-quadruplex (G4) structures.[2][7]

By replacing this nitrogen with a carbon-hydrogen (C-H) group, this compound (and related 7-deazapurines) loses this hydrogen bond accepting capability.[8][9] This single atomic substitution is the primary driver of its unique functional profile.

Comparative Properties: this compound vs. Inosine

The functional consequences of the N7-C7 switch become clear when comparing the analog to its natural counterpart, inosine.

FeatureInosineThis compoundFunctional Implication
N7 Position Nitrogen (H-bond acceptor)Carbon (neutral C-H group)Loss of Hoogsteen hydrogen bonding capability; altered protein recognition in the major groove.[2][7]
G-Quadruplex Formation Participates via Hoogsteen faceDisrupts/Prevents formationEnables sequencing of G-rich regions; tool for studying G4 biological relevance.[2]
Base Pairing Watson-Crick (I-C) & Wobble (I-U, I-A)Maintains Watson-Crick pairing (I-C)Duplex stability is generally maintained or slightly altered, but tertiary structure is significantly impacted.[10][11]
Enzymatic Recognition Substrate for enzymes like ADARsPoor substrate or inhibitor for many N7-recognizing enzymes.[3]Allows for probing enzyme-substrate interactions and can be used to differentiate enzyme activities (e.g., ADAR1 vs. ADAR2).[3]
Chemical Stability StandardExtremely stable against acid or base degradation.[10]Useful in applications requiring harsh chemical conditions where standard nucleosides would be degraded.[10]

Functional Implications and Applications

The structural alterations of this compound are not mere chemical curiosities; they provide powerful means to manipulate and study biological systems.

Probing and Disrupting RNA Secondary Structure

The most significant consequence of the N7-C7 substitution is the inability to form Hoogsteen base pairs. This makes 7-deaza-GTP (the triphosphate form used in synthesis) an invaluable reagent for overcoming challenges in sequencing and PCR amplification of G-rich DNA and RNA, which can form stable G-quadruplexes that stall polymerases. By substituting a fraction of the GTP with 7-deaza-GTP during synthesis, these G4 structures are destabilized, allowing for smooth polymerase read-through.

This property is also exploited in research to validate the functional role of G-quadruplexes. A common experimental strategy involves comparing the biological activity (e.g., translation efficiency, splicing) of a native RNA sequence with a counterpart where all guanines have been replaced by 7-deazaguanine. If the biological function is altered in the modified RNA, it provides strong evidence that a G-quadruplex structure is involved.[2]

Modulating RNA-Protein Interactions

Many RNA-binding proteins (RBPs) and enzymes make specific contacts within the major groove of RNA, often interacting directly with the N7 position of purines.[12][13] Substituting with this compound can abolish these interactions, serving as a powerful "atomic mutagenesis" tool to pinpoint critical contact points.

A compelling example is the differential recognition by Adenosine Deaminases Acting on RNA (ADARs), enzymes that convert adenosine to inosine. Studies have shown that ADAR1 activity is highly dependent on the presence of N7, and its function is severely impaired with 7-deazaadenosine-containing substrates. In contrast, ADAR2 remains largely active.[3] This differential sensitivity allows researchers to dissect the specific roles and mechanisms of these two closely related enzymes.

Therapeutic Potential

The unique structure of 7-deazapurines makes them attractive scaffolds for drug development. Since they are analogs of natural building blocks, they can be readily taken up by cells and phosphorylated into their active triphosphate forms. However, their altered structure can selectively inhibit viral or cancer-related enzymes.

  • Antiviral Agents: 7-deaza-2′-C-methyl-adenosine has been identified as a potent inhibitor of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase, demonstrating low cellular toxicity and excellent pharmacokinetic properties.[4][14]

  • Antiparasitic Agents: C6-O-alkylated this compound derivatives have shown highly promising activity against Trypanosoma brucei, the parasite responsible for sleeping sickness.[5]

  • Immunomodulation: As analogs of cyclic dinucleotides, 7-deazapurine derivatives have been developed as agonists for the STING (Stimulator of Interferon Genes) receptor, a key component of the innate immune system, with potential applications in immuno-oncology.[15]

Experimental Methodologies

Leveraging the properties of this compound requires robust experimental protocols. Below are foundational workflows for its use in research.

Protocol: Synthesis of 7-Deazaguanine-Modified RNA via In Vitro Transcription

This protocol describes the complete substitution of guanosine with 7-deazaguanosine in an RNA transcript using T7 RNA polymerase. 7-deaza-GTP is a good substrate for T7 RNA polymerase.[16]

Methodology:

  • Template Design: Prepare a linear double-stranded DNA template containing a T7 promoter (5'-TAATACGACTCACTATAG -3', where the bold G is the +1 transcription start site) followed by the desired RNA sequence.

  • Reaction Assembly: On ice, combine the following components in a nuclease-free microcentrifuge tube.

    • Nuclease-Free Water: to a final volume of 20 µL

    • 5X Transcription Buffer: 4 µL

    • 100 mM DTT: 2 µL

    • NTP Mix (10 mM each of ATP, CTP, UTP): 2 µL of each

    • 7-deaza-GTP (10 mM): 2 µL

    • Linear DNA Template (100-500 ng/µL): 1 µL

    • RNase Inhibitor (40 U/µL): 1 µL

    • T7 RNA Polymerase: 2 µL

  • Incubation: Mix gently and incubate at 37°C for 2-4 hours.

  • Template Removal: Add 1 µL of TURBO DNase and incubate at 37°C for 15 minutes to digest the DNA template.

  • RNA Purification: Purify the transcript using a column-based RNA cleanup kit or via phenol-chloroform extraction and ethanol precipitation.

  • Quality Control: Assess RNA integrity and size via denaturing urea-PAGE. Quantify the RNA concentration using a NanoDrop spectrophotometer or Qubit fluorometer. The absence of G4 formation can be confirmed biophysically (e.g., by circular dichroism) or through gel mobility shift assays.[2]

Workflow: Probing RNA-Protein Interactions

This diagram outlines the logical flow for using 7-deazapurine substitution to determine if the N7 position of a specific purine is critical for a protein-RNA interaction.

Caption: Potential modulation of the cGAS-STING innate immunity pathway by 7-deazapurine-modified RNA.

The cGAS-STING pathway is a primary defense mechanism against cytosolic DNA and can also be activated by certain RNA species. The sensor cGAS, upon binding nucleic acids, synthesizes the second messenger cGAMP, which activates STING. The structural alteration in a 7-deazapurine-containing RNA can change how it is recognized by sensors like cGAS, potentially leading to either an enhanced or dampened downstream interferon response. This has direct implications for the design of RNA-based therapeutics and vaccines, where controlling immunogenicity is paramount. [15]

Conclusion and Future Outlook

This compound and its related analogs represent a cornerstone of chemical biology, providing a simple yet powerful tool to dissect complex biological questions. By removing a single nitrogen atom, researchers can effectively disable key non-covalent interactions, allowing for the precise interrogation of RNA structure, the mapping of RNA-protein interaction sites, and the development of novel therapeutics. Future work will likely focus on expanding the chemical diversity of 7-deazapurines with novel substitutions to create more sophisticated molecular probes and more potent, selective drug candidates. The continued application of these analogs will undoubtedly lead to new insights into the intricate world of RNA biology and accelerate the development of next-generation therapies.

References

  • Synthesis and Properties of 2'-OMe-RNAs Modified with Cross-Linkable 7-Deazaguanosine Derivatives. ResearchGate. [Link]

  • 7-Substituted 8-aza-7-deazaadenosines for modification of the siRNA major groove. National Center for Biotechnology Information (PMC). [Link]

  • This compound | C11H13N3O5. PubChem, National Institutes of Health. [Link]

  • A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties. National Center for Biotechnology Information (PMC). [Link]

  • C6-O-alkylated this compound nucleoside analogues: Discovery of potent and selective anti-sleeping sickness agents. PubMed, National Institutes of Health. [Link]

  • Click Modification of RNA at Adenosine: Structure and Reactivity of 7-Ethynyl- and 7-Triazolyl-8-aza-7-deazaadenosine in RNA. National Center for Biotechnology Information (PMC). [Link]

  • 7-Deaza-Adenosine, 7-Deaza-A RNA Modification. Bio-Synthesis Inc. [Link]

  • 7-Substituted 8-aza-7-deazaadenosines for modification of the siRNA major groove. PubMed, National Institutes of Health. [Link]

  • 7-Deaza-7-ethynyl-2'-deoxyadenosine (EdA), Alkyne-containing Nucleosides. Jena Bioscience. [Link]

  • Enzymatic Synthesis of Modified RNA Containing 5-Methyl- or 5-Ethylpyrimidines or Substituted 7-Deazapurines and Influence of the Modifications on Stability and Function of mRNA and sgRNA. ePrints Soton, University of Southampton. [Link]

  • A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties. ResearchGate. [Link]

  • Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages. National Center for Biotechnology Information (PMC). [Link]

  • Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs. Royal Society of Chemistry Publishing. [Link]

  • Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages. NSF Public Access Repository. [Link]

  • Structures of 7-deazapurine nucleosides. ResearchGate. [Link]

  • Click modification of RNA at adenosine: structure and reactivity of 7-ethynyl- and 7-triazolyl-8-aza-7-deazaadenosine in RNA. PubMed, National Institutes of Health. [Link]

  • 7-Deaza-2′-deoxyinosine: A Stable Nucleoside with the Ambiguous Base Pairing Properties of 2′-Deoxyinosine. Taylor & Francis Online. [Link]

  • 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system. National Center for Biotechnology Information (PMC). [Link]

  • Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP. MDPI. [Link]

  • Dual N6/C7-Substituted 7-Deazapurine and Tricyclic Ribonucleosides with Affinity for G Protein-Coupled Receptors. National Center for Biotechnology Information (PMC). [Link]

  • Recognition and excision properties of 8-halogenated-7-deaza-2'-deoxyguanosine as 8-oxo-2'-deoxyguanosine analogues and Fpg and hOGG1 inhibitors. PubMed, National Institutes of Health. [Link]

  • Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. ACS Publications. [Link]

  • Identification of G-quadruplexes in long functional RNAs using 7-deaza-Guanine RNA. National Center for Biotechnology Information (PMC). [Link]

  • Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages. ASM Journals. [Link]

  • 7-Deaza-dA-CE Phosphoramidite. Glen Research. [Link]

  • Impact of 3-deazapurine nucleobases on RNA properties. Semantic Scholar. [Link]

  • Structural and functional effects of inosine modification in mRNA. RNA, UC Davis. [Link]

  • Structural and functional effects of inosine modification in mRNA. ResearchGate. [Link]

  • Nucleoside analog studies indicate mechanistic differences between RNA-editing adenosine deaminases. Nucleic Acids Research, Oxford Academic. [Link]

  • Deaminase-based RNA recording enables high throughput mutational profiling of protein-RNA interactions. National Center for Biotechnology Information (PMC). [Link]

  • RNA-Protein Interactions: A New Frontier for Drug Discovery. Promega Connections. [Link]

  • Structural perspectives on adenosine to inosine RNA editing by ADARs. National Center for Biotechnology Information (PMC). [Link]

  • Decoding RNA–Protein Interactions: Methodological Advances and Emerging Challenges. Wiley Online Library. [Link]

  • Methods to study RNA-protein interactions. National Center for Biotechnology Information (PMC). [Link]

  • Characterization of RNA-protein interactions in 7 S ribonucleoprotein particles from Xenopus laevis oocytes. PubMed, National Institutes of Health. [Link]

Sources

7-Deazainosine: Structural Stability and Enzymatic Resistance

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the initial biological characterization of 7-Deazainosine, focusing on its structural divergence from Inosine and its critical role as a stable purine nucleoside phosphorylase (PNP) inhibitor.

Technical Guide to Initial Biological Activity & Mechanistic Characterization [1]

Executive Summary & Chemical Identity

This compound (Pyrrolo[2,3-d]pyrimidine nucleoside) is the C7-substituted analog of Inosine.[1] Historically identified during the metabolic degradation studies of Tubercidin (7-deazaadenosine), it represents a critical pivot point in nucleoside chemistry. Unlike its parent compound Tubercidin—which exhibits potent cytotoxicity via incorporation into RNA/DNA—this compound is characterized by its metabolic inertness towards specific phosphorolytic enzymes.[1]

This guide focuses on the "initial studies" that established this compound not merely as a metabolite, but as a competitive inhibitor of bacterial Purine Nucleoside Phosphorylase (PNP), a property that stems directly from the lack of the N7-nitrogen atom required for enzymatic protonation.

Structural Comparison
FeatureInosine (Natural Substrate)This compound (Inhibitor/Analog)
Heterocycle Purine (Imidazo[4,5-d]pyrimidine)Pyrrolo[2,3-d]pyrimidine
Position 7 Nitrogen (N)Carbon (CH)
Glycosidic Bond Labile to PNP phosphorolysisResistant to PNP phosphorolysis
pKa (N7/C7) ~2.3 (Protonation site)Neutral (Non-basic)

Mechanistic Profiling: The PNP Interaction

The defining biological activity of this compound in initial studies was its interaction with Purine Nucleoside Phosphorylase (PNP) .

The N7-Protonation Hypothesis

Initial kinetic studies (e.g., Jensen, 1976; Acs et al., Adv.[1] Enzyme Regul.[1][2]) postulated that for PNP to cleave the glycosidic bond of a purine nucleoside, the enzyme must protonate the N7 position to destabilize the purine ring.

  • Observation: Inosine is readily cleaved to Hypoxanthine and Ribose-1-Phosphate.[1]

  • Finding: this compound, lacking the N7 lone pair, cannot accept a proton.[1] Consequently, it binds to the active site but does not undergo phosphorolysis .

  • Result: It acts as a competitive inhibitor, effectively "locking" the enzyme active site without being processed.

Kinetic Data Summary

The following table summarizes historical kinetic data comparing the natural substrate (Inosine) with this compound in E. coli PNP assays.

CompoundRole

(

M)

(

M)

(Rel)
Inosine Substrate40 - 60N/A100%
This compound Competitive InhibitorN/A200 - 400*0%
7-Deaza-2'-deoxyinosine Competitive InhibitorN/A~2500%

*Note:


 values vary based on specific assay conditions (pH 7.4, phosphate buffer). Lower 

values (potent inhibition) are observed with specific C7-halogenated derivatives, but the parent this compound shows moderate affinity.[1]

Visualization of Metabolic Logic

The following diagram illustrates the divergent metabolic fates of Inosine and this compound, highlighting the "Metabolic Blockade" established by the 7-deaza modification.

G cluster_0 Mechanism of Action Inosine Inosine (Substrate) PNP PNP Enzyme (Active Site) Inosine->PNP Binding (Kd) Deaza This compound (Inhibitor) Deaza->PNP Competitive Binding (Ki) Hypoxanthine Hypoxanthine + Ribose-1-P PNP->Hypoxanthine Phosphorolysis (N7 Protonation) Block NO REACTION (Complex Stable) PNP->Block Catalytic Failure (No N7)

Caption: Comparative metabolic pathway showing the phosphorolysis of Inosine versus the catalytic blockade of this compound due to the absence of the N7 proton acceptor site.

Experimental Protocols

To replicate the initial characterization of this compound, the following protocols are standardized based on foundational literature.

Protocol A: Chemical Synthesis (Vorbrüggen Glycosylation)

Context: Early studies often required de novo synthesis to obtain pure 7-deaza analogs.[1]

  • Reagents: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Chromophore), 1-O-Acetyl-2,3,5-tri-O-benzoyl-

    
    -D-ribofuranose, BSA (N,O-Bis(trimethylsilyl)acetamide), TMSOTf (Trimethylsilyl trifluoromethanesulfonate).[1]
    
  • Silylation: Suspend the nucleobase in dry Acetonitrile (MeCN). Add BSA (2.5 eq) and stir at RT for 30 min until clear (generation of silylated base).

  • Coupling: Add the protected ribose (1.0 eq). Cool to 0°C. Add TMSOTf (1.1 eq) dropwise.[1]

  • Reaction: Heat to 80°C for 2-4 hours. Monitor via TLC (Chloroform/Methanol 95:5).[1]

  • Workup: Quench with saturated

    
    . Extract with Dichloromethane (DCM).[1]
    
  • Deprotection: Treat the intermediate with methanolic ammonia (

    
    /MeOH) at RT for 24h to remove benzoyl groups and convert the 4-chloro group to the 4-oxo (inosine form) if using specific hydrolytic conditions, or use 4-methoxy precursors followed by hydrolysis.
    
    • Critical Note: Direct synthesis of this compound often proceeds via the 4-chloro intermediate (Tubercidin precursor) followed by enzymatic deamination (Adenosine Deaminase) or chemical hydrolysis (NaOH).

Protocol B: PNP Phosphorolysis Inhibition Assay

Context: Validating the "non-cleavable" inhibitor status.

  • System: Spectrophotometric assay monitoring the conversion of Inosine to Hypoxanthine (change in Absorbance at 293 nm).

  • Buffer: 50 mM Potassium Phosphate buffer, pH 7.4 (Phosphate serves as the co-substrate).

  • Enzyme: Bacterial PNP (E. coli) or Mammalian PNP (Calf Spleen).[1][3] Note: Specificity differs; E. coli PNP accepts a wider range of substrates but is strictly inhibited by this compound.

  • Procedure:

    • Blank: Buffer + Enzyme.[1]

    • Control: Buffer + Enzyme + Inosine (100

      
      M).[1] Record 
      
      
      
      .[1]
    • Test: Buffer + Enzyme + Inosine (100

      
      M) + This compound  (graded concentrations: 10, 50, 100, 200 
      
      
      
      M).[1]
  • Analysis: Plot Dixon plots (

    
     vs 
    
    
    
    ) to determine
    
    
    .
    • Expected Result: Competitive inhibition pattern (intersecting lines at the y-axis on a Lineweaver-Burk plot).[1]

Biological Implications & Toxicity

While Tubercidin (7-deazaadenosine) is highly toxic due to its phosphorylation and incorporation into DNA/RNA (causing chain termination or functional impairment), This compound exhibits a distinct profile:[1][4]

  • Cellular Toxicity: Significantly lower than Tubercidin. This compound is generally not a substrate for Adenosine Kinase, preventing the formation of the toxic triphosphate nucleotide pool.

  • Antiviral Potential: Its primary utility in initial studies was not as a direct antiviral, but as a scaffold.[1] However, derivatives (e.g., 7-deaza-2'-C-methyl-adenosine) later showed potent anti-HCV activity by leveraging the stability of the 7-deaza bond against catabolic cleavage while retaining polymerase recognition.[1]

References

  • Biochemical and biological studies with tubercidin (7-deaza-adenosine), this compound and certain nucleotide derivatives of tubercidin. Source: Advances in Enzyme Regulation (1967) [1]

  • 7-Deazapurine 2'-deoxyribofuranosides are noncleavable competitive inhibitors of Escherichia coli purine nucleoside phosphorylase. Source: Biochemistry / PubMed [1]

  • Properties of purine nucleoside phosphorylase (PNP) of mammalian and bacterial origin. Source: PubMed (Jensen et al. studies)

  • Interaction of Escherichia coli purine nucleoside phosphorylase (PNP) with the cationic and zwitterionic forms of the fluorescent substrate N(7)-methylguanosine. Source: Biophysical Journal

Sources

7-Deazainosine: A Strategic Purine Nucleoside Analog for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: 7-Deazainosine, a pyrrolo[2,3-d]pyrimidine nucleoside, represents a significant advancement in the field of purine nucleoside analogs. By replacing the nitrogen atom at the 7-position of the purine ring with a carbon, this modification confers unique physicochemical properties, including enhanced stability and an altered electronic profile. These changes translate into a broad spectrum of biological activities, most notably potent antiviral and anticancer effects. The 7-deaza scaffold often leads to improved pharmacokinetic profiles compared to its conventional purine counterparts, reducing toxicity while enhancing bioavailability. This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, therapeutic applications, and key experimental methodologies to facilitate its exploration in research and drug development.

The Strategic Advantage of the 7-Deaza Scaffold

Purine nucleoside analogs are a cornerstone of chemotherapy and virotherapy, primarily functioning by interfering with nucleic acid synthesis.[1][2] However, their efficacy can be limited by metabolic instability or rapid clearance. The substitution of the N7 nitrogen with a carbon atom in the purine ring, creating a 7-deazapurine, is a key strategic modification.[3] This change makes the five-membered ring more electron-rich and provides a site (C7) for further chemical derivatization, which can lead to improved enzyme binding or enhanced base-pairing characteristics.[3] this compound (also known as deaminohydroxytubercidin) is a canonical example of this class, derived from the deamination of the natural antibiotic 7-deazaadenosine (tubercidin).[4][5]

Chemical Structure and Physicochemical Properties

The fundamental difference between inosine and this compound is the replacement of an electronegative nitrogen atom with a carbon-hydrogen bond. This seemingly minor alteration has profound implications:

  • Increased Stability: 7-Deaza-2'-deoxyinosine is notably stable against both acidic and basic conditions, a valuable property for drug formulation and in vivo resilience.[6]

  • Altered Hydrogen Bonding: The absence of the N7 atom, a hydrogen bond acceptor in the major groove of DNA/RNA, modifies the interaction profile with enzymes and nucleic acid structures.[7][8]

  • Modulation of Glycosidic Bond Conformation: The conformation around the glycosidic bond, which links the base to the ribose sugar, is altered in 7-deazapurines, influencing how they are recognized and processed by cellular enzymes.[9]

Fig 2. Workflow for in vitro antiviral efficacy testing.
Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the confirmation of target engagement (e.g., binding to a viral polymerase or a host kinase) in an intact cellular environment.

Objective: To verify that the this compound analog binds to its intended target protein, causing thermal stabilization.

Materials:

  • High-density cell culture expressing the target protein

  • This compound analog and vehicle control (DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • PCR tubes

  • Thermal cycler

  • Western blot or mass spectrometry equipment

Methodology:

  • Cell Treatment: Treat a suspension of intact cells with a high concentration of the this compound analog or vehicle control for a defined period (e.g., 1 hour).

  • Heating: Aliquot the treated cell suspension into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/denatured proteins.

  • Protein Analysis: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of the target protein remaining in the soluble fraction for each temperature point using Western blotting or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble target protein against the temperature for both the compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization due to ligand binding. [10] Self-Validation Insight: CETSA is a powerful self-validating system. A positive result—a thermal shift—provides direct evidence that the compound is engaging with the target protein within the complex milieu of the cell, bridging the gap between a biochemical assay and a phenotypic cellular response. [10]

Conclusion and Future Directions

This compound and its derivatives constitute a privileged scaffold in medicinal chemistry. The replacement of N7 with a carbon atom confers enhanced stability and favorable pharmacokinetic properties, often translating to potent biological activity with a wider therapeutic window. The demonstrated efficacy against a range of RNA viruses and cancer cell lines underscores the vast potential of this compound class.

Future research should focus on:

  • Expanding SAR Studies: Exploring novel substitutions at the C7 position and on the ribose moiety to further optimize potency and selectivity. [3]* Mechanism Deconvolution: For anticancer applications, precisely identifying the kinase targets and downstream pathways affected by this compound derivatives. [11][12]* Prodrug Strategies: Designing monophosphate prodrugs to enhance intracellular delivery and phosphorylation, potentially overcoming resistance mechanisms. [13] By leveraging the unique chemical and biological properties of the 7-deaza scaffold, researchers and drug developers are well-positioned to develop next-generation therapeutics for a host of challenging diseases.

References

  • Bloch, A., Dutschman, G., Currie, B. L., Robins, R. K., & Nichol, C. A. (1969). Studies on the Biologic Activity and Mode of Action of this compound. Cancer Research, 29(1), 110-117. [Link]

  • Sidwell, R. W., Allen, L. B., Huffman, J. H., Revankar, G. R., Robins, R. K., & Tolman, R. L. (1987). Immunoenhancing properties and antiviral activity of 7-deazaguanosine in mice. Antimicrobial Agents and Chemotherapy, 31(5), 717–721. [Link]

  • Olsen, D. B., Eldrup, A. B., Bartholomew, L., Bhat, B., Bosserman, M. R., Ceccacci, A., ... & Carroll, S. S. (2004). A 7-deaza-adenosine analog is a potent and selective inhibitor of hepatitis C virus replication with excellent pharmacokinetic properties. Antimicrobial agents and chemotherapy, 48(10), 3944-3953. [Link]

  • Barai, V. N., Kvasyuk, E. I., Kulak, T. I., & Mikhailopulo, I. A. (2008). This compound derivatives: synthesis and characterization of 7-and 7, 8-substituted pyrrolo [2, 3-d] pyrimidine ribonucleosides. Nucleosides, Nucleotides and Nucleic Acids, 27(5), 525-533. [Link]

  • Tloušťová, E., Perlíková, P., Džubák, P., & Hocek, M. (2021). Antiviral Activity of 7-Substituted 7-Deazapurine Ribonucleosides, Monophosphate Prodrugs, and Triphoshates against Emerging RNA Viruses. ACS Infectious Diseases, 7(10), 2956-2970. [Link]

  • Azuar, A., Donay, F., González-Sánchez, L., Góngora, A., Fraile-Risco, A., Rojas, J. M., ... & Martín-Acebes, M. A. (2022). Antiviral and Immunomodulatory Effects of 7-Deaza-2′-C-methyladenosine (7DMA) in a Susceptible Mouse Model of Usutu Virus Infection. Viruses, 14(12), 2795. [Link]

  • Olsen, D. B., Eldrup, A. B., Bartholomew, L., Bhat, B., Bosserman, M. R., Ceccacci, A., ... & Carroll, S. S. (2004). A 7-deaza-adenosine analog is a potent and selective inhibitor of hepatitis C virus replication with excellent pharmacokinetic properties. Antimicrobial agents and chemotherapy, 48(10), 3944-3953. [Link]

  • Manfredini, S., Baraldi, P. G., Bazzanini, R., Durini, E., & Vertuani, S. (2008). This compound derivatives: synthesis and characterization of 7-and 7, 8-substituted pyrrolo [2, 3-d] pyrimidine ribonucleosides. Nucleosides, Nucleotides and Nucleic Acids, 27(5), 525-533. [Link]

  • Olsen, D. B., Eldrup, A. B., Bartholomew, L., Bhat, B., Bosserman, M. R., Ceccacci, A., ... & Carroll, S. S. (2004). A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties. Antimicrobial Agents and Chemotherapy, 48(10), 3944-3953. [Link]

  • Olsen, D. B., Eldrup, A. B., Bartholomew, L., Bhat, B., Bosserman, M. R., Ceccacci, A., ... & Carroll, S. S. (2004). A 7-deaza-adenosine analog is a potent and selective inhibitor of hepatitis C virus replication with excellent pharmacokinetic properties. Antimicrobial agents and chemotherapy, 48(10), 3944-3953. [Link]

  • Catala, M., & de Crécy-Lagard, V. (2023). Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages. Journal of Biological Chemistry, 299(3). [Link]

  • National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. [Link]

  • Bhandari, B., & Nawale, S. L. (2024). Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Structures of 7-deazapurine nucleosides. [Scientific Diagram]. [Link]

  • Ullas, G. V., & Jeong, L. S. (2007). Synthesis and antiviral activity of 7-deazaneplanocin A against orthopoxviruses (vaccinia and cowpox virus). Bioorganic & medicinal chemistry letters, 17(10), 2855-2857. [Link]

  • Gunic, E., Zlatar, M., Persoons, L., & Andrei, G. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. Molecules, 28(21), 7247. [Link]

  • Van der Veken, P., Van Hees, I., Van den Eede, P., Joossens, J., Cools, M., Caljon, G., ... & Van Calenbergh, S. (2020). C6-O-alkylated this compound nucleoside analogues: Discovery of potent and selective anti-sleeping sickness agents. European journal of medicinal chemistry, 188, 112018. [Link]

  • Al-Ostath, A., Al-Warhi, T., Alanazi, A., & El-Emam, A. A. (2023). Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. Molecules, 28(15), 5894. [Link]

  • Ramasamy, K., Imamura, N., Hanna, N. B., Robins, R. K., & Revankar, G. R. (1988). Synthesis and Antitumor Evaluation in Mice of Certain 7-Deazapurine (Pyrrolo[2,3-D]Pyrimidine) and 3-Deazapurine (Imidazo[4,5-C]Pyridine) Nucleosides Structurally Related to Sulfenosine, Sulfinosine, and Sulfonosine. Journal of medicinal chemistry, 31(7), 1393-1398. [Link]

  • Hocek, M. (2017). Pyrrolo [2, 3-d] pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal research reviews, 37(6), 1435-1488. [Link]

  • G, A., & Jeong, L. S. (2021). Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors. Molecules, 26(24), 7545. [Link]

  • Tichý, M., Páv, O., Tloušťová, E., Li, L., Pohl, R., & Hocek, M. (2022). Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. Journal of medicinal chemistry, 65(20), 13586-13606. [Link]

  • Seela, F., & Thomas, H. (1998). 7-Deaza-2′-deoxyinosine: A Stable Nucleoside with the Ambiguous Base Pairing Properties of 2′-Deoxyinosine. Nucleosides and Nucleotides, 18(3), 303-317. [Link]

  • Wang, G., & Seela, F. (2019). Investigation of 8-Aza-7-Deaza Purine Nucleoside Derivatives. Molecules, 24(5), 987. [Link]

  • Tichý, M., Páv, O., Tloušťová, E., Li, L., Pohl, R., & Hocek, M. (2022). Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. Journal of Medicinal Chemistry, 65(20), 13586-13606. [Link]

  • Obika, S., Onoda, M., Yoshikawa, K., & Imanishi, T. (2016). Synthesis and Properties of 7-Deazapurine-and 8-Aza-7-deazapurine-Locked Nucleic Acid Analogues: Effect of the Glycosidic Torsion Angle. The Journal of organic chemistry, 81(24), 12226-12235. [Link]

  • Glen Research. (n.d.). 7-deaza-dG-CE Phosphoramidite. Glen Research. [Link]

  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. [Link]

  • Glen Research. (n.d.). 7-Deaza-dA-CE Phosphoramidite. Glen Research. [Link]

  • Danziten®. (n.d.). Consistent Pharmacokinetics Regardless of Fasting State or Meal Type. Danziten® HCP. [Link]

Sources

Technical Deep Dive: Cytotoxic Properties of 7-Deazainosine and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacophore 7-deazainosine (pyrrolo[2,3-d]pyrimidine), a structural analogue of purine nucleosides.[1] Unlike traditional purines, the 7-deaza modification confers resistance to purine nucleoside phosphorylase (PNP)-mediated cleavage, significantly enhancing metabolic stability. This scaffold serves as a "privileged structure" in drug discovery, exhibiting dual-mode cytotoxicity: acting as both a chain-terminating antimetabolite upon incorporation into nucleic acids and a potent ATP-competitive inhibitor of critical oncogenic kinases (e.g., CDK9, PKC).

Part 1: Structural Chemistry & Structure-Activity Relationship (SAR)

The core distinction of this compound derivatives lies in the replacement of the N7 nitrogen of the purine ring with a carbon atom (C7).[1] This single atomic substitution fundamentally alters the electronic distribution and steric properties of the molecule, driving its biological activity.

The 7-Deaza "Privileged Scaffold"[1][2]
  • Metabolic Stability: The N7-C7 glycosidic bond is resistant to cleavage by PNP. In natural purines, PNP rapidly degrades the N-glycosidic bond, limiting half-life. The 7-deaza modification effectively "locks" the nucleobase to the sugar moiety, prolonging intracellular retention.

  • Hydrophobicity & Binding: The C7 position allows for the introduction of hydrophobic substituents (halogens, ethynyl, aryl groups) that can access the "hydrophobic pocket I" in kinase ATP-binding sites, a region unavailable to natural purines due to the N7 lone pair repulsion.

SAR Logic
  • C7 Substitution: Critical for kinase selectivity.

    • Cyano group (C7-CN): Found in Toyocamycin .[2] Enhances CDK9 inhibition.

    • Carboxamide (C7-CONH2): Found in Sangivamycin .[3][4] Shifts selectivity toward Protein Kinase C (PKC).

    • Halogens (C7-I/Br): Often used to increase lipophilicity and membrane permeability.

  • Sugar Modifications:

    • 2'-C-methyl: Prevents 3'-exonuclease degradation and acts as a non-obligate chain terminator (essential for HCV polymerase inhibitors).

    • ProTide (Phosphoramidate):[5] Masks the phosphate to bypass the rate-limiting first phosphorylation step (e.g., NUC-7738).

Visualization: Structural Logic & SAR

SAR_Logic cluster_derivatives Key C7 Derivatives Purine Natural Purine (N7 atom) PNP PNP Enzyme Cleavage Purine->PNP Susceptible Deaza 7-Deazapurine (C7 atom) Deaza->PNP Resistant Stability Metabolic Stability (Glycosidic bond intact) Deaza->Stability Direct Effect HydroPocket Kinase Hydrophobic Pocket Access Deaza->HydroPocket C7 Substitution PNP->Stability Inhibition leads to Selectivity Target Selectivity (CDK9, PKC, etc.) HydroPocket->Selectivity Modulates Toyocamycin Toyocamycin (C7-CN) Selectivity->Toyocamycin Sangivamycin Sangivamycin (C7-CONH2) Selectivity->Sangivamycin

Caption: Figure 1. Structural advantages of the 7-deaza scaffold. The C7 modification confers resistance to PNP cleavage and enables access to kinase hydrophobic pockets.

Part 2: Mechanisms of Cytotoxicity

This compound derivatives exert cytotoxicity through two primary, often synergistic, pathways.

Pathway A: Nucleic Acid Incorporation (Antimetabolite)

Upon cellular entry via nucleoside transporters (hENT/hCNT), the prodrug is triphosphorylated by cellular kinases (Adenosine Kinase -> Adenylate Kinase -> NDK).

  • RNA Incorporation: The triphosphate competes with ATP for incorporation into RNA. Once incorporated, it disrupts RNA processing, polyadenylation, and translation efficiency. This is the dominant mechanism for Tubercidin .

  • DNA Chain Termination: Sugar-modified variants (e.g., 2'-C-methyl) act as chain terminators, blocking DNA/RNA polymerase progression.

Pathway B: ATP-Competitive Kinase Inhibition

The nucleoside (or its monophosphate) mimics the adenosine moiety of ATP, binding to the ATP-binding pocket of kinases.

  • Toyocamycin: Potently inhibits CDK9/Cyclin T1 , blocking the phosphorylation of RNA Polymerase II C-terminal domain (CTD). This leads to transcriptional arrest of short-half-life oncogenes (e.g., MYC, MCL1).

  • Sangivamycin: Exhibits high affinity for Protein Kinase C (PKC) , inducing apoptosis via the mitochondrial pathway.

Visualization: Dual Mechanism of Action

Mechanism Prodrug 7-Deaza Nucleoside (Extracellular) Transporter hENT/hCNT Transport Prodrug->Transporter MP Monophosphate (Active Kinase Inhibitor) Transporter->MP Adenosine Kinase TP Triphosphate (Polymerase Substrate) MP->TP AK / NDK Kinase Kinase Inhibition (CDK9, PKC, FGFR) MP->Kinase Competes w/ ATP RNA RNA Incorporation (Translation Block) TP->RNA RNA Pol II DNA DNA Chain Termination TP->DNA DNA Pol Apoptosis Apoptosis / Cell Death Kinase->Apoptosis RNA->Apoptosis DNA->Apoptosis

Caption: Figure 2. Intracellular activation pathways. The scaffold acts as a kinase inhibitor at the monophosphate/nucleoside level and an antimetabolite at the triphosphate level.

Part 3: Experimental Frameworks (Protocols)

To evaluate the cytotoxic potential of novel this compound derivatives, a rigorous experimental workflow is required. The following protocols prioritize self-validation and reproducibility.

Protocol A: In Vitro Cytotoxicity Profiling (MTT/MTS)

Purpose: Determine the IC50 value of the derivative in specific cancer cell lines.[6]

Methodology:

  • Cell Seeding: Seed tumor cells (e.g., HeLa, HAP1, or Jurkat) into 96-well plates at optimal density (e.g., 5,000 cells/well) in 100 µL complete media.

    • Control: Include a "No Cell" blank and a "Vehicle Control" (DMSO 0.1%).

  • Drug Treatment: After 24h adhesion, add the 7-deaza derivative in a serial dilution (e.g., 0.01 µM to 100 µM).

    • Validation Step: Use Tubercidin (0.1 - 1 µM) as a positive toxicity control.

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL final). Incubate 3-4 hours. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.[6]

  • Analysis: Calculate % viability relative to Vehicle Control. Fit data to a sigmoidal dose-response curve (Log(inhibitor) vs. response) to extract IC50.

Protocol B: Kinase Selectivity Validation (Western Blot)

Purpose: Confirm if cytotoxicity is driven by CDK9 inhibition (Toyocamycin-like mechanism).

Methodology:

  • Treatment: Treat cells with the derivative at 2x IC50 for 6 hours.

  • Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.

  • Separation: Resolve proteins on SDS-PAGE.

  • Detection: Probe for RNA Polymerase II CTD Phospho-Ser2 .

    • Causality Check: CDK9 specifically phosphorylates Ser2 of the RNAPII CTD. A decrease in p-Ser2 signal confirms CDK9 engagement.

    • Loading Control: Beta-actin or GAPDH.

  • Result: Loss of p-Ser2 signal correlates with transcriptional arrest.

Visualization: Experimental Workflow

Workflow Synthesis Synthesis of 7-Deaza Derivative Screen Primary Screen (MTT / CellTiter-Glo) Synthesis->Screen Hit Hit Identification (IC50 < 1 µM) Screen->Hit High Potency Mech Mechanism Validation Hit->Mech Flow Flow Cytometry (Annexin V / PI) Mech->Flow Apoptosis Check Western Western Blot (p-RNAPII Ser2 / p-ERK) Mech->Western Target Check Decision Lead Candidate Selection Flow->Decision Western->Decision

Caption: Figure 3. Step-by-step workflow for evaluating this compound derivatives, moving from phenotypic screening to mechanistic validation.

Part 4: Key Derivatives & Data Summary

DerivativeC7 SubstituentPrimary MechanismKey Application
Tubercidin -HRNA Incorporation / General AntimetaboliteAntifungal / Research Tool (Toxic)
Toyocamycin -CNCDK9 Inhibition (ATP-competitive)Cancer (Transcriptional Arrest)
Sangivamycin -CONH2PKC InhibitionCancer (Apoptosis induction)
7-Deaza-2'-C-Me-Ad -H (Sugar: 2'-Me)HCV Polymerase InhibitionAntiviral (HCV)
NUC-7738 -H (ProTide)3'-dATP accumulationSolid Tumors (Clinical Trials)

References

  • Design, Synthesis, and Biological Evaluation of 5′,7-Disubstituted 7-Deaza-adenosine Analogues as Irreversible Pan-FGFR Inhibitors. Vertex AI Search / PMC. 7

  • Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors. MDPI. 8

  • A 7-deaza-adenosine analog is a potent and selective inhibitor of hepatitis C virus replication with excellent pharmacokinetic properties. PubMed / Antimicrob Agents Chemother.[9] 9

  • Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. PubMed / Med Res Rev. 1

  • Selective CDK9 Inhibition by Natural Compound Toyocamycin in Cancer Cells. MDPI. 2

  • The Novel Nucleoside Analogue ProTide NUC-7738 Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial. AACR Journals. 5

  • Cytotoxic nucleoside analogues: different strategies to improve their clinical efficacy. PubMed / Curr Med Chem. 10

Sources

The Bacterial Forge of 7-Deazapurines: A Technical Guide to Biosynthesis

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the 7-Deazapurine Scaffold

The 7-deazapurine core, a pyrrolo[2,3-d]pyrimidine structure, is a recurring motif in a diverse array of biologically active molecules produced by bacteria.[1][2] These compounds are not merely metabolic curiosities; they encompass essential components of the translational machinery and potent secondary metabolites with significant therapeutic potential. From the hypermodified tRNA base queuosine (Q), which fine-tunes protein synthesis, to a range of nucleoside antibiotics like toyocamycin and sangivamycin with demonstrated antimicrobial and antineoplastic activities, the 7-deazapurine scaffold represents a rich area of investigation for drug discovery and development.[1][3][4] Understanding the intricate enzymatic machinery that bacteria employ to construct this unique heterocyclic system is paramount for harnessing its potential.

This in-depth technical guide provides a comprehensive overview of the biosynthesis of 7-deazapurine derivatives in bacteria. Moving beyond a simple recitation of pathway steps, this document delves into the mechanistic logic behind the enzymatic transformations, offers detailed experimental protocols for studying these reactions, and explores the regulatory networks that govern the production of these vital compounds.

The Core Biosynthetic Pathway: From GTP to the Central Intermediate preQ₀

The biosynthesis of all known 7-deazapurine derivatives in bacteria converges on a common pathway that commences with guanosine-5'-triphosphate (GTP) and culminates in the formation of the key intermediate, 7-cyano-7-deazaguanine (preQ₀).[1][5][6] This four-step enzymatic cascade is a masterpiece of biochemical engineering, involving a remarkable molecular rearrangement to replace the N7 atom of the purine ring with a carbon atom.[1][5][6]

The four key enzymes orchestrating this transformation are:

  • GTP Cyclohydrolase I (GCH I / FolE) : This enzyme catalyzes the opening of the imidazole ring of GTP, a step that is also the entry point for the biosynthesis of folate.[3][7]

  • 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄) Synthase (QueD) : Homologous to 6-pyruvoyltetrahydropterin synthase (PTPS) in mammals, the bacterial QueD enzyme catalyzes the conversion of 7,8-dihydroneopterin triphosphate (H₂NTP) to 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄).[3][8][9]

  • 7-carboxy-7-deazaguanine (CDG) Synthase (QueE) : A fascinating member of the radical S-adenosylmethionine (SAM) superfamily, QueE executes the critical ring contraction that forms the pyrrolopyrimidine core, yielding 7-carboxy-7-deazaguanine (CDG).[2][3][10][11]

  • preQ₀ Synthetase (QueC) : This enzyme catalyzes the final step in preQ₀ formation, converting the carboxyl group of CDG into a nitrile group in an ATP-dependent reaction that utilizes ammonia as the nitrogen source.[3][5][6]

The in vitro reconstitution of this pathway has been successfully achieved, providing a powerful platform for mechanistic studies and the chemoenzymatic synthesis of 7-deazapurine analogs.[1][3][5][6]

Visualizing the Core Pathway

7-Deazapurine_Core_Biosynthesis GTP GTP H2NTP 7,8-Dihydroneopterin triphosphate (H₂NTP) GTP->H2NTP GTP Cyclohydrolase I (FolE) CPH4 6-Carboxy-5,6,7,8- tetrahydropterin (CPH₄) H2NTP->CPH4 CPH₄ Synthase (QueD) CDG 7-Carboxy-7-deazaguanine (CDG) CPH4->CDG CDG Synthase (QueE) Radical SAM preQ0 7-Cyano-7-deazaguanine (preQ₀) CDG->preQ0 preQ₀ Synthetase (QueC) + ATP, NH₃

Caption: The core biosynthetic pathway of 7-deazapurines from GTP to preQ₀.

Divergent Fates of preQ₀: Queuosine and Antibiotic Biosynthesis

The central intermediate, preQ₀, stands at a critical metabolic crossroads, from which biosynthetic pathways diverge to produce a variety of final products.

Queuosine Biosynthesis: A Universal tRNA Modification

In the vast majority of bacteria, preQ₀ is a precursor to the hypermodified nucleoside queuosine (Q), which is found in the wobble position of tRNAs for asparagine, aspartate, histidine, and tyrosine.[6] The pathway to queuosine involves two additional enzymatic steps:

  • preQ₀ Reductase (QueF) : This enzyme reduces the nitrile group of preQ₀ to an aminomethyl group, yielding 7-aminomethyl-7-deazaguanine (preQ₁).[3]

  • tRNA-guanine Transglycosylase (TGT) : TGT excises the guanine at the wobble position of the target tRNA and inserts preQ₁ in its place.[12]

Further modifications to the inserted preQ₁ base lead to the mature queuosine nucleoside.

Toyocamycin and Sangivamycin Biosynthesis: A Branch into Secondary Metabolism

In certain Streptomyces species, the 7-deazapurine pathway is channeled towards the production of nucleoside antibiotics such as toyocamycin and sangivamycin.[3][13] The biosynthetic gene clusters for these antibiotics often contain homologs of the que genes, designated as toy genes. For example, the toyocamycin gene cluster includes genes encoding enzymes for the conversion of preQ₀ to the final antibiotic product.[14]

Experimental Methodologies: A Practical Guide

A deep understanding of the 7-deazapurine biosynthetic pathway is built upon robust experimental investigation. This section provides detailed protocols for the heterologous expression of key enzymes and the in vitro reconstitution of the preQ₀ synthesis pathway.

Heterologous Expression and Purification of Biosynthetic Enzymes

The soluble expression of active enzymes is the cornerstone of in vitro biochemical studies. Escherichia coli is a commonly used host for the heterologous expression of the que enzymes.[4] A general protocol for the expression and purification of a His-tagged Que enzyme is provided below.

Protocol 1: Heterologous Expression and Purification of a His-tagged Que Enzyme

  • Cloning and Transformation:

    • Subclone the coding sequence of the target que gene into a suitable expression vector (e.g., pET series) containing an N-terminal hexahistidine (His₆) tag.

    • Transform the resulting plasmid into a competent E. coli expression strain (e.g., BL21(DE3)).[15]

    • Plate the transformed cells on LB agar containing the appropriate antibiotic and incubate overnight at 37°C.

  • Expression:

    • Inoculate a single colony into 50 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.

    • Use the overnight culture to inoculate 1 L of fresh LB medium and grow at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

    • Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.

  • Cell Lysis and Clarification:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Affinity Chromatography:

    • Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Protein Analysis and Storage:

    • Analyze the purified protein by SDS-PAGE to assess purity.

    • Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

    • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

    • Store the purified protein at -80°C.

Note: For radical SAM enzymes like QueE, all purification steps must be performed under strictly anaerobic conditions to preserve the integrity of the iron-sulfur cluster.[2][16] Chemical reconstitution of the [4Fe-4S] cluster may be necessary to obtain fully active enzyme.[2][10]

In Vitro Reconstitution of the preQ₀ Biosynthetic Pathway

The stepwise enzymatic synthesis of preQ₀ from GTP can be reconstituted in vitro using purified enzymes.[1][5][6] This powerful technique allows for the detailed study of each enzymatic step and the identification of reaction intermediates.

Protocol 2: In Vitro Reconstitution of preQ₀ Synthesis

  • Reaction Setup:

    • In an anaerobic chamber, prepare a reaction mixture containing:

      • 50 mM PIPES buffer, pH 7.4

      • 100 mM NaCl

      • 10 mM MgCl₂

      • 10 mM DTT

      • 2 mM GTP

      • Purified GCH I (FolE), CPH₄ Synthase (QueD), CDG Synthase (QueE), and preQ₀ Synthetase (QueC) at appropriate concentrations (e.g., 1-10 µM).

    • For the QueE-catalyzed step, include 2 mM S-adenosyl-L-methionine (SAM) and a reducing system (e.g., 10 mM sodium dithionite or a biological reducing system like flavodoxin/flavodoxin reductase/NADPH).[2]

    • For the QueC-catalyzed step, include 2 mM ATP and a source of ammonia (e.g., 20 mM (NH₄)₂SO₄).

  • Reaction Incubation:

    • Incubate the reaction mixture at 37°C.

    • Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes) for analysis.

  • Reaction Quenching and Analysis:

    • Quench the reaction by adding an equal volume of 1 M HCl or by flash-freezing in liquid nitrogen.

    • Analyze the reaction products by reverse-phase high-performance liquid chromatography (HPLC).

    • Monitor the reaction at different wavelengths to detect the various intermediates and the final product (e.g., 260 nm for purines, 300 nm for pterin intermediates).[1]

    • Identify the products by comparing their retention times and UV-Vis spectra to authentic standards. Mass spectrometry can be used for further confirmation.

Visualizing the Experimental Workflow

In_Vitro_Reconstitution_Workflow cluster_prep Enzyme Preparation cluster_reaction In Vitro Reaction cluster_analysis Analysis cloning Cloning of que genes into expression vectors expression Heterologous expression in E. coli cloning->expression purification Purification of His-tagged Que enzymes expression->purification setup Reaction setup with GTP, enzymes, and cofactors (anaerobic for QueE) purification->setup incubation Incubation at 37°C setup->incubation sampling Time-course sampling incubation->sampling quenching Reaction quenching sampling->quenching hplc RP-HPLC analysis quenching->hplc ms Mass spectrometry confirmation hplc->ms

Caption: Workflow for the in vitro reconstitution of preQ₀ biosynthesis.

Regulation of 7-Deazapurine Biosynthesis: A Multi-layered Control System

The biosynthesis of 7-deazapurine derivatives is tightly regulated to meet the cell's metabolic needs and to control the production of potentially toxic secondary metabolites. This regulation occurs at both the transcriptional and post-transcriptional levels.

Transcriptional Regulation: The Role of Pathway-Specific Regulators

In Streptomyces species that produce 7-deazapurine antibiotics, the biosynthetic gene clusters often contain pathway-specific transcriptional regulators. A notable example is ToyA, a LuxR family transcriptional regulator found in the toyocamycin biosynthetic gene cluster of Streptomyces diastatochromogenes.[3][17] Deletion of toyA abolishes toyocamycin production, while its overexpression leads to a significant increase in yield.[3][17] ToyA directly activates the transcription of key structural genes within the toy cluster, demonstrating its crucial role in controlling the flux through the pathway.[3][17]

Post-transcriptional Regulation: The preQ₁ Riboswitch

A fascinating example of post-transcriptional regulation in the queuosine biosynthetic pathway is the preQ₁ riboswitch.[18] This is a structured non-coding RNA element found in the 5' untranslated region of mRNAs encoding genes involved in queuosine biosynthesis and transport.[12][19] The preQ₁ riboswitch directly binds to preQ₁, the product of the QueF-catalyzed reaction.[18] This binding event induces a conformational change in the RNA structure, typically leading to the formation of a terminator hairpin that prematurely terminates transcription or sequesters the Shine-Dalgarno sequence to inhibit translation.[12] This feedback mechanism allows the cell to sense the intracellular concentration of preQ₁ and downregulate the biosynthetic pathway when sufficient levels of the precursor are present.

Quantitative Data Summary

ParameterValueOrganism/EnzymeReference
Toyocamycin Production
Wild-type S. diastatochromogenes~152 mg/LS. diastatochromogenes[14]
toyA overexpression strainUp to 2-fold increaseS. diastatochromogenes[3]
preQ₁ Riboswitch Binding Affinity
Apparent KD for preQ₁120 ± 6 nME. coli type III preQ₁ riboswitch[20]

Conclusion and Future Perspectives

The biosynthesis of 7-deazapurine derivatives in bacteria is a testament to the metabolic ingenuity of these organisms. The elucidation of the core biosynthetic pathway to preQ₀ and the subsequent divergent pathways to queuosine and various antibiotics has opened up new avenues for research and development. The ability to reconstitute these pathways in vitro provides a powerful tool for enzymatic and mechanistic studies, as well as for the biocatalytic production of novel 7-deazapurine analogs with potentially improved therapeutic properties.

Future research in this field is likely to focus on several key areas:

  • Discovery of Novel 7-Deazapurine Derivatives: Genome mining and synthetic biology approaches will undoubtedly uncover new biosynthetic gene clusters and novel 7-deazapurine-containing natural products with unique biological activities.

  • Engineering of Biosynthetic Pathways: The detailed understanding of the enzymatic machinery will enable the rational engineering of biosynthetic pathways to produce tailored 7-deazapurine derivatives with enhanced efficacy and reduced toxicity.

  • Structural and Mechanistic Studies of Key Enzymes: High-resolution structural and detailed mechanistic studies of the biosynthetic enzymes, particularly the radical SAM enzyme QueE, will provide deeper insights into their catalytic mechanisms and guide protein engineering efforts.

  • Exploiting Regulatory Elements for Pathway Optimization: A thorough understanding of the transcriptional and post-transcriptional regulatory networks will be crucial for the development of strategies to overproduce desired 7-deazapurine compounds.

The study of 7-deazapurine biosynthesis is a vibrant and rapidly evolving field. The knowledge gained from these investigations will not only expand our fundamental understanding of bacterial metabolism but also provide a solid foundation for the development of new therapeutic agents to address pressing medical needs.

References

  • Xu, J., Song, Z., Xu, X., & Yu, X. (2019). ToyA, a positive pathway-specific regulator for toyocamycin biosynthesis in Streptomyces diastatochromogenes 1628. Applied Microbiology and Biotechnology, 103(21-22), 8979–8991. [Link]

  • Zallot, R., Harrison, K. J., & de Crécy-Lagard, V. (2019). Discovery of novel bacterial queuine salvage enzymes and pathways in human pathogens. Proceedings of the National Academy of Sciences, 116(38), 19151–19160. [Link]

  • Ma, L., Wen, S., Li, Y., Li, L., Liu, Z., Tan, H., & Yang, K. (2020). Cloning and Overexpression of the Toy Cluster for Titer Improvement of Toyocamycin in Streptomyces diastatochromogenes. Frontiers in Bioengineering and Biotechnology, 8, 951. [Link]

  • McCarty, R. M., Somogyi, A., Lin, G., Jacobsen, N. E., & Bandarian, V. (2009). The deazapurine biosynthetic pathway revealed: in vitro enzymatic synthesis of preQ0 from guanosine-5′-triphosphate in four steps. Biochemistry, 48(18), 3847–3852. [Link]

  • Dowling, D. P., Bruender, N. A., Young, A. P., McCarty, R. M., Bandarian, V., & Drennan, C. L. (2014). QueE: A radical SAM enzyme involved in the biosynthesis of 7-deazapurine containing natural products. Methods in Enzymology, 540, 131–153. [Link]

  • Xu, J., Song, Z., Xu, X., & Yu, X. (2019). ToyA, a positive pathway-specific regulator for toyocamycin biosynthesis in Streptomyces diastatochromogenes 1628. ResearchGate. [Link]

  • Kruger, A. D., Tzarum, N., & Wedekind, J. E. (2021). Structure and function analysis of a type III preQ1-I riboswitch from Escherichia coli reveals direct metabolite sensing by the Shine-Dalgarno sequence. Journal of Biological Chemistry, 297(2), 100913. [Link]

  • Adeleye, Y., & Yadavalli, S. S. (2023). Queuosine biosynthetic enzyme, QueE moonlights as a cell division regulator. bioRxiv. [Link]

  • Adeleye, Y., & Yadavalli, S. S. (2024). Queuosine biosynthetic enzyme, QueE moonlights as a cell division regulator. PLoS Genetics, 20(5), e1011283. [Link]

  • De Crecy-Lagard, V. (2020). Synthesis and function of Queuosine in Bacteria. Grantome. [Link]

  • Liberman, J. A., Suddala, K. C., Aytenfisu, A. H., Chan, D., Belashov, I. A., Salim, M., ... & Walter, N. G. (2018). Structural analysis of a class III preQ1 riboswitch reveals an aptamer distant from a ribosome-binding site regulated by fast dynamics. Proceedings of the National Academy of Sciences, 115(15), E3485–E3494. [Link]

  • McCarty, R. M., Somogyi, A., Lin, G., Jacobsen, N. E., & Bandarian, V. (2009). The deazapurine biosynthetic pathway revealed: in vitro enzymatic synthesis of PreQ(0) from guanosine 5'-triphosphate in four steps. Biochemistry, 48(18), 3847–3852. [Link]

  • McCarty, R. M., Somogyi, A., Lin, G., Jacobsen, N. E., & Bandarian, V. (2009). The Deazapurine Biosynthetic Pathway Revealed: In Vitro Enzymatic Synthesis of PreQ0 from Guanosine 5′-Triphosphate in Four Steps. Biochemistry, 48(18), 3847–3852. [Link]

  • Mayer, G., Rinaldi, D., Lünse, C. E., D’Amico, F., & Entian, K. D. (2025). Experimental identification of preQ1-binding RNAs in the pathogenic bacterium Listeria monocytogenes. Chemical Science, 16(40), 12345-12354. [Link]

  • de la Fuente, C., Entfellner, E., Gonzalez, R. L., Jr, & Su, Z. (2024). High-throughput competitive binding assay for targeting RNA with small molecules: discovery of new PreQ1 riboswitch ligands. bioRxiv. [Link]

  • Klein, D. J., Edwards, T. E., & Ferre-D'Amare, A. R. (2009). Structure and function of preQ1 riboswitches. Quarterly reviews of biophysics, 42(4), 283–318. [Link]

  • Li, S., & Tan, H. (2025). Biosynthesis and genome mining strategies for purine-derived N-nucleoside antibiotics. Frontiers in Microbiology, 16, 154321. [Link]

  • McCarty, R. M., Somogyi, A., & Bandarian, V. (2009). E. coli QueD is a 6-carboxy-5,6,7,8-tetrahydropterin synthase. Biochemistry, 48(10), 2301–2303. [Link]

  • Dowling, D. P., Bruender, N. A., Young, A. P., McCarty, R. M., Bandarian, V., & Drennan, C. L. (2013). Radical SAM enzyme QueE defines a new minimal core fold and metal-dependent mechanism. Nature Chemical Biology, 10(2), 106–112. [Link]

  • Wang, Y., Li, Y., & He, X. (2021). Functional Insights into the Mode of DNA and Ligand Binding of the TetR Family Regulator TylP from Streptomyces fradiae. International Journal of Molecular Sciences, 22(23), 12793. [Link]

  • Thiaville, P. C., Iwata-Reuyl, D., & de Crécy-Lagard, V. (2018). Identification of the minimal bacterial 2'-deoxy-7-amido-7-deazaguanine synthesis machinery. Molecular Microbiology, 110(5), 789–802. [Link]

  • Young, A. P., & Bandarian, V. (2014). Biochemical and structural studies of 6-carboxy-5,6,7,8-tetrahydropterin synthase reveal the molecular basis of catalytic promiscuity within the tunnel-fold superfamily. Journal of Biological Chemistry, 289(43), 29709–29720. [Link]

  • Pseudomonas aeruginosa Metabolome Database. (n.d.). 6-Carboxy-5,6,7,8-tetrahydropterin (PAMDB001589). P. aeruginosa Metabolome Database. [Link]

  • Hara, T., Kodama, T., Takegaki, Y., Morihiro, K., Ito, K. R., & Obika, S. (2016). Synthesis and properties of 7-deazapurine and 8-aza-7-deazapurine locked nucleic acid analogs: the effect of glycosidic torsion angle. Journal of Organic Chemistry, 81(17), 7546–7556. [Link]

  • Lee, J. (2019). Heterologous protein expression in E. coli V.2. Protocols.io. [Link]

  • Tichý, M., Zborníková, E., Vaněk, O., & Janeba, Z. (2021). Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. Journal of Medicinal Chemistry, 64(14), 10149–10170. [Link]

  • Dong, M., Su, D., Dzikovski, B., Dando, E., Zhu, X., Du, J., ... & Lin, H. (2016). Methods for studying the radical SAM enzymes in diphthamide biosynthesis. Methods in Enzymology, 577, 171–193. [Link]

  • Giogha, C., & Tocheva, E. I. (2025). Heterologous Expression and Purification of Encapsulins in Streptomyces coelicolor. Methods in Molecular Biology, 2850, 167–187. [Link]

  • Takikawa, S. I., Curtius, H. C., Redweik, U., Leimbacher, W., & Ghisla, S. (1986). Purification of 6-pyruvoyl-tetrahydropterin synthase from human liver. Biochemical and Biophysical Research Communications, 134(2), 646–651. [Link]

  • Herzig, V., & King, G. F. (2022). Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins. Toxins, 14(1), 59. [Link]

  • McCarty, R. M. (2010). Elucidation of the Biosynthetic Pathway for 7-Deazapurines. UA Campus Repository. [Link]

  • Dailey, T. A., & Dailey, H. A. (2020). Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli. Methods in Molecular Biology, 2102, 69–79. [Link]

  • Herzig, V., & King, G. F. (2022). Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins. Toxins, 14(1), 59. [Link]

  • Mikhailov, S. N., Efimtseva, E. A., Fomitcheva, M. V., Skvortsov, D. A., Baranov, A. A., Shmanai, V. V., ... & Konstantinova, I. D. (2024). Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products. International Journal of Molecular Sciences, 25(13), 7277. [Link]

  • Dowling, D. P., Bruender, N. A., Young, A. P., McCarty, R. M., Bandarian, V., & Drennan, C. L. (2013). Radical SAM enzyme QueE defines a new minimal core fold and metal-dependent mechanism. Nature Chemical Biology, 10(2), 106–112. [Link]

  • Bosshard, R., Heizmann, C. W., & Viscontini, M. (1993). Synthesis of 6β-N(5)-Methyl-5,6,7,8-tetrahydro-L-biopterin. Pteridines, 4(3), 115–118. [Link]

  • Frey, P. A., & Booker, S. J. (2014). Radical S-Adenosylmethionine Enzymes. Chemical Reviews, 114(8), 4361–4469. [Link]

  • Bushmeyer, S. M., Kwast, K. E., & Zalkin, H. (1995). Characterization of the transcriptional regulator YY1. The bipartite transactivation domain is independent of interaction with the TATA box-binding protein, transcription factor IIB, TAFII55, or cAMP-responsive element-binding protein (CPB). Journal of Biological Chemistry, 270(42), 25013–25020. [Link]

  • Wozniak, R. A., & Waldor, M. K. (2022). Functional Characterization of TetR-like Transcriptional Regulator PA3973 from Pseudomonas aeruginosa. International Journal of Molecular Sciences, 23(23), 14695. [Link]

Sources

Marine 7-Deazainosine: Occurrence, Biosynthesis, and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Deazainosine (pyrrolo[2,3-d]pyrimidine-4(3H)-one riboside) represents a privileged scaffold in marine natural product chemistry. Unlike canonical purines, the C7-N7 atom exchange renders the glycosidic bond highly resistant to phosphorolytic cleavage by purine nucleoside phosphorylases (PNP). While often overshadowed by its C4-amino analog (Tubercidin/7-deazaadenosine), this compound occurs naturally in specific marine tunicates and serves as a critical metabolic node in the degradation of cytotoxic pyrrolopyrimidines. This guide synthesizes the structural basis, marine occurrence, biosynthetic logic, and isolation protocols of this rare nucleoside class, providing a roadmap for drug discovery professionals targeting viral polymerases and protozoan parasites.

Structural & Chemical Basis

The defining feature of this compound is the pyrrolo[2,3-d]pyrimidine core.[1] This modification fundamentally alters the electronic distribution of the heterocycle compared to inosine.

FeatureInosine (Natural Purine)This compound (Marine Analog)Impact on Drug Design
Core Structure Imidazo[4,5-d]pyrimidinePyrrolo[2,3-d]pyrimidineAltered H-bonding capacity at Hoogsteen face.
N7 Position Nitrogen (H-bond acceptor)Carbon (Hydrophobic)Loss of N7-metal coordination; resistance to N7-alkylation.
Glycosidic Bond Labile to PNPaseHyper-stable Increases plasma half-life; prevents base release.
pKa (N1-H) ~8.8~10.3Altered protonation state at physiological pH.

Marine Occurrence & Ecological Context

While 7-deazapurines are frequently isolated from terrestrial Streptomyces, their occurrence in marine macro-organisms is often linked to symbiotic bacterial production.

Key Marine Sources
  • Tunicates (Ascidians): The most direct isolation of this compound was reported from the ascidian Aplidium pantherinum (collected in Southern Australia). It co-occurs with pantherinine , a related cytotoxic alkaloid.[2]

  • Marine Sponges: Species such as Jaspis johnstoni and Mycale sp. are rich sources of the related amino-analogs (Tubercidin, Toyocamycin). In these organisms, this compound often appears as a metabolic deamination product of Tubercidin.

  • Symbiotic Bacteria: Genetic analysis suggests that the biosynthetic gene clusters (BGCs) for these compounds reside within symbiotic Actinobacteria (e.g., Streptomyces sp.) housed within the sponge/tunicate mesohyl, rather than the eukaryotic host itself.

Biosynthetic Logic

The biosynthesis of the pyrrolo[2,3-d]pyrimidine core is a feat of enzymatic rearrangement, diverging from the classical purine salvage pathway. It begins with GTP and proceeds through a "ring-opening/ring-closing" mechanism to form the dedicated precursor PreQ0 (7-cyano-7-deazaguanine).[3][4]

The GTP to this compound Pathway

The conversion involves the removal of the C8 atom of GTP and the insertion of ribose carbons to form the pyrrole ring.[3]

Biosynthesis GTP GTP H2NTP H2NTP (Dihydroneopterin triphosphate) GTP->H2NTP FolE (GTP Cyclohydrolase I) PreQ0 PreQ0 (7-cyano-7-deazaguanine) H2NTP->PreQ0 QueD + QueE + QueC (Rearrangement) PreQ1 PreQ1 (7-aminomethyl-7-deazaguanine) PreQ0->PreQ1 QueF (NADPH) Tubercidin Tubercidin (7-Deazaadenosine) PreQ0->Tubercidin TubB/TubE/TubD (PRPP transfer + Reductase) Deazainosine This compound Tubercidin->Deazainosine ADA (Adenosine Deaminase)

Figure 1: Biosynthetic logic flow from Primary Metabolism (GTP) to this compound.[1][3][4][5] Note that this compound is frequently formed via the enzymatic deamination of Tubercidin.

Isolation & Characterization Protocol

Extracting polar nucleosides from marine biomass requires a protocol that separates them from the high salt content and lipophilic terpenes common in sponges/tunicates.

Step-by-Step Isolation Workflow

Objective: Isolation of pyrrolopyrimidine nucleosides from Aplidium or Jaspis species.

  • Lyophilization: Freeze-dry the wet marine organism (approx. 500g wet weight) to remove water and prevent enzymatic degradation.

  • Primary Extraction:

    • Macerate dried tissue in MeOH:DCM (1:1) for 24 hours.

    • Filter and repeat 3x.

    • Rationale: Methanol solubilizes the nucleosides; DCM helps penetrate cell membranes and removes lipids.

  • Partitioning (Desalting):

    • Evaporate solvent to yield a gum.

    • Resuspend in H2O . Partition against n-Butanol (BuOH) .

    • Target: this compound will concentrate in the BuOH phase (polar but organic-soluble), leaving salts in the water and fats in the hexane (if used).

  • Size Exclusion Chromatography (SEC):

    • Stationary Phase: Sephadex LH-20 .

    • Mobile Phase: MeOH .

    • Observation: Nucleosides typically elute in the middle fractions, distinct from high MW peptides and pigments.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 Reverse Phase (Semi-preparative, 5µm).

    • Gradient: 0-40% MeCN in H2O (with 0.1% Formic Acid) over 30 mins.

    • Detection: UV at 270-280 nm (characteristic absorption of the pyrrolopyrimidine chromophore).

Isolation Biomass Marine Biomass (Freeze-Dried) Extract MeOH:DCM (1:1) Extract Biomass->Extract Partition n-Butanol / Water Partition Extract->Partition BuOH_Layer BuOH Layer (Nucleosides) Partition->BuOH_Layer Target Phase Water Phase (Salts) Water Phase (Salts) Partition->Water Phase (Salts) LH20 Sephadex LH-20 (MeOH) BuOH_Layer->LH20 HPLC RP-HPLC (C18) UV 270nm LH20->HPLC Pure Pure this compound HPLC->Pure

Figure 2: Purification workflow for marine pyrrolopyrimidine nucleosides.

Pharmacological Potential

This compound derivatives are currently under intense scrutiny for two primary therapeutic applications:

Anti-Trypanosomal Activity

Protozoan parasites like Trypanosoma brucei (Sleeping Sickness) are purine auxotrophs —they cannot synthesize purines de novo and must salvage them from the host.[6]

  • Mechanism: T. brucei transporters (P1/P2) actively uptake this compound analogs. Once inside, they are phosphorylated and incorporated into RNA/DNA, causing chain termination or metabolic disruption.

  • Key Data: 6-O-alkylated this compound derivatives have shown EC50 values in the mid-nanomolar range against T. brucei, with high selectivity over mammalian cells.[6]

Antiviral (HCV) Polymerase Inhibition

The 7-deaza modification is crucial for nucleoside analog drugs targeting Hepatitis C Virus (HCV) NS5B polymerase.

  • Why 7-Deaza? Natural purines are rapidly degraded. The 7-deaza scaffold prevents degradation by glycosylases.

  • Lead Compound: 7-Deaza-2'-C-methyladenosine (a derivative of the marine natural product) inhibits HCV replication. The 7-deaza modification removes a steric clash in the polymerase active site that otherwise hinders 2'-modified nucleosides.

References

  • Kim, J., et al. (1993). Pantherinine, a cytotoxic aromatic alkaloid, and this compound from the ascidian Aplidium pantherinum.[2] Journal of Natural Products.

  • Liu, Y., et al. (2018). Discovery and characterization of the tubercidin biosynthetic pathway from Streptomyces tubercidicus.[5][7] Microbial Cell Factories.

  • Hulpia, F., et al. (2020). C6-O-alkylated this compound nucleoside analogues: Discovery of potent and selective anti-sleeping sickness agents. European Journal of Medicinal Chemistry.

  • Olsen, D. B., et al. (2004). A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties. Antimicrobial Agents and Chemotherapy.

  • Zabriskie, T. M., & Ireland, C. M. (1989). The isolation and structure of modified bioactive nucleosides from Jaspis johnstoni.[2] Journal of Natural Products.

Sources

Methodological & Application

Application Note: Experimental Protocol for Using 7-Deazainosine in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Mechanistic Grounding

7-Deazainosine (Pyrrolo[2,3-d]pyrimidine-2(3H)-one riboside) is a nucleoside analogue structurally related to Inosine.[1] Unlike natural purines, it lacks the nitrogen atom at the N7 position, which is replaced by a carbon (C7).[1] This modification eliminates the potential for Hoogsteen hydrogen bonding and alters the electronic properties of the base without significantly changing its steric bulk.[1]

In cell culture systems, this compound is primarily utilized for two distinct experimental purposes:

  • Probing RNA Editing and Structure: As a substrate analogue to investigate Adenosine Deaminases Acting on RNA (ADARs). Since ADARs target the C6 amino group of Adenosine (converting it to Inosine), this compound serves as a product analogue or a tool to study the necessity of N7-coordination for enzyme binding.[1]

  • Metabolic Precursor Studies (The "Tubercidin Pathway"): In mammalian cells, this compound can act as a prodrug.[1] It is intracellularly converted via the purine salvage pathway into 7-Deazaadenosine (Tubercidin) nucleotides.[1] Tubercidin is a potent antibiotic and cytotoxic agent that inhibits RNA synthesis and protein synthesis. Therefore, this compound toxicity is often a readout of a cell's capacity to re-aminate inosine analogues.[1]

Mechanistic Pathway Diagram[1]

G cluster_0 Extracellular cluster_1 Intracellular Metabolism (Mammalian) DZI This compound (Substrate/Prodrug) DZIMP 7-Deaza-IMP DZI->DZIMP Transport & Phosphorylation ADAR_Inh ADAR Interaction (Product Analogue) DZI->ADAR_Inh Direct Binding (Structural Probe) DZAMP 7-Deaza-AMP (Tubercidin MP) DZIMP->DZAMP Adenylosuccinate Synthase (Re-amination) DZATP 7-Deaza-ATP (Active Toxin) DZAMP->DZATP Kinases RNA_Inc RNA Incorporation (Chain Termination/Inhibition) DZATP->RNA_Inc Polymerases

Caption: Metabolic trajectory of this compound. Note the critical re-amination step converting it to the toxic Tubercidin analogue.[1]

Material Preparation & Handling[1][2][3][4]

Safety Warning: While this compound itself is less toxic than Tubercidin, it is metabolically converted into a highly cytotoxic nucleotide.[1] Handle with full cytotoxic precautions (gloves, biosafety cabinet).[1]

Solubility Data

This compound is sparingly soluble in water and requires organic co-solvents for high-concentration stocks.[1]

SolventMax SolubilityStabilityStorage
DMSO ~50 mM (13.3 mg/mL)High-20°C (6 months)
Water/PBS < 2 mM (Heat required)Low (prone to precipitation)Fresh prep only
Ethanol PoorN/AN/A
Reconstitution Protocol (10 mM Stock)
  • Weigh 2.67 mg of this compound powder (MW: 267.24 g/mol ).[1]

  • Add 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).[1]

  • Vortex vigorously for 30 seconds. If undissolved particles remain, warm to 37°C for 5 minutes.

  • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Store at -20°C .

Experimental Protocols

Protocol A: Cytotoxicity & Metabolic Conversion Assay

Objective: Determine the sensitivity of a cell line to this compound, which indirectly measures the activity of the purine salvage pathway (specifically Adenylosuccinate Synthase) in that cell type.

Materials:

  • Target cells (e.g., HeLa, HCT116).[1]

  • This compound (10 mM DMSO stock).[1]

  • Positive Control: Tubercidin (if available) or Puromycin.[1]

  • CellTiter-Glo® or MTT Reagent.[1]

Workflow:

  • Seeding: Plate cells in 96-well plates at 3,000–5,000 cells/well in 100 µL media. Incubate 24h for attachment.

  • Dose Preparation: Prepare a serial dilution of this compound in culture media.

    • Note: Keep final DMSO concentration < 0.5%.

    • Range: 0.1 µM to 100 µM (this compound is typically 10-20x less potent than Tubercidin).[1]

  • Treatment: Remove old media and add 100 µL of drug-containing media.

    • Include Vehicle Control (DMSO only).

    • Include Blank (Media only).

  • Incubation: Incubate for 72 hours (Standard cytotoxicity window).

  • Readout: Add viability reagent (e.g., 100 µL CellTiter-Glo), shake for 2 min, incubate 10 min, and read luminescence.

  • Analysis: Plot Dose-Response curve. Calculate EC50.[1][2]

    • Interpretation: A low EC50 (< 1 µM) indicates efficient intracellular conversion to the toxic 7-deaza-ATP.[1] High EC50 (> 50 µM) suggests the cell line lacks the specific salvage enzymes or transporters.[1]

Protocol B: RNA Editing Interference (ADAR Inhibition)

Objective: Use this compound to probe ADAR activity.[1] Since ADAR requires the N7 nitrogen for certain contacts, this compound incorporated into RNA (or added as a free nucleoside) can act as a competitive inhibitor or a non-reactive substrate mimic.[1]

Workflow:

  • Transfection/Infection: Introduce the RNA substrate of interest (e.g., a reporter plasmid dependent on A-to-I editing) into cells (e.g., HEK293T).[1]

  • Treatment: Treat cells with 10–50 µM this compound immediately post-transfection.[1]

    • Critical Step: To distinguish between incorporation effects and free nucleoside inhibition, you may need to pre-treat cells for 24h to allow pool equilibration.[1]

  • Harvest: Collect total RNA after 24–48 hours.

  • Analysis:

    • RT-PCR/Sequencing: Amplify the target region.[1]

    • Sanger Sequencing: Quantify A-to-G peaks (Inosine is read as Guanosine).

    • Comparison: Compare the % Editing in Treated vs. Untreated samples.[1]

    • Expectation: If this compound is incorporated into the RNA substrate, it cannot be deaminated (it lacks the exocyclic amine target in the correct context or alters local structure), potentially reducing editing efficiency at specific sites.[1]

Data Interpretation & Troubleshooting

Troubleshooting Table
ObservationPossible CauseSolution
Precipitation in Media Stock concentration too high or media too cold.[1]Dilute stock in pre-warmed (37°C) media. Do not exceed 100 µM in aqueous media.
No Toxicity Observed Cell line cannot convert Inosine to Adenosine analogues.[1]Verify expression of Adenylosuccinate Synthase (ADSS). Use Tubercidin as a positive control.
High Background Toxicity DMSO concentration > 0.5%.[1]Normalize DMSO across all wells. Ensure stock is highly concentrated (10-50 mM) to minimize volume added.[1]
Inconsistent RNA Editing Variable incorporation rates.Perform HPLC analysis of cellular nucleotide pools to verify 7-deaza-GTP/ATP levels.
Structural Comparison (Graphviz)[1]

Structures cluster_A Natural Substrate cluster_B Analogue Inosine Inosine N7 present (H-bond acceptor) Substrate for re-amination Deaza This compound C7 substituted (No H-bond) Altered ADAR recognition Inosine->Deaza  Modification  

Caption: Structural distinction focusing on the N7 position critical for protein-RNA interaction.[1]

References

  • Biologic Activity of this compound: Bloch, A., et al. "Studies on the Biologic Activity and Mode of Action of this compound."[1] Cancer Research, 1969.[1] Link

  • ADAR Mechanism & Nucleoside Analogues: Veliz, E. A., et al. "Nucleoside analog studies indicate mechanistic differences between RNA-editing adenosine deaminases."[1] Nucleic Acids Research, 2012.[1] Link

  • Antiviral Applications (HCV): Carroll, S. S., et al. "Inhibition of Hepatitis C Virus RNA Replication by 2'-Modified Nucleoside Analogs."[1] Journal of Biological Chemistry, 2003.[1] Link

  • Structure & Stability: Seela, F., et al. "7-Deazapurine-containing DNA: Efficiency of c7GdC base pairing."[1] Nucleic Acids Research, 1989.[1] Link

  • Trypanosomal Activity: Hulpia, F., et al. "C6-O-alkylated this compound nucleoside analogues: Discovery of potent and selective anti-sleeping sickness agents."[1] European Journal of Medicinal Chemistry, 2020.[1][2] Link

Sources

in vitro assay development with 7-Deazainosine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Profiling & Assay Development with 7-Deazainosine

Abstract

This guide details the application of This compound (Pyrrolo[2,3-d]pyrimidine ribonucleoside) as a critical mechanistic probe in in vitro assay development. Unlike its parent nucleoside Inosine, the 7-deaza modification replaces the N7 nitrogen with a carbon (C7), eliminating a key hydrogen bond acceptor and altering the electronic distribution of the purine ring. This chemical shift renders this compound an invaluable tool for:

  • Discriminatory Profiling of ADAR Isoenzymes: Exploiting the N7-dependency of ADAR1 vs. ADAR2.[1]

  • Enzyme Inhibition Studies: Serving as a non-cleavable or competitive inhibitor for Purine Nucleoside Phosphorylase (PNP).[2]

  • Thermodynamic Stabilization: Resolving GC-rich secondary structures in PCR and sequencing.

Part 1: Chemical & Biological Rationale[3][4][5]

The "N7-to-C7" Shift

The substitution of Nitrogen-7 with Carbon (CH) fundamentally alters the molecular interaction landscape:

  • Loss of Hoogsteen Bonding: The N7 lone pair is removed, preventing Hoogsteen hydrogen bonding and metal ion coordination (e.g.,

    
    ) at this position.
    
  • Glycosidic Bond Stability: The C-N glycosidic bond in 7-deazapurines is significantly more resistant to enzymatic and chemical hydrolysis than in natural purines.

  • Fluorescence Properties: Unlike natural Inosine (which is non-fluorescent), the pyrrolo[2,3-d]pyrimidine scaffold often exhibits intrinsic fluorescence, enabling label-free kinetic monitoring in specific environments.

Strategic Application Matrix
Application AreaRole of this compoundMechanism
RNA Editing (ADAR) Discriminatory Product/SubstrateADAR1 strictly requires N7; ADAR2 is promiscuous. 7-Deaza-ATP is used to generate RNA substrates that silence ADAR1 activity.
Purine Metabolism (PNP) Competitive InhibitorMimics the transition state but resists phosphorolysis due to altered electron density and lack of N7 recognition.
Structural Biology Universal Base / DestabilizerReduces the stability of G-quartets and secondary structures by eliminating N7-mediated H-bonds.

Part 2: Core Protocols

Protocol A: Discriminatory ADAR Activity Assay

Objective: To distinguish between ADAR1 and ADAR2 activity in a mixed sample or to study ADAR2 kinetics in isolation using 7-deaza-modified RNA substrates.

Mechanism: ADAR enzymes deaminate Adenosine (A) to Inosine (I).[3][4][5]

  • ADAR1: Requires N7 contact for substrate recognition.

  • ADAR2: Does not strictly require N7.[1]

  • Strategy: Transcribe RNA using 7-Deaza-ATP . The resulting "7-Deaza-Adenosine" RNA is refractory to ADAR1 but remains a substrate for ADAR2, yielding This compound as the product.

Workflow Diagram (DOT):

ADAR_Assay Template DNA Template (T7 Promoter) IVT In Vitro Transcription (+ 7-Deaza-ATP) Template->IVT Substrate RNA Substrate (Contains 7-Deaza-A) IVT->Substrate Incubation Enzyme Incubation (ADAR1 or ADAR2) Substrate->Incubation Branch Enzyme? Incubation->Branch ADAR1_Res No Reaction (N7 Required) Branch->ADAR1_Res ADAR1 ADAR2_Res Deamination (Product: 7-Deaza-Inosine) Branch->ADAR2_Res ADAR2 Analysis Analysis: RT-PCR / Sequencing / HPLC ADAR1_Res->Analysis ADAR2_Res->Analysis

Caption: Workflow for distinguishing ADAR isoenzymes using 7-Deaza-ATP substituted RNA substrates.

Step-by-Step Methodology:

  • Substrate Preparation (In Vitro Transcription):

    • Reagents: T7 RNA Polymerase, DNA Template, GTP, CTP, UTP (1 mM each), and 7-Deaza-ATP (replacing ATP, 1 mM).

    • Note: 7-Deaza-ATP is incorporated efficiently by T7 polymerase.

    • Purification: Purify transcript via PAGE or spin column to remove unincorporated nucleotides.

  • Enzymatic Reaction:

    • Buffer: 15 mM Tris-HCl (pH 7.5), 40 mM KCl, 1.5 mM EDTA, 0.0025% NP-40, 4% Glycerol, 1 mM DTT.

    • Setup: Mix 10 nM 7-Deaza-RNA substrate with recombinant ADAR enzyme (0.1 - 50 nM).

    • Incubation: 37°C for 30–60 minutes.

  • Detection (Sequencing/RT-PCR):

    • Reverse transcribe the RNA to cDNA.

    • Perform PCR and Sanger Sequencing.

    • Readout:

      • Unedited (7-Deaza-A): Reads as 'A' (matches T in cDNA).

      • Edited (7-Deaza-Inosine): Reads as 'G' (Inosine base-pairs with C during RT).

    • Calculation: % Editing = Peak Height G / (Peak Height A + Peak Height G).

Protocol B: Kinetic Profiling of PNP Inhibition

Objective: Determine the


 of this compound against Purine Nucleoside Phosphorylase (PNP).
Context:  this compound acts as a competitive inhibitor for many PNP sources (e.g., E. coli or Human Erythrocyte), probing the active site's requirement for N7.

Assay Principle: Since this compound is non-cleavable (or poorly cleaved), it competes with the natural substrate (Inosine). The reaction is monitored via a coupled assay:

  • Inosine +

    
    
    
    
    
    Hypoxanthine + Ribose-1-P
  • Hypoxanthine +

    
    
    
    
    
    Uric Acid +
    
    
  • Detection: Accumulation of Uric Acid is monitored at 293 nm (

    
    ).
    

Experimental Steps:

  • Reagent Preparation:

    • Buffer: 50 mM Potassium Phosphate, pH 7.4 (Provides the

      
       substrate).
      
    • Substrate: Inosine (Variable: 10 µM – 500 µM).

    • Inhibitor: this compound (Fixed concentrations: 0, 10, 50, 100 µM).

    • Coupling Enzyme: Xanthine Oxidase (0.1 Units/mL).

  • Plate Setup (96-well UV-transparent plate):

    • Add 180 µL Buffer + XO mixture.

    • Add 10 µL this compound (or vehicle).

    • Add 10 µL Inosine (start reaction).

  • Kinetic Readout:

    • Measure Absorbance at 293 nm every 20 seconds for 10 minutes at 25°C.

    • Control: Ensure this compound does not inhibit Xanthine Oxidase directly (run a control with Hypoxanthine as substrate + this compound).

  • Data Analysis:

    • Calculate Initial Velocity (

      
      ) for each [Inosine].
      
    • Plot Lineweaver-Burk (Double Reciprocal):

      
       vs 
      
      
      
      .
    • Interpretation:

      • Competitive Inhibition: Lines intersect at the Y-axis (

        
         unchanged, 
        
        
        
        increases).
      • Calculate

        
         using: 
        
        
        
        .

Part 3: Data Presentation & Analysis

Table 1: Comparative Physicochemical Properties
PropertyInosine (Natural)This compound (Analog)Impact on Assay
H-Bonding (N7) AcceptorNone (CH)Abolishes Hoogsteen binding; reduces G-quartet formation.
Glycosidic Bond Labile (Acid sensitive)StableResistant to non-enzymatic hydrolysis; stable in acidic buffers.
ADAR1 Activity Substrate (

)
Resistant (

)
Key discriminator for ADAR1 vs ADAR2.
ADAR2 Activity Substrate (

)
Substrate (

)
Allows selective monitoring of ADAR2.
PNP Activity SubstrateInhibitor (

)
Mechanistic probe for active site geometry.
Pathway Visualization: PNP Inhibition

PNP_Pathway Inosine Inosine (Substrate) PNP PNP Enzyme (Active Site) Inosine->PNP  Competes   DeazaIno This compound (Inhibitor) DeazaIno->PNP  Competes   Complex_S E-S Complex (Productive) PNP->Complex_S + Inosine Complex_I E-I Complex (Dead End) PNP->Complex_I + 7-DeazaIno Products Hypoxanthine + Ribose-1-P Complex_S->Products Phosphorolysis Complex_I->PNP Reversible (No Reaction)

Caption: Competitive inhibition mechanism of PNP by this compound.

References

  • Substrate Specificity of ADARs

    • Title: Nucleoside analog studies indicate mechanistic differences between RNA-editing adenosine deaminases (ADAR1 vs ADAR2).[1]

    • Source: Nucleic Acids Research, 2012.
    • URL:[Link]

  • PNP Inhibition

    • Title: 7-Deazapurine 2'-deoxyribofuranosides are noncleavable competitive inhibitors of Escherichia coli purine nucleoside phosphorylase (PNP).[2]

    • Source: Acta Biochimica Polonica, 1998.[2]

    • URL:[Link]

  • Structural Applications

    • Title: 7-Deaza-2'-deoxyinosine: A Stable Nucleoside with the Ambiguous Base Pairing Properties of 2'-Deoxyinosine.[6]

    • Source: Nucleosides and Nucleotides, 1999.
    • URL:[Link][7][4][6][8]

  • ADAR Substrate Recognition

    • Title: Selective Recognition of RNA Substrates by ADAR Deaminase Domains.[3][4][5][9]

    • Source: Biochemistry, 2018.
    • URL:[Link]

Sources

7-Deazapurines in HCV: From Structural Resolution to NS5B Inhibition

[1]

Introduction: The 7-Deaza Paradigm in HCV

In Hepatitis C Virus (HCV) research, the modification of the purine scaffold at the 7-position (replacing Nitrogen-7 with Carbon-7) is a pivotal strategy in nucleoside analog design.[1] While This compound itself serves primarily as a structural probe and metabolic reference, its structural cousin, 7-Deaza-Adenosine (e.g., the scaffold for MK-0608), represents a class of potent NS5B polymerase inhibitors.

This guide details the dual application of this chemical class:

  • Therapeutic Discovery: Exploiting the 7-deaza scaffold to stabilize the glycosidic bond and target the NS5B polymerase.

  • Structural Biology: Using 7-deaza-nucleotides (7-deaza-GTP/ITP) to resolve complex HCV RNA secondary structures (like the IRES) during in vitro analysis.

Mechanism of Action: The NS5B Target

The primary therapeutic application of 7-deazapurines involves the inhibition of the HCV NS5B RNA-dependent RNA polymerase (RdRp).

The "Pseudo-Base" Effect

The substitution of N7 with C7 (7-deaza) confers two critical advantages:

  • Glycosidic Bond Stabilization: The C-C glycosidic bond in 7-deazapurines is resistant to cleavage by nucleoside phosphorylases, increasing metabolic stability compared to natural purines.

  • Major Groove Alteration: In the NS5B active site, the N7 nitrogen of natural purines often acts as a hydrogen bond acceptor. Replacing it with C7 eliminates this interaction, which can be advantageous for overcoming specific resistance mechanisms or improving selectivity against host polymerases.

Intracellular Activation Pathway

Nucleoside analogs are prodrugs. They must be metabolized into their triphosphate forms to compete with natural nucleotides (ATP/GTP) for incorporation into the nascent viral RNA.

ActivationPathwayProdrug7-Deaza-Nucleoside(Extracellular)EntryCell Entry(Transporters)Prodrug->EntryMPMonophosphate(Rate Limiting)Entry->MPDeoxycytidine Kinase(dCK) or Adenosine KinaseDPDiphosphateMP->DPNMP KinaseTPTriphosphate(Active Species)DP->TPNDP KinaseNS5BHCV NS5BPolymeraseTP->NS5BCompetition withNatural NTPsChainTermChain Termination(Viral Replication Stop)NS5B->ChainTermIncorporation

Figure 1: Intracellular activation pathway of 7-deazapurine nucleosides. The conversion to monophosphate is often the rate-limiting step.

Application Note: Structure-Activity Relationship (SAR)

Researchers utilize the 7-deaza scaffold to optimize potency.[2] A critical aspect of HCV research is comparing the Adenosine vs. Inosine derivatives.

Comparative Potency Data

While 7-deaza-adenosine analogs (like MK-0608) act as potent chain terminators, 7-deaza-inosine derivatives often show reduced efficacy due to poor phosphorylation or cellular permeability. However, 7-deaza-inosine is crucial for defining the "hydrogen bonding floor"—determining which contacts are essential for NS5B binding.

Table 1: Comparative Profile of 7-Deaza Scaffolds in HCV Replicon Assays

Compound ClassModificationTargetEC50 (Genotype 1b)Mechanism Note
MK-0608 2'-C-methyl-7-deaza-adenosineNS5B~0.3 µMHigh potency; resistant to ADA deamination.
7-Deaza-Inosine 7-deaza-inosineNS5B> 50 µMPoor phosphorylation efficiency; acts as negative control in SAR.
7-Fluoro-7-deaza 7-fluoro-7-deaza-2'-C-methylinosineNS5B> 100 µMFluorine at C7 alters pKa but fails to restore potency of the inosine scaffold.
Tubercidin 7-deaza-adenosineNS5BVariableCytotoxic; lacks the 2'-C-methyl group required for HCV specificity.

Data Source: Synthesized from Olsen et al. (2004) and related SAR studies [1, 2].

Strategic Usage
  • Use 7-Deaza-Adenosine (MK-0608) when developing high-potency inhibitors.[3]

  • Use 7-Deaza-Inosine when studying the role of the 6-amino group in polymerase recognition or as a metabolite reference standard (to ensure your adenosine analog isn't being deaminated into an inactive inosine form).

Protocol: High-Throughput HCV Replicon Assay

Purpose: To determine the antiviral potency (EC50) and cytotoxicity (CC50) of 7-deazapurine analogs using a subgenomic replicon system.

Materials
  • Cell Line: Huh-7 cells harboring HCV genotype 1b subgenomic replicon (luciferase reporter).

  • Media: DMEM supplemented with 10% FBS, non-essential amino acids, and G418 (selection antibiotic).

  • Reagents:

    • Test Compounds (this compound / MK-0608 analogs) dissolved in 100% DMSO.

    • Control Inhibitor: Sofosbuvir or 2'-C-methyladenosine.

    • Luciferase Assay System (e.g., Bright-Glo).

    • MTS/MTT Reagent (for cytotoxicity).

Experimental Workflow
  • Cell Plating:

    • Harvest Huh-7 replicon cells (log phase).

    • Plate 5,000–10,000 cells/well in 96-well white plates (for Luminescence) and clear plates (for MTS).

    • Incubate 24h at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare 3-fold serial dilutions of the 7-deaza compounds in DMSO (Top concentration: 100 µM).

    • Dilute into culture media (Final DMSO concentration < 0.5%).

    • Add to cells. Include "No Drug" (DMSO only) and "Background" (non-replicon cells) controls.

  • Incubation:

    • Incubate for 72 hours. Note: 7-deazapurines require time for intracellular phosphorylation.

  • Readout (Antiviral):

    • Remove media. Add Luciferase reagent (1:1 with PBS or lysis buffer).

    • Incubate 5 min. Read Luminescence.

  • Readout (Cytotoxicity):

    • In the duplicate plate, add MTS reagent. Incubate 2-4h.

    • Read Absorbance at 490 nm.

Data Analysis
  • EC50 Calculation: Normalize luminescence to DMSO control (100%). Fit data to a 4-parameter logistic equation:

    
    
    
  • Validation Criteria: Z-factor > 0.5; Control EC50 within historical range.

Protocol: Enzymatic NS5B Polymerase Assay

Purpose: To confirm direct inhibition of the NS5B enzyme, distinguishing between cell permeability issues (seen with 7-deaza-inosine) and intrinsic enzymatic inhibition.

Materials
  • Enzyme: Recombinant HCV NS5B (Δ21 C-terminal truncation).

  • Template: Heteropolymeric RNA template (or Poly(A)/Oligo(U) for specific mechanistic checks).

  • Substrates: 3H-UTP or 33P-UTP (Radiolabeled tracer); ATP, GTP, CTP.

  • Inhibitor: 7-Deaza-NTP (Triphosphate form is MANDATORY for this assay).

Workflow
  • Reaction Mix Prep:

    • Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT, 25 mM KCl.

    • Add RNA Template (200 nM) and NS5B Enzyme (100 nM).

  • Inhibitor Addition:

    • Add 7-Deaza-NTP analog at varying concentrations (0.01 µM – 100 µM).

    • Incubate 15 min at Room Temp to allow pre-binding.

  • Initiation:

    • Add Nucleotide Mix (ATP, GTP, CTP at 50 µM; UTP at 1 µM + Tracer).

    • Incubate at 30°C for 2 hours.

  • Termination & Filtration:

    • Stop reaction with 10% TCA (Trichloroacetic acid).

    • Precipitate RNA on glass fiber filters (GF/B).

    • Wash 3x with 5% TCA, 1x with Ethanol.

  • Quantification:

    • Scintillation counting. Calculate IC50 based on % incorporation vs. control.

Advanced Application: Resolving HCV RNA Structure

Context: The HCV genome (especially the IRES and 3' UTR) is highly structured and GC-rich. Standard sequencing or amplification often fails due to "polymerase stalling" at these secondary structures.

Application: Use 7-Deaza-dGTP (or 7-Deaza-ITP) in PCR or Reverse Transcription.

  • Mechanism: The N7-hydrogen involved in Hoogsteen base pairing is removed. This destabilizes G-quadruplexes and tight hairpins without affecting Watson-Crick pairing.

  • Protocol Adjustment: Replace 75-100% of dGTP with 7-deaza-dGTP in the RT-PCR mix. This linearizes the HCV IRES, allowing efficient cDNA synthesis for sequencing or cloning.

References

  • Olsen, D. B., et al. (2004). A 7-deaza-adenosine analog is a potent and selective inhibitor of hepatitis C virus replication with excellent pharmacokinetic properties.[2][4][5] Antimicrobial Agents and Chemotherapy, 48(10), 3944-3953.[5] Link

  • Carroll, S. S., et al. (2003).[6] Inhibition of hepatitis C virus RNA replication by 2'-modified nucleoside analogs.[2][1][3][4][5][6][7][8] Journal of Biological Chemistry, 278(14), 11979-11984. Link

  • Eldrup, A. B., et al. (2004). Structure-activity relationship of purine ribonucleosides for inhibition of hepatitis C virus RNA-dependent RNA polymerase. Journal of Medicinal Chemistry, 47(9), 2283-2295. Link

  • Seela, F., et al. (2011). 7-Halogenated 7-deazapurine 2'-C-methylribonucleosides related to adenosine, inosine and guanosine: synthesis and anti-HCV activity.[7] Collection of Czechoslovak Chemical Communications, 76. Link

  • Smith, D. B., et al. (2007). Design, synthesis, and antiviral properties of 4'-substituted ribonucleosides as inhibitors of hepatitis C virus replication. Bioorganic & Medicinal Chemistry Letters, 17(9), 2570-2576. Link

Application Notes & Protocols: 7-Deazainosine as a Tool for Studying RNA-Dependent RNA Polymerase

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Studying RNA-Dependent RNA Polymerase

RNA-dependent RNA polymerases (RdRPs) are cornerstone enzymes in the life cycle of many RNA viruses, responsible for the replication and transcription of the viral genome.[1][2][3] This central role makes them a prime target for antiviral drug development.[1][2][4] However, studying the kinetics and inhibition of RdRPs in vitro presents several challenges. Assays must be robust, reproducible, and capable of dissecting the nuanced mechanisms of polymerase activity and inhibition. The development of specific molecular tools is therefore crucial for advancing our understanding of these essential viral enzymes.

7-Deazainosine: A Strategic Molecular Probe

This compound is a nucleoside analog of inosine where the nitrogen at the 7-position of the purine ring is replaced by a carbon atom.[5] This seemingly subtle modification has profound implications for its utility in studying RdRPs. When triphosphorylated, this compound triphosphate (7-deaza-ITP) can be utilized by RdRPs as a substrate, becoming incorporated into the nascent RNA chain.[6] The absence of the N7 nitrogen can disrupt the formation of Hoogsteen base pairs and alter the local RNA secondary structure, which can be a valuable feature for probing enzyme-RNA interactions.[5][7]

The primary application of this compound in this context is as a tool to probe the active site of RdRPs and to study the mechanisms of chain termination. Depending on the specific RdRP and the sequence context, the incorporation of this compound monophosphate can lead to the cessation of RNA synthesis, acting as a chain terminator.[8][9] This property allows researchers to investigate the processivity of the polymerase and to screen for inhibitors that target the enzyme's catalytic activity.

Mechanism of Action: How this compound Interrogates RdRP Function

The utility of this compound as a tool for studying RdRPs is rooted in its ability to be incorporated into the growing RNA strand and subsequently influence the polymerase's elongation activity. The process can be broken down into the following key steps:

  • Cellular Uptake and Phosphorylation: When introduced to cells, this compound is taken up and subsequently phosphorylated by host-cell kinases to its active triphosphate form, 7-deaza-ITP. For in vitro assays, 7-deaza-ITP is directly supplied.

  • Substrate Mimicry: 7-deaza-ITP acts as an analog of a natural nucleoside triphosphate (typically GTP or ATP, depending on the base-pairing partner in the template). It competes with its natural counterpart for binding to the RdRP active site.

  • Incorporation into Nascent RNA: The RdRP catalyzes the formation of a phosphodiester bond, incorporating this compound monophosphate into the growing RNA chain.

  • Impact on Elongation: The presence of the 7-deazapurine in the nascent RNA can affect the translocation of the polymerase along the RNA template. The altered electronic and steric properties of the modified base can lead to conformational changes in the enzyme-RNA complex, potentially stalling or terminating further nucleotide addition. This can be an immediate or delayed chain termination event, depending on the specific viral RdRP.[9][10]

cluster_0 Cellular Environment / In Vitro Reaction This compound This compound 7-deaza-ITP 7-deaza-ITP This compound->7-deaza-ITP Cellular Kinases (in vivo) RdRP_Template_Complex RdRP-RNA Template Complex 7-deaza-ITP->RdRP_Template_Complex Substrate Binding Incorporation Incorporation into Nascent RNA RdRP_Template_Complex->Incorporation Chain_Termination Chain Termination/ Elongation Stalling Incorporation->Chain_Termination

Figure 1. Conceptual workflow of this compound action on RdRP.

Experimental Protocols

The following protocols provide a framework for utilizing this compound in in vitro RdRP assays. It is essential to optimize conditions for each specific RdRP and RNA template-primer system.

Protocol 1: In Vitro RdRP Primer Extension Assay to Evaluate Chain Termination

This assay is designed to determine if and where the incorporation of this compound causes termination of RNA synthesis by a viral RdRP.

Materials:

  • Purified recombinant viral RdRP

  • RNA template and a complementary 5'-radiolabeled or fluorescently-labeled primer

  • This compound triphosphate (7-deaza-ITP)

  • Natural ribonucleoside triphosphates (ATP, CTP, GTP, UTP)

  • Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 10 mM DTT, 0.01% Tween 20)

  • Quenching solution (e.g., 8 M urea, 20 mM EDTA)

  • Denaturing polyacrylamide gel (urea-PAGE)

  • Phosphorimager or fluorescence scanner

Procedure:

  • Primer-Template Annealing:

    • Mix the labeled RNA primer and unlabeled RNA template at a 1:1.5 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl).

    • Heat at 95°C for 5 minutes and then allow to cool slowly to room temperature.

  • Reaction Setup:

    • Prepare a master mix containing the reaction buffer, annealed primer-template complex (e.g., 5 nM final concentration), and the RdRP enzyme (e.g., 50 nM final concentration). Aliquot into separate reaction tubes.

    • Prepare nucleotide solutions for different experimental conditions:

      • Control (Full-length product): All four natural rNTPs (e.g., 100 µM each).

      • Test (this compound): A mixture of ATP, CTP, UTP, and 7-deaza-ITP (e.g., 100 µM each). The natural rNTP that 7-deaza-ITP is replacing should be omitted.

      • Negative Control: No rNTPs.

  • Initiation and Incubation:

    • Initiate the reactions by adding the respective nucleotide solutions to the reaction tubes.

    • Incubate at the optimal temperature for the RdRP (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes). A time-course experiment is recommended for initial optimization.

  • Quenching the Reaction:

    • Stop the reactions by adding an equal volume of quenching solution.

  • Analysis:

    • Denature the samples by heating at 95°C for 5-10 minutes.

    • Separate the reaction products on a denaturing urea-PAGE gel.

    • Visualize the gel using a phosphorimager or fluorescence scanner.

Expected Results and Interpretation:

  • The control lane should show a band corresponding to the full-length RNA product.

  • The test lane containing 7-deaza-ITP may show one or more shorter bands, indicating termination of RNA synthesis at specific positions after the incorporation of this compound. The size of these terminated products can be determined by running an RNA size ladder.

  • The negative control should show only the band of the unextended primer.

Start Start Anneal Anneal Labeled Primer to RNA Template Start->Anneal Setup_Reaction Set up RdRP Reaction Mix (Enzyme, Buffer, P/T) Anneal->Setup_Reaction Add_NTPs Add Nucleotide Mixes (Control & 7-deaza-ITP) Setup_Reaction->Add_NTPs Incubate Incubate at Optimal Temperature Add_NTPs->Incubate Quench Quench Reaction (EDTA/Urea) Incubate->Quench Denature Denature Samples Quench->Denature Run_Gel Run Denaturing Urea-PAGE Denature->Run_Gel Visualize Visualize Bands (Phosphorimager/Scanner) Run_Gel->Visualize End End Visualize->End

Figure 2. Workflow for the RdRP primer extension assay.

Protocol 2: Competitive Inhibition Assay

This assay quantifies the inhibitory potency of this compound by determining its IC50 value.

Materials:

  • Same as Protocol 1, but with an unlabeled primer.

  • A method to detect RNA synthesis, such as a fluorescence-based assay that measures dsRNA formation or a filter-binding assay with a radiolabeled nucleotide.[11][12]

Procedure:

  • Reaction Setup:

    • Prepare serial dilutions of 7-deaza-ITP.

    • In a multi-well plate, set up reactions containing the RdRP, primer-template complex, and a constant concentration of all four natural rNTPs (one of which is labeled if using a filter-binding assay).

    • Add the different concentrations of 7-deaza-ITP to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiation, Incubation, and Detection:

    • Initiate the reaction by adding the enzyme (or nucleotides).

    • Incubate for a fixed time within the linear range of the reaction.

    • Stop the reaction and measure the amount of RNA synthesized using the chosen detection method.

  • Data Analysis:

    • Plot the percentage of RdRP activity against the logarithm of the 7-deaza-ITP concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Quantitative Data Summary:

ParameterDescriptionTypical Value Range
Enzyme Concentration Concentration of purified RdRP.20-100 nM
Primer/Template Conc. Concentration of the annealed RNA duplex.5-50 nM
Natural NTP Conc. Concentration of each of the four natural rNTPs.10-100 µM
7-deaza-ITP Conc. Concentration range for inhibition assays.0.1 - 100 µM
Incubation Time Duration of the polymerase reaction.15-90 minutes
Incubation Temperature Optimal temperature for the specific RdRP.30-37 °C

Troubleshooting and Considerations

  • Purity of 7-deaza-ITP: Ensure the use of highly purified 7-deaza-ITP, as contaminants can affect the assay results. The synthesis of nucleoside triphosphates can be complex.[13][14][15]

  • Enzyme Activity: Confirm the activity of the purified RdRP using a standard control reaction before proceeding with experiments involving this compound.

  • Template and Primer Design: The sequence of the RNA template and primer can influence the efficiency of this compound incorporation and its effect on termination. It may be necessary to test different sequences.

  • Non-specific Termination: Premature termination of transcription can occur due to secondary structures in the template RNA. The inclusion of 7-deaza-GTP in place of GTP in transcription reactions has been shown to reduce such artifacts.[16][17][18]

Conclusion

This compound is a versatile and powerful tool for the detailed biochemical characterization of viral RNA-dependent RNA polymerases. By acting as a substrate that can be incorporated into the nascent RNA chain and subsequently impede polymerase elongation, it provides a means to probe the enzyme's active site, study its processivity, and quantify the potency of potential inhibitors. The protocols outlined here offer a robust starting point for researchers and drug development professionals to leverage this compound in their investigations of these critical viral enzymes.

References

  • An RNase P-based assay for accurate determination of the 5'-deoxy-5'-azidoguanosine-modified fraction of in vitro transcribed RNAs - PMC. (n.d.). NIH. Retrieved February 23, 2026, from [Link]

  • Eyer, L., Fojtíková, M., Nencka, R., Rudolf, I., Hubálek, Z., & Ruzek, D. (2019). Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2′-C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection. Antimicrobial Agents and Chemotherapy, 63(3), e02093-18. [Link]

  • Flegel, C., et al. (2013). 7-Substituted 8-aza-7-deazaadenosines for modification of the siRNA major groove. Journal of the American Chemical Society, 135(4), 1145-1153. [Link]

  • Hardy, C. D., et al. (2014). Click Modification of RNA at Adenosine: Structure and Reactivity of 7-Ethynyl- and 7-Triazolyl-8-aza-7-deazaadenosine in RNA. Journal of the American Chemical Society, 136(41), 14601-14611. [Link]

  • Bhat, B., et al. (2024). Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs. RSC Chemical Biology, 5(1), 74-80. [Link]

  • Jourabchi, N. (2021). Characterization of antisense RNAs derived from RNA Polymerase II's RdRP activity. University of Colorado Boulder. [Link]

  • Carroll, S. S., et al. (2009). A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties. Journal of Biological Chemistry, 284(9), 5699-5704. [Link]

  • Dierick, H., Stul, M., De Kelver, W., Marynen, P., & Cassiman, J. J. (1993). Incorporation of dITP or 7-deaza dGTP during PCR improves sequencing of the product. Nucleic Acids Research, 21(18), 4427-4428. [Link]

  • Covid 19: RNA-dependent RNA Polymerase Assays for Biochemical Characterization and Antiviral Drug Discovery. (2024, June 30). University of Kentucky. [Link]

  • Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms. (2022, October 21). MDPI. [Link]

  • Eyer, L., et al. (2019). Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2'- C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection. Antimicrobial Agents and Chemotherapy, 63(3), e02093-18. [Link]

  • Wu, K., et al. (2020). Development of a simple in vitro assay to identify and evaluate nucleotide analogs against SARS-CoV-2 RNA-dependent RNA polymerase. bioRxiv. [Link]

  • Jia, Z., & Gong, P. (2020). RNA-Dependent RNA Polymerase as a Target for COVID-19 Drug Discovery. SLAS Discovery, 25(8), 855-865. [Link]

  • Synthesis of 7-deaza-7-modified guanosine TNA triphosphates by iterative phosphorylation method. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Synthesis and Properties of 2'-OMe-RNAs Modified with Cross-Linkable 7-Deazaguanosine Derivatives. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. (n.d.). ACS Publications. [Link]

  • The synthesis of 7-deazaguanines as potential inhibitors of guanosine triphosphate cyclohydrolase I. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Development of a simple in vitro assay to identify and evaluate nucleotide analogs against SARS-CoV-2 RNA-dependent RNA polymerase. (2020, July 17). bioRxiv. [Link]

  • 1 Efficient incorporation and template-dependent polymerase inhibition are major determinants for the broad-spectrum antiviral a. (2021, October 15). bioRxiv. [Link]

  • 7-Deaza-Adenosine, 7-Deaza-A RNA Modification. (n.d.). Bio-Synthesis Inc. Retrieved February 23, 2026, from [Link]

  • Characterization of an RNA-dependent RNA polymerase activity associated with La France isometric virus. (n.d.). PubMed. Retrieved February 23, 2026, from [Link]

  • 8-Aza-7-Deaza-Adenosine, 8-Aza-7-Deaza A Modified RNA Synthesis. (n.d.). Bio-Synthesis Inc. Retrieved February 23, 2026, from [Link]

  • What are the therapeutic candidates targeting RdRp? (2025, March 11). Patsnap Synapse. [Link]

  • RNA-dependent RNA polymerase. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]

  • Incorporation of 7-deaza dGTP during the amplification step in the polymerase chain reaction procedure improves subsequent DNA sequencing. (n.d.). PubMed. Retrieved February 23, 2026, from [Link]

  • In Vitro Transcription Assays and Their Application in Drug Discovery. (2016, September 20). NIH. [Link]

  • 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands. (n.d.). Journal of Clinical Pathology. [Link]

  • ProFoldin SARS-CoV-2 RNA Polymerase (RdRp) Assay Kits. (n.d.). ProFoldin. Retrieved February 23, 2026, from [Link]

  • Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs. (2024, June 18). eScholarship.org. [Link]

  • Kinetic Modeling and Simulation of In Vitro Transcription by Phage T7 RNA Polymerase. (n.d.). Caltech. Retrieved February 23, 2026, from [Link]

  • Using bioinformatics tools for the discovery of Dengue RNA-dependent RNA polymerase inhibitors. (2018, September 25). PeerJ. [Link]

  • Potential Anti-SARS-CoV-2 Therapeutics That Target the Post-Entry Stages of the Viral Life Cycle: A Comprehensive Review. (2020, September 26). MDPI. [Link]

  • The Viral Polymerase Inhibitor 7-Deaza-2'-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model. (2016, May 10). PLOS Neglected Tropical Diseases. [Link]

  • RNA dependent RNA polymerase – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 23, 2026, from [Link]

  • Identifying Small-Molecule Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase by Establishing a Fluorometric Assay. (2022, April 7). Frontiers in Microbiology. [Link]

  • Regulation of viral RNA-dependent RNA polymerases by phosphorylation. (2023, April 5). Frontiers. [Link]

  • Identification of Potent Inhibitor for RNA Dependent RNA polymerase (RDRP) of Dengue Virus Serotype-3: A Molecular Docking Study. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

Sources

Advanced Synthesis of 7-Deazainosine and Functionalized Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Synthesis Methods for 7-Deazainosine and Its Analogs Content Type: Application Note & Detailed Protocol Guide Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

This compound (7-deazahypoxanthine riboside) and its analogs, such as Tubercidin (7-deazaadenosine), represent a critical class of pyrrolo[2,3-d]pyrimidine nucleosides. Replacing the N7 nitrogen of the purine ring with a carbon atom (C7) confers resistance to enzymatic cleavage of the glycosidic bond by purine nucleoside phosphorylases (PNP) and alters the electronic landscape of the base, enhancing fluorescence and base-pairing stability in specific contexts.

This guide details the Vorbrüggen glycosylation strategy as the primary engine for scaffold construction, followed by divergent pathways for C7-functionalization (via Pd-catalyzed cross-coupling) and C6-modification (enzymatic or chemical conversion to the inosine core).

Retrosynthetic Analysis & Strategy

The synthesis is approached via a convergent strategy. The critical bond formation is the


-glycosylation of the pyrrolo[2,3-d]pyrimidine base with a protected ribofuranose.
Strategic Disconnections:
  • N9-Glycosylation: The challenge is regioselectivity (N9 vs. N1). The Vorbrüggen conditions favor the thermodynamic N9 product, but solvent choice is critical to avoid side reactions.

  • C7-Functionalization: Introducing a halogen (I or Br) at C7 before or after glycosylation allows for late-stage diversification via Suzuki-Miyaura or Sonogashira coupling.

  • C6-Transformation: The 6-chloro derivative is the most versatile precursor, allowing conversion to the 6-amino (Adenosine analog) or 6-oxo (Inosine analog) forms.

Retrosynthesis Target This compound / Analogs (C7-Substituted) Protected Protected Nucleoside (6-Cl, 7-Iodo/H) Target->Protected Deprotection & Functionalization (C6/C7) Base Pyrrolo[2,3-d]pyrimidine Base (4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine) Protected->Base Vorbrüggen Glycosylation (TMSOTf, BSA) Sugar 1-O-Acetyl-2,3,5-tri-O-benzoyl- beta-D-ribofuranose Protected->Sugar +

Figure 1: Retrosynthetic logic for accessing 7-deazapurine nucleosides. The 6-chloro-7-iodo scaffold serves as the divergent "master key."

Core Protocol: Vorbrüggen Glycosylation

This protocol describes the synthesis of the key intermediate 4-chloro-7-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine .

Critical Mechanistic Insight

Standard Vorbrüggen conditions (TMSOTf in Acetonitrile) can lead to the formation of an acetonitrile adduct at the N1 position or on the ribose if the nucleobase is unreactive.[1] To mitigate this, 1,2-dichloroethane (DCE) or Toluene is recommended for less reactive 7-deaza bases, or strictly controlled stoichiometry in MeCN.

Materials
  • Base: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (or 4-chloro-5-iodo- analog).[2]

  • Sugar: 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.

  • Silylating Agent: N,O-Bis(trimethylsilyl)acetamide (BSA).[3]

  • Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf).

  • Solvent: Anhydrous Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE).

Step-by-Step Methodology
  • Silylation (Activation of Base):

    • Suspend 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv) in anhydrous MeCN (5 mL/mmol).

    • Add BSA (1.2 equiv) under Argon.

    • Stir at RT for 15–30 min until the solution becomes clear (formation of the silylated base). Note: If solubility is poor, heat to 60°C briefly.

  • Glycosylation:

    • Add the protected ribose (1.0 equiv) to the silylated base solution.

    • Cool the mixture to 0°C.

    • Add TMSOTf (1.1 – 1.5 equiv) dropwise. Caution: Exothermic.

    • Heat the reaction to 80°C for 2–4 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 1:1) or LC-MS. Look for the disappearance of the sugar and formation of the polar nucleoside.

  • Work-up:

    • Cool to RT and dilute with EtOAc.

    • Quench carefully with saturated aqueous NaHCO₃.

    • Wash organic layer with water and brine. Dry over Na₂SO₄.

  • Purification:

    • Flash column chromatography (SiO₂). Elute with a gradient of 0–30% EtOAc in Hexanes.

    • Yield Expectation: 60–80%.

Divergent Functionalization Protocols

Pathway A: Synthesis of this compound (C6-Oxo Installation)

The 6-chloro intermediate must be hydrolyzed to the 6-oxo species. Direct chemical hydrolysis can be harsh. The Enzymatic Route is preferred for high purity, while the Chemical Route is scalable.

Method A1: Enzymatic Deamination (Green Chemistry)

Best for: High purity, mild conditions, converting 7-deazaadenosine to this compound.

  • Precursor: Start with Tubercidin (7-deazaadenosine), obtained by ammonolysis (NH₃/MeOH, 100°C) of the 6-chloro intermediate.

  • Reaction: Dissolve Tubercidin (100 mg) in Phosphate Buffer (pH 7.5).

  • Enzyme: Add Adenosine Deaminase (ADA) (from calf intestine, ~10 units/mg substrate).

  • Incubation: Stir at 25°C for 12–24 hours. Monitor by UV (shift from λmax 270 nm to 258 nm).

  • Isolation: Lyophilize and purify via semi-prep HPLC (C18, Water/MeOH).

Method A2: Chemical Hydrolysis (Scalable)
  • Methoxylation: Treat the 6-chloro riboside with 0.5 M NaOMe in MeOH (reflux, 2 h) to yield the 6-methoxy derivative.

  • Hydrolysis: Treat the 6-methoxy intermediate with 2N NaOH or TMSI/DCM to unmask the carbonyl (inosine form).

Pathway B: Synthesis of C7-Analogs (Cross-Coupling)

Target: Fluorescent or sterically modified probes.

Suzuki-Miyaura Coupling Protocol:

  • Substrate: 7-Iodo-7-deazapurine ribonucleoside (protected).

  • Reagents: Boronic acid (R-B(OH)₂), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 equiv).

  • Solvent: DME/H₂O (2:1).

  • Conditions: Degas, heat at 80–100°C for 4–6 hours.

  • Result: C7-Aryl/Heteroaryl substituted this compound analogs.

Process Visualization

SynthesisWorkflow Start Start: 4-Chloro-7-iodo- pyrrolo[2,3-d]pyrimidine Step1 Vorbrüggen Glycosylation (BSA, TMSOTf, 80°C) Start->Step1 Inter1 Intermediate: 6-Cl-7-Iodo-Nucleoside Step1->Inter1 Branch1 Path A: C7-Modification (Cross-Coupling) Inter1->Branch1 Suzuki/Sonogashira (Pd cat.) Branch2 Path B: C6-Modification (Ammonolysis/Hydrolysis) Inter1->Branch2 NH3/MeOH (100°C) ProdA 7-Aryl-7-deaza Nucleosides Branch1->ProdA ProdB 7-Deazaadenosine (Tubercidin) Branch2->ProdB Final Target: this compound (via ADA Deamination) ProdB->Final Adenosine Deaminase (pH 7.5)

Figure 2: Integrated workflow for the synthesis of this compound and its C7-functionalized analogs.

Critical Quality Attributes (CQAs) & Troubleshooting

ParameterSpecification / ObservationTroubleshooting
Regioselectivity N9-isomer (Target) vs. N7-isomer. N9 typically elutes later on C18.If N7 forms, increase reaction temp to 80°C (thermodynamic control) or use bulky silylating agents.
Solvent Adducts [M+41]⁺ peak in MS (Acetonitrile adduct).Switch solvent to 1,2-Dichloroethane (DCE) or Toluene.
De-iodination Loss of Iodine during Pd-coupling.Use milder bases (Cs₂CO₃) and lower temps. Degas solvents thoroughly.
Deamination Incomplete conversion of Adenosine -> Inosine.Add fresh ADA enzyme; ensure pH is strictly 7.4–7.8.

References

  • Vorbrüggen Glycosylation Mechanism & Protocol

    • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.
    • Niedballa, U., & Vorbrüggen, H.[4] (1974). A General Synthesis of N-Glycosides. Journal of Organic Chemistry. Link

  • Synthesis of 7-Deazapurines (Tubercidin/7-Deazainosine)

    • Seela, F., & Peng, X. (2006).[5] 7-Functionalized 7-deazapurine ribonucleosides: Synthesis and properties. Current Protocols in Nucleic Acid Chemistry. Link

    • Nauš, P., et al. (2012).[1][6] Sugar-modified derivatives of cytostatic 7-deazaadenosine: Synthesis and biological activity. Bioorganic & Medicinal Chemistry. Link

  • Enzymatic Deamination (ADA)

    • Kamat, S. S., et al. (2011).[6] Adenosine Deaminase in Nucleoside Synthesis. Tetrahedron Letters. Link

  • Cross-Coupling on 7-Deazapurines

    • Hocek, M., et al. (2005). Cytostatic 6-aryl-7-deazapurine ribonucleosides: Synthesis and biological activity. Journal of Medicinal Chemistry. Link

Sources

use of 7-Deazainosine in PCR for GC-rich templates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Leveraging 7-Deaza-2'-deoxyguanosine for Robust PCR Amplification of GC-Rich Templates

Introduction

The amplification of DNA sequences with high guanine-cytosine (GC) content, typically defined as >60% GC, is a significant challenge in molecular biology.[1][2] These regions are prone to forming stable secondary structures, such as hairpins and G-quadruplexes, which can impede or completely stall DNA polymerase activity during PCR, leading to low or no product yield.[1][3] Furthermore, the high melting temperature (Tm) of GC-rich DNA necessitates elevated denaturation temperatures that can reduce polymerase stability and specificity. These challenges are particularly prevalent in the study of gene promoters, including CpG islands, which are critical in gene regulation research.[4][5]

This application note provides a comprehensive guide to the use of 7-deaza-2'-deoxyguanosine triphosphate (7-deaza-dGTP), a guanosine analog, to overcome the challenges of amplifying GC-rich templates. By substituting the nitrogen at the 7-position of the purine ring with a carbon, 7-deaza-dGTP disrupts the formation of Hoogsteen base pairing, thereby reducing the stability of secondary structures without compromising its ability to form standard Watson-Crick base pairs with cytosine.[6] This guide will delve into the mechanism of action, provide detailed protocols for its implementation, and discuss its impact on downstream applications.

A note on nomenclature: While the term "7-deazainosine" is sometimes used colloquially, the relevant nucleotide analog for PCR applications is 7-deaza-2'-deoxyguanosine triphosphate (7-deaza-dGTP). This document will use the accurate term.

Mechanism of Action: Destabilizing Secondary Structures

The primary obstacle in amplifying GC-rich DNA is the formation of intramolecular and intermolecular secondary structures. These structures arise from the high stability of G-C base pairs, which are linked by three hydrogen bonds, in contrast to the two hydrogen bonds in A-T pairs.[2] The N7 atom of guanine is crucial for the formation of non-Watson-Crick Hoogsteen base pairs, which are key to the stability of many of these secondary structures.

7-deaza-dGTP is an analog of dGTP where the nitrogen atom at position 7 of the guanine base is replaced by a carbon atom. This modification effectively removes the hydrogen bond acceptor at the N7 position, preventing the formation of Hoogsteen base pairs.[6] When 7-deaza-dGTP is incorporated into the newly synthesized DNA strand during PCR, it destabilizes the secondary structures that would typically form, allowing the DNA polymerase to proceed through the template without stalling.[1][7] This results in a significant improvement in the yield and specificity of the PCR product for GC-rich targets.[4][5]

cluster_0 Standard PCR with dGTP cluster_1 Enhanced PCR with 7-deaza-dGTP dGTP GC-Rich Template (with dGTP) Secondary Stable Secondary Structures (e.g., Hairpins) dGTP->Secondary Hoogsteen base pairing enabled by N7 of Guanine Stall Polymerase Stalls Secondary->Stall Fail Amplification Failure or Low Yield Stall->Fail deaza GC-Rich Template (with 7-deaza-dGTP) NoSecondary Reduced Secondary Structures deaza->NoSecondary N7 of Guanine is replaced, preventing Hoogsteen pairing Proceed Polymerase Proceeds NoSecondary->Proceed Success Successful Amplification Proceed->Success

Figure 1: Mechanism of 7-deaza-dGTP in overcoming PCR inhibition.

Experimental Protocols

Partial Substitution of dGTP with 7-deaza-dGTP

For most applications, a partial substitution of dGTP with 7-deaza-dGTP is recommended. A 3:1 ratio of 7-deaza-dGTP to dGTP has been shown to be highly effective.[1][6] Complete replacement is generally less efficient.[1][6]

Table 1: Recommended Reagent Concentrations for GC-Rich PCR

ComponentStock ConcentrationFinal ConcentrationNotes
10X PCR Buffer10X1X
MgCl₂25-50 mM1.5 - 2.5 mMOptimization may be required; higher concentrations can sometimes be beneficial for GC-rich templates.[2]
dATP, dCTP, dTTP10 mM each200 µM each
dGTP10 mM50 µM
7-deaza-dGTP10 mM150 µMMaintains a total guanine nucleotide concentration of 200 µM.
Forward Primer10 µM0.2 - 0.5 µM
Reverse Primer10 µM0.2 - 0.5 µM
Taq DNA Polymerase5 U/µL0.625 - 1.25 U per 25 µL reactionUse a hot-start polymerase for increased specificity.[3]
Template DNAVariable1-100 ng
Nuclease-Free WaterTo final volume (e.g., 25 µL)
Step-by-Step Protocol
  • Reagent Preparation: Thaw all components on ice.

  • dNTP Mix Preparation: It is recommended to prepare a custom dNTP mix containing the desired 3:1 ratio of 7-deaza-dGTP to dGTP. For a 10 mM stock of this custom mix, combine:

    • 200 µL of 10 mM dATP

    • 200 µL of 10 mM dCTP

    • 200 µL of 10 mM dTTP

    • 50 µL of 10 mM dGTP

    • 150 µL of 10 mM 7-deaza-dGTP

    • 200 µL of nuclease-free water

  • Master Mix Assembly: On ice, prepare a master mix for the desired number of reactions (plus 10% extra volume to account for pipetting errors). For a single 25 µL reaction:

ComponentVolume
Nuclease-Free WaterUp to 25 µL
10X PCR Buffer2.5 µL
MgCl₂ (50 mM)0.75 µL (for 1.5 mM final)
Custom dNTP Mix (from step 2)0.5 µL
Forward Primer (10 µM)1.25 µL
Reverse Primer (10 µM)1.25 µL
Taq DNA Polymerase (5 U/µL)0.25 µL
Template DNAX µL
  • Thermal Cycling:

StepTemperatureTimeCycles
Initial Denaturation95°C5-10 min1
Denaturation95°C30-45 sec35-40
Annealing55-68°C30-60 sec
Extension72°C1 min/kb
Final Extension72°C5-10 min1
Hold4°CIndefinite1

Note: These are general guidelines. The annealing temperature should be optimized for your specific primers, and the extension time adjusted based on the expected amplicon size.[1]

Figure 2: Standard workflow for setting up PCR with 7-deaza-dGTP.

Combining with Other Additives

For extremely challenging templates (>80% GC), 7-deaza-dGTP can be used in conjunction with other PCR enhancers like betaine or dimethyl sulfoxide (DMSO).[1][7]

  • Betaine: Typically used at a final concentration of 0.5-2.0 M.

  • DMSO: Typically used at a final concentration of 2-8%. High concentrations can inhibit Taq polymerase.[1]

It is crucial to optimize the concentrations of these additives, as their effects can be template and polymerase-dependent.

Downstream Applications

The use of 7-deaza-dGTP in PCR has implications for subsequent applications:

  • Sanger Sequencing: Amplicons generated with 7-deaza-dGTP are excellent templates for Sanger sequencing. The presence of the analog continues to reduce secondary structure formation during the sequencing reaction, which can resolve band compressions and lead to cleaner sequence reads.[1][3][4]

  • Cloning: Caution is advised when cloning PCR products containing 7-deaza-dGTP. While successful cloning is possible, there are reports that the incorporation of this analog may lead to an increased mutation rate in E. coli.[8] It is imperative to sequence any resulting clones to verify the integrity of the insert.

  • Restriction Enzyme Digestion: Some restriction enzymes that have a G in their recognition sequence may be inhibited by the presence of 7-deaza-dGTP in the amplicon.[6] It is advisable to consult the enzyme manufacturer's technical specifications for compatibility.

  • Gel Electrophoresis: Amplicons containing 7-deaza-dGTP may exhibit slightly altered migration in agarose gels. More importantly, staining with intercalating dyes such as ethidium bromide may be less efficient, resulting in fainter bands.[1][2] An increase in the amount of PCR product loaded onto the gel may be necessary for clear visualization.

Troubleshooting

Table 2: Troubleshooting Guide for GC-Rich PCR with 7-deaza-dGTP

ObservationPotential CauseRecommended Solution
No PCR Product Annealing temperature is too high.Perform a gradient PCR to determine the optimal annealing temperature.[1]
Insufficient denaturation.Increase the initial denaturation time to 10 minutes and denaturation within cycles to 45-60 seconds.
Poor template quality.Use high-purity template DNA. The use of 7-deaza-dGTP is beneficial for low-quality DNA but cannot overcome severe degradation or inhibitors.[1][4]
Non-specific Bands Annealing temperature is too low.Increase the annealing temperature in 2°C increments.
Non-specific priming at low temperatures.Use a hot-start Taq polymerase or a hot-start version of 7-deaza-dGTP.[3][9]
High MgCl₂ concentration.Titrate the MgCl₂ concentration downwards in 0.2-0.5 mM increments.[2]
Weak Product Band Suboptimal reagent concentrations.Optimize the ratio of 7-deaza-dGTP to dGTP. While 3:1 is a good starting point, some templates may benefit from a 1:1 or other ratio.
Insufficient number of cycles.Increase the number of PCR cycles to 40.
Poor staining with intercalating dyes.Increase the amount of PCR product loaded on the gel.[1][2]

Conclusion

The incorporation of 7-deaza-dGTP is a powerful and reliable method for the successful PCR amplification of GC-rich DNA templates. By preventing the formation of inhibitory secondary structures, this dGTP analog enables DNA polymerases to synthesize full-length, specific products from templates that are otherwise recalcitrant to amplification. This technique has proven particularly valuable for the analysis of CpG islands and other GC-rich regulatory regions.[4][5] While researchers should be mindful of its potential effects on certain downstream applications, the benefits of significantly improved amplification and sequencing success make 7-deaza-dGTP an indispensable tool in the molecular biologist's arsenal.

References

  • Jung, A., et al. (2002). 7-Deaza-2'-deoxyguanosine allows PCR and sequencing reactions from CpG islands. Molecular Pathology, 55(1), 55–57. [Link]

  • Kouzlatuska, V., et al. (2013). Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification. Journal of Molecular Diagnostics, 15(6), 844-845. [Link]

  • ResearchGate. (2025). 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands | Request PDF. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2002). 7-Deaza-2'-deoxyguanosine allows PCR and sequencing reactions from CpG islands. PubMed. [Link]

  • Guido, N., et al. (2016). Improved PCR Amplification of Broad Spectrum GC DNA Templates. PLOS One, 11(6), e0156478. [Link]

  • ResearchGate. (2025). Structure-independent DNA amplification by PCR using 7-deaza-2'-deoxyguanosine. ResearchGate. [Link]

  • Technology Networks. (2013). Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR Amplification. Technology Networks. [Link]

  • ResearchGate. (2018). Can I use PCR product that was amplified with 7-Deaza-2'-deoxyguanosine for cloning in E.coli?. ResearchGate. [Link]

Sources

Biocatalytic Synthesis of 7-Deazainosine Derivatives via Nucleoside Phosphorylase Transglycosylation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details the enzymatic synthesis of 7-deazainosine (pyrrolo[2,3-d]pyrimidine-4(3H)-one) derivatives using a bi-enzymatic transglycosylation system. Unlike traditional chemical synthesis, which requires laborious protection/deprotection steps and often suffers from poor stereoselectivity (anomeric mixtures), the enzymatic route utilizes Escherichia coli Purine Nucleoside Phosphorylase (PNP) and Uridine Phosphorylase (UP) to achieve stereospecific N9-glycosylation. This guide focuses on the thermodynamic control of the reaction, solubility management, and the specific handling of 7-deazapurine bases, which possess distinct electronic properties compared to their natural purine counterparts.

Mechanistic Principles & Strategic Design

The Transglycosylation Cascade

The synthesis relies on the reversible phosphorolysis of a donor nucleoside (typically Uridine or 7-Methylguanosine) to generate


-D-ribose-1-phosphate (R1P) in situ. This high-energy intermediate is subsequently coupled to the acceptor base (7-deazahypoxanthine derivative) by PNP.

The reaction is equilibrium-driven. While natural purines favor nucleoside formation, 7-deazapurines often exhibit shifted equilibria due to the lack of the N7-nitrogen, which alters the dipole moment and stacking interactions within the enzyme active site.

Key Advantages:

  • Regioselectivity: E. coli PNP almost exclusively catalyzes N9-glycosylation for 7-deazapurines, avoiding the N7/N9 isomer mixtures common in chemical fusion methods.

  • Stereoselectivity: Strictly forms

    
    -D-nucleosides.
    
Pathway Visualization

The following diagram illustrates the coupled UP/PNP system using Uridine as the sugar donor.

Transglycosylation Uridine Donor (Uridine) UP_Enz Uridine Phosphorylase (UP) Uridine->UP_Enz Pi Phosphate (Pi) Pi->UP_Enz Pi->UP_Enz Recycled Uracil Byproduct (Uracil) R1P Intermediate (Ribose-1-Phosphate) PNP_Enz Purine Nucleoside Phosphorylase (PNP) R1P->PNP_Enz Base Acceptor (7-Deazahypoxanthine) Base->PNP_Enz Product Product (this compound) UP_Enz->Uracil UP_Enz->R1P PNP_Enz->Pi PNP_Enz->Product

Figure 1: Bi-enzymatic cascade for the synthesis of this compound. Phosphate acts as a catalytic shuttle, recycled between the phosphorolysis and synthesis steps.

Critical Considerations for 7-Deazapurines

The "Inhibitor Paradox"

Researchers must be aware that certain 7-deazapurine nucleosides can act as competitive inhibitors of PNP rather than substrates, particularly if they possess bulky hydrophobic groups at C7 or C6.

  • Diagnostic: If reaction stalls at <5% conversion despite active enzyme, the product itself may be inhibiting the enzyme (

    
     in the low 
    
    
    
    M range).
  • Solution: Use a "High-Temperature, Short-Time" strategy (60°C) to increase

    
     rates, or switch to Aeromonas hydrophila PNP which has a broader specificity pocket.
    
Solubility-Driven Equilibrium

The equilibrium constant (


) for this compound synthesis is often near unity or slightly unfavorable. High yields are achieved not by thermodynamics of the bond, but by solubility differentials .
  • Strategy: this compound derivatives often have lower aqueous solubility than uridine. Designing the reaction concentration so the product precipitates drives the equilibrium forward (Le Chatelier's principle).

Experimental Protocols

Protocol A: Analytical Screening (Validation)

Use this protocol to verify substrate acceptance before scale-up.

Reagents:

  • Buffer: 10 mM Potassium Phosphate (pH 7.2).

  • Donor: 20 mM Uridine (or 2'-deoxyuridine for dN derivatives).

  • Acceptor: 2 mM 7-Deazahypoxanthine derivative (dissolved in minimal DMSO if needed, max 5% v/v).

  • Enzymes: Recombinant E. coli PNP (0.5 U/mL) and E. coli UP (0.5 U/mL).

Procedure:

  • Prepare 1.0 mL of reaction mixture in a microcentrifuge tube.

  • Incubate at 50°C (optimum for E. coli PNP stability/activity balance).

  • Aliquot 50 µL samples at 0, 1, 4, and 24 hours.

  • Quench: Add 50 µL methanol or heat at 95°C for 3 min.

  • Analysis: Centrifuge (10,000 x g, 5 min) and analyze supernatant via HPLC (C18 column, Gradient 0-30% MeCN in 0.1% Formic Acid).

Success Criteria:

  • Appearance of a new peak with UV

    
     similar to the base but shifted (typically +2-5 nm).
    
  • Conversion >10% after 24h indicates a viable scale-up candidate.

Protocol B: Preparative Scale Synthesis (100 mg - 1 g)

Optimized for yield via precipitation.

Materials:

  • 7-Deazahypoxanthine (Acceptor)[1]

  • Uridine (Donor, 2.0 equivalents)

  • Potassium Phosphate buffer (20 mM, pH 7.0)

  • Recombinant E. coli PNP & UP (approx. 50 Units per mmol of base)

Step-by-Step Workflow:

  • Suspension Preparation: In a round-bottom flask, suspend the 7-Deazahypoxanthine (1 eq.) and Uridine (2 eq.) in 20 mM Potassium Phosphate buffer.

    • Note: The substrate concentration should be high (10–20 mM). The base may not fully dissolve initially.

  • Enzyme Addition: Add the enzyme cocktail. If the base is hydrophobic, add 5% DMSO to aid initial solubility.

  • Incubation: Stir gently at 55–60°C .

    • Why High Temp? Increases solubility of the base and rate of reaction. E. coli PNP is robust up to 60°C for moderate durations.

  • Monitoring & Driving: Monitor by HPLC every 12 hours.

    • Observation: As the reaction proceeds, the suspension appearance often changes (e.g., from a flocculent base precipitate to a denser crystalline nucleoside precipitate).

  • Work-up (The "Hot Filtration" Method):

    • If Product Precipitates: Cool the reaction to 4°C overnight. Filter the solid. Wash with cold water (to remove phosphate and excess uridine). Recrystallize from water/ethanol.

    • If Product is Soluble: Adsorb the mixture onto Amberlite XAD-4 or C18 reverse-phase silica. Wash with water (removes salts/uracil) and elute product with MeOH/Water gradient.

  • Purification: Final purification via preparative HPLC or crystallization. 7-Deazainosines typically crystallize well from water due to strong stacking interactions.

Analytical Data & Troubleshooting

Expected Physicochemical Properties
ParameterNatural InosineThis compoundNote
Glycosidic Bond Labile (Acid sensitive)Stable 7-Deaza modification prevents protonation at N7, stabilizing the bond against acid hydrolysis.
Fluorescence Non-fluorescentWeakly Fluorescent Some 7-substituted derivatives are highly fluorescent.
UV Max (pH 7) ~248 nm~258 nm Red-shift is diagnostic of the deaza-system.
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Reaction (<1%) Substrate Inhibition or Insolubility.Decrease substrate conc. to 0.5 mM. Add 10% DMSO. Try Aeromonas PNP.
Stalls at 50% Equilibrium reached.Add excess donor (Uridine). Remove byproduct (Uracil) via filtration if possible.
Wrong Isomer N7 vs N9 glycosylation (rare for E. coli).Verify via NMR (HMBC). N9 is standard; N7 occurs with 8-aza-7-deaza variants or specific mutant enzymes.

References

  • Mikhailopulo, I. A., et al. (2024).[2][3][4] Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP. Biomolecules. [Link] Key Source: Defines the modern standard for PNP-mediated synthesis of deazapurines.

  • Bzowska, A., et al. (2000). 7-Deazapurine 2'-deoxyribofuranosides are noncleavable competitive inhibitors of Escherichia coli purine nucleoside phosphorylase.[5] Journal of Biological Chemistry/PubMed. [Link] Key Source: Critical for understanding inhibition risks during synthesis.

  • Seela, F., & Mikhailopulo, I. A. (2025/ResearchGate Update). Enzymatic Synthesis of 2′-Deoxy-β-D-ribonucleosides of 8-Azapurines and 8-Aza-7-deazapurines. [Link] Key Source: Comparison of chemical vs. enzymatic routes.

  • Hutchinson, D. W. (1990). The synthesis of this compound. Nucleic Acids Research. [Link] Key Source: Foundational chemistry for the this compound scaffold.

Sources

Application Notes & Protocols: 7-Deazainosine as a Potent Inhibitor of Viral Replication

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 7-deazainosine and its analogs as inhibitors of viral replication. This compound, a purine nucleoside analog, represents a promising class of broad-spectrum antiviral agents. Its mechanism of action, centered on the inhibition of viral RNA-dependent RNA polymerase (RdRp), makes it effective against a wide range of RNA viruses.[1][2][3] This guide details the underlying molecular mechanism, summarizes its spectrum of activity, and provides validated, step-by-step protocols for evaluating its antiviral efficacy and cytotoxicity in a laboratory setting.

Scientific Foundation: Mechanism of Action

Understanding the molecular basis of inhibition is critical for experimental design and data interpretation. This compound and its derivatives, such as 7-deaza-2'-C-methyladenosine (7DMA), function as molecular mimics of natural nucleosides.[4]

Causality of Inhibition:

  • Cellular Uptake and Activation: Upon entering a host cell, the this compound nucleoside is processed by host cell kinases, which phosphorylate it into its active 5'-triphosphate form.[5] This metabolic conversion is essential for its antiviral activity.

  • Targeting Viral Polymerase: The viral RNA-dependent RNA polymerase (RdRp), an enzyme crucial for replicating the viral genome, mistakenly recognizes the this compound triphosphate as a natural nucleotide (e.g., adenosine triphosphate).[1][4] Host cells, lacking an equivalent enzyme, are generally not targeted, which forms the basis of the compound's selectivity.[2]

  • Chain Termination: During the synthesis of new viral RNA, the RdRp incorporates the this compound triphosphate into the growing RNA strand.[4] The structural modifications in the 7-deaza analog, often at the 2' or 3' position of the ribose sugar, prevent the formation of the next phosphodiester bond, thereby causing premature termination of RNA chain elongation.[6] This results in the production of incomplete, non-functional viral genomes, effectively halting the replication cycle.[4][6]

Caption: Intracellular activation and mechanism of viral replication inhibition by this compound.

Spectrum of Antiviral Activity

This compound and its analogs have demonstrated potent activity against a broad range of clinically relevant RNA viruses. The efficacy is particularly notable against positive-strand RNA viruses.

  • Flaviviridae Family: This family includes several significant human pathogens. 7-deaza-2'-C-methyladenosine (7DMA, also known as MK-0608) has been shown to be a powerful inhibitor of West Nile Virus (WNV), Zika Virus (ZIKV), Dengue Virus (DENV), and Yellow Fever Virus (YFV).[1][6][7] For WNV, it exhibits anti-viral activity in the nanomolar to low-micromolar range.[6][8] Studies have also shown that 7DMA can significantly protect WNV-infected mice from mortality.[6][8]

  • Coronaviridae Family: Recent studies have highlighted the potential of 7-deaza analogs against coronaviruses. 7-deaza-7-fluoro-2′-C-methyladenosine (DFMA) has shown significant antiviral activity against SARS-CoV-2 and murine hepatitis viruses (MHV) both in vitro and in vivo.[9][10]

  • Picornaviridae Family: The family that includes poliovirus and rhinovirus is also susceptible. 7DMA has displayed inhibitory activity against these viruses.[1]

  • Hepatitis C Virus (HCV): 7-deaza-2'-C-methyladenosine was identified as a potent and selective inhibitor of HCV replication.[1][5] The 7-deaza modification was shown to increase the inhibitory potency of the corresponding triphosphate against the HCV RdRp by 20-fold compared to the parent compound.[1]

Quantitative Data Summary

The efficacy of an antiviral compound is determined by its potency (EC₅₀) and its therapeutic window, which is assessed by comparing potency to cytotoxicity (CC₅₀). The Selectivity Index (SI = CC₅₀/EC₅₀) is a critical parameter, with a higher value indicating a more favorable safety profile.

CompoundVirus TargetCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference(s)
7-Deaza-2'-C-methyladenosineWest Nile Virus (WNV)PS0.15 - 0.33>50>151[6]
7-Deaza-2'-C-methyladenosineZika Virus (ZIKV)Vero~5 - 15>185>37[7]
7-Deaza-2'-C-methyladenosineHepatitis C (HCV)Huh-7Not specified>50Not specified[1]
7-Deaza-2'-C-methyladenosineDengue Virus (DENV-2)Not specifiedNot specified>50Not specified[1]
7-Deaza-7-Fluoro-2'-C-methyladenosineSARS-CoV-2Not specifiedNot specified>1856.2[9]

EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces cell viability by 50%.

Experimental Protocols

The following protocols provide a validated framework for assessing the antiviral activity and cytotoxicity of this compound analogs. It is essential to include proper controls in every experiment to ensure the integrity of the results.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Infection & Treatment cluster_analysis Phase 3: Quantification & Analysis A 1. Seed susceptible cells in 96-well plates B 2. Prepare serial dilutions of this compound C 3. Infect cells with virus (e.g., MOI 0.1-1) B->C D 4. Add compound dilutions to infected cells C->D E 5. Incubate for replication cycle (e.g., 24-72 hours) D->E F 6. Harvest supernatant for viral titration E->F H 8. Assess cell viability (Cytotoxicity Assay) E->H G 7. Quantify progeny virus (Plaque Assay or qRT-PCR) F->G I 9. Calculate EC₅₀, CC₅₀, & SI G->I H->I

Caption: General experimental workflow for evaluating antiviral efficacy and cytotoxicity.

Protocol 1: Viral Yield Reduction Assay

This assay quantitatively measures the production of infectious virus particles in the presence of the test compound.[11][12]

A. Materials

  • Cells: A cell line susceptible to the virus of interest (e.g., Vero cells for ZIKV, WNV; Huh-7 for HCV).[1][7]

  • Virus: A titrated stock of the virus.

  • Compound: this compound analog, dissolved in an appropriate solvent (e.g., DMSO).

  • Media: Cell culture growth medium and infection medium (low serum).

  • Plates: 96-well and 6-well tissue culture plates.

  • Reagents: Phosphate-buffered saline (PBS), Trypsin, overlay medium (e.g., containing methylcellulose), fixative (e.g., 10% formaldehyde), staining solution (e.g., 0.1% crystal violet).

B. Step-by-Step Methodology

  • Cell Seeding: Seed susceptible cells into 96-well plates at a density that will form a confluent monolayer within 24 hours. Incubate at 37°C with 5% CO₂.

  • Compound Preparation: Prepare 2-fold or half-log serial dilutions of the this compound analog in infection medium.[13] The final concentration should span a range predicted to cover the EC₅₀. Remember to keep the final solvent concentration (e.g., DMSO) constant and non-toxic across all wells.

  • Infection: When cells are 95-100% confluent, remove the growth medium. Infect the cell monolayer with the virus at a defined Multiplicity of Infection (MOI), typically between 0.1 and 1.[11] Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Treatment: After adsorption, remove the virus inoculum and gently wash the cells with PBS. Add 100 µL of the prepared compound dilutions to the respective wells.

    • Self-Validating Controls:

      • Virus Control: Infected cells treated with medium containing only the solvent (no compound).

      • Cell Control: Uninfected cells treated with medium containing only the solvent.

  • Incubation: Incubate the plates for a period equivalent to one or two viral replication cycles (typically 24-72 hours, depending on the virus).[11]

  • Harvesting Progeny Virus: At the end of the incubation, collect the cell culture supernatants. These supernatants contain the newly produced (progeny) virus. Store at -80°C until titration.

  • Quantification of Viral Yield (Plaque Assay): a. Seed fresh cell monolayers in 6-well or 24-well plates and grow to confluence.[14] b. Prepare 10-fold serial dilutions of the harvested supernatants. c. Infect the fresh cell monolayers with these dilutions for 1-2 hours. d. Remove the inoculum, wash, and overlay the cells with a semi-solid medium (e.g., 1% methylcellulose in medium) to restrict virus spread to adjacent cells.[11][15] e. Incubate for 3-10 days, depending on the virus, until distinct plaques (zones of cell death) are visible. f. Fix the cells (e.g., with formaldehyde) and stain with crystal violet to visualize and count the plaques.[16]

Protocol 2: Cytotoxicity Assay

This protocol determines the concentration at which the compound is toxic to the host cells, which is crucial for calculating the selectivity index.

A. Materials

  • Cells, Compound, Media, Plates: As described in Protocol 1.

  • Reagents: A commercial cell viability assay kit is recommended for consistency (e.g., MTS, MTT, or a kit measuring ATP content).[7][17]

B. Step-by-Step Methodology

  • Cell Seeding: Seed cells in a 96-well plate at the same density used for the antiviral assay.

  • Compound Preparation: Prepare serial dilutions of the this compound analog as done for the antiviral assay.

  • Treatment: Remove the growth medium from the confluent cells and add 100 µL of the compound dilutions.

    • Self-Validating Controls:

      • Cell Control (No Compound): Cells treated with medium containing only the solvent. This represents 100% viability.

      • Blank Control: Wells with medium and solvent but no cells.

  • Incubation: Incubate the plate for the same duration as the antiviral assay to ensure a direct comparison.

  • Measurement: At the end of the incubation period, add the viability reagent (e.g., MTS or MTT solution) to each well according to the manufacturer's instructions.[16] Incubate for the recommended time (typically 1-4 hours).

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the specified wavelength.[16]

Data Analysis and Interpretation

  • Viral Titer Calculation: For the yield reduction assay, count the plaques for each dilution and calculate the viral titer in Plaque-Forming Units per milliliter (PFU/mL).[14]

    • Titer (PFU/mL) = (Average number of plaques) / (Dilution factor × Volume of inoculum in mL)

  • Calculating EC₅₀: Plot the percentage of viral inhibition (relative to the virus control) against the log of the compound concentration. Use non-linear regression analysis (e.g., a four-parameter logistic curve) to determine the EC₅₀.

  • Calculating CC₅₀: Plot the percentage of cell viability (relative to the cell control) against the log of the compound concentration. Use non-linear regression to determine the CC₅₀.[18]

  • Calculating Selectivity Index (SI):

    • SI = CC₅₀ / EC₅₀

    • A higher SI value (>10) is generally desired, indicating that the compound's antiviral activity occurs at concentrations well below those that cause host cell toxicity.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No antiviral effect observed Compound instability; Inefficient cellular uptake or phosphorylation; Incorrect MOI.Verify compound integrity and solubility. Use a different cell line. Test a wider range of concentrations. Optimize the MOI.
High variability in plaque assay Inconsistent cell monolayer; Pipetting errors; Overlay not solidified evenly.Ensure a uniform, 100% confluent monolayer before infection. Use calibrated pipettes. Ensure the plate is level while the overlay solidifies.[19]
High cytotoxicity observed Compound is inherently toxic; Solvent (e.g., DMSO) concentration is too high.Re-evaluate the compound's structure-activity relationship. Ensure the final solvent concentration is below 0.5% and is consistent across all wells.
Plaques are indistinct or smeared Overlay is too loose or was disturbed; Incubation time is too long.Increase the concentration of methylcellulose/agarose. Handle plates gently during incubation. Optimize the incubation time for clear plaque formation.

References

  • Eyer, L., et al. (2019). Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2′-C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection. Antimicrobial Agents and Chemotherapy, 63(3). Available at: [Link][6][8][20]

  • Smee, D. F., et al. (1989). Immunoenhancing properties and antiviral activity of 7-deazaguanosine in mice. Antimicrobial Agents and Chemotherapy, 33(2), 152-157. Available at: [Link][21]

  • Zmurko, J., et al. (2016). The Viral Polymerase Inhibitor 7-Deaza-2'-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model. PLoS Neglected Tropical Diseases, 10(5). Available at: [Link][7]

  • Olsen, D. B., et al. (2004). A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties. Antimicrobial Agents and Chemotherapy, 48(10), 3944-3953. Available at: [Link][1][5]

  • Smee, D. F., et al. (1991). Broad-spectrum activity of 8-chloro-7-deazaguanosine against RNA virus infections in mice and rats. Antiviral Research, 15(3), 229-240. Available at: [Link][22]

  • Seela, F., et al. (2011). Synthesis and antiviral evaluation of 7-fluoro-7-deaza-2-aminopurine nucleoside derivatives. Collection of Czechoslovak Chemical Communications, 76(11), 1431-1444. Available at: [Link][23]

  • bioRxiv. (2025). Broad-Spectrum Antiviral Efficacy of 7-Deaza-7-Fluoro-2'-C-Methyladenosine Against Multiple Coronaviruses In Vitro and In Vivo. bioRxiv. Available at: [Link][9][10]

  • PubMed. (2019). Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2'- C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection. National Center for Biotechnology Information. Available at: [Link][8]

  • protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. protocols.io. Available at: [Link][13]

  • Creative Diagnostics. (n.d.). Virus Yield Reduction Assay. Creative Diagnostics. Available at: [Link][12]

  • Bio-protocol. (n.d.). Virus yield reduction assay, TCID50 assay, plaque assay, and growth curves. Bio-protocol. Available at: [Link][24]

  • Cho, J. H., et al. (2010). Synthesis and antiviral activity of a series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides. Bioorganic & Medicinal Chemistry Letters, 20(10), 3145-3148. Available at: [Link][25]

  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Creative Biolabs. Available at: [Link][15]

  • Longdom Publishing. (2024). Mechanisms of Action in Antiviral Drugs Targeting RNA Viruses. Journal of Clinical and Medical Images. Available at: [Link][4]

  • Al-Mawsawi, L. Q., et al. (2020). Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2. Current Protocols in Microbiology, 57(1). Available at: [Link][14]

  • American Society for Microbiology. (2006). Plaque Assay Protocols. ASM. Available at: [Link][19]

  • NJ Bio. (2024). Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio. Available at: [Link][18]

  • Frontiers. (2023). Regulation of viral RNA-dependent RNA polymerases by phosphorylation. Frontiers in Virology. Available at: [Link][2]

  • EBSCO. (n.d.). Mechanisms of action of antiviral drugs. EBSCO. Available at: [Link][3]

Sources

Development of 7-Deazainosine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The 7-deazainosine scaffold (chemically defined as pyrrolo[2,3-d]pyrimidine ) has emerged as a "privileged structure" in the design of ATP-competitive kinase inhibitors. While naturally occurring adenosine possesses a nitrogen at the N7 position, replacing this with a carbon (C7) creates a 7-deazapurine core. This modification offers two critical advantages for drug development:

  • Chemical Stability & Vectorization: The C7 position allows for the introduction of diverse substituents (aryl, heteroaryl, alkynyl) that can reach into the kinase "gatekeeper" region or solvent-exposed front, a modification impossible with the native N7 nitrogen due to valency constraints.

  • Thermodynamic Favorability: The scaffold mimics the adenine ring of ATP, maintaining key hydrogen bonds with the kinase hinge region (specifically the interaction with the backbone NH and CO of the hinge residues) while altering the electronic distribution to improve lipophilicity and membrane permeability.

This guide details the development pipeline for these inhibitors, moving from rational chemical synthesis to biochemical validation.

Chemical Rationale: The "Gatekeeper" Strategy

The success of this compound derivatives (e.g., Tofacitinib, Baricitinib) lies in their ability to exploit the ATP-binding pocket's specific geometry.

  • The Hinge Binder: The pyrrolo[2,3-d]pyrimidine core forms the primary anchor. The N1 and C6-amino (or C6-oxo in deazainosine) groups form hydrogen bonds with the kinase hinge.

  • The Selectivity Vector (C7): In many kinases, the "gatekeeper" residue controls access to a hydrophobic back pocket. By functionalizing C7, researchers can design inhibitors that are too bulky for the wild-type kinase (if the gatekeeper is large) or that specifically target mutated kinases with smaller gatekeepers, or conversely, induce a conformational change (Type II inhibition).

SAR Logic Table
Structural FeatureChemical ModificationBiological Impact
N7

C7
Deaza-substitutionRemoves H-bond acceptor; allows C-C bond formation (Suzuki/Sonogashira coupling).
C7-Substituent Phenyl / HeteroarylTargets the hydrophobic pocket or gatekeeper residue (e.g., Met, Thr).
C6-Position -NH2 (Adenine-like) or =O (Inosine-like)Determines H-bond donor/acceptor pattern with the kinase hinge region.[1]
Ribose Ring Removal or ModificationMost kinase inhibitors remove the sugar to improve permeability (aglycone). Some (e.g., 4'-thio) retain it for specific nucleoside kinase targeting.

Protocol 1: Synthesis of the C7-Functionalized Scaffold

Objective: Synthesize a library of 7-substituted-7-deazapurines to probe the kinase hydrophobic pocket. Core Intermediate: 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (Note: IUPAC numbering differs; often referred to as C5 or C7 depending on the system. In pyrrolo[2,3-d]pyrimidine, the bridgehead carbons are 4a/7a, and the "7-deaza" carbon is position 5 or 6 depending on substituents. Standard convention for this guide: C7 refers to the deaza position relative to the purine numbering system.)

Reagents & Equipment[1][2]
  • Starting Material: 6-Chloro-7-deazapurine (commercially available).

  • Iodination Agent: N-Iodosuccinimide (NIS).

  • Coupling Reagents: Boronic acids (Suzuki) or terminal alkynes (Sonogashira), Pd(PPh3)4, Na2CO3.

  • Solvents: DMF, 1,4-Dioxane, Methanol.

Step-by-Step Methodology
Step A: Iodination (The "Handle" Installation)
  • Dissolve 6-chloro-7-deazapurine (1.0 eq) in DMF (0.5 M).

  • Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at 0°C.

  • Stir at room temperature for 2–4 hours. Monitor by TLC (EtOAc/Hexane).

  • Quench: Pour into ice water. The iodinated product (6-chloro-7-iodo-7-deazapurine) will precipitate.

  • Purification: Filter, wash with water and cold ethanol. Recrystallize from ethanol if necessary.

Step B: Protection (Optional but Recommended)

If the N9 nitrogen (pyrrole NH) interferes with coupling, protect it with a SEM (2-(Trimethylsilyl)ethoxymethyl) or Tosyl group using NaH and SEM-Cl/TsCl in THF.

Step C: Suzuki-Miyaura Cross-Coupling (The "Warhead" Attachment)
  • In a microwave vial, combine the Iodinated Intermediate (1.0 eq), Aryl Boronic Acid (1.5 eq), and Na2CO3 (2.0 eq).

  • Add Pd(PPh3)4 (5 mol%) catalyst.

  • Dissolve in degassed 1,4-Dioxane/Water (4:1 ratio).

  • Reaction: Heat at 80–100°C (or microwave at 120°C for 30 min) under Argon.

  • Workup: Dilute with EtOAc, wash with brine. Dry over MgSO4.

  • Purification: Flash column chromatography (SiO2, MeOH/DCM gradient).

Step D: C6 Functionalization (Hinge Binder Tuning)
  • For 7-Deazaadenine analogs: Treat the 6-chloro intermediate with alcoholic ammonia (NH3/iPrOH) at 100°C in a sealed tube to install the -NH2 group.

  • For this compound analogs: Hydrolyze the 6-chloro group using 1M NaOH/MeOH reflux to generate the 6-oxo (carbonyl) functionality.

Visualization: Synthesis & Screening Workflow

G Start Start: 6-Chloro-7-deazapurine Iodination Step 1: Iodination (NIS) (Installs C7 Handle) Start->Iodination Electrophilic Subst. Coupling Step 2: Pd-Coupling (Suzuki/Sonogashira) (Adds Selectivity Group) Iodination->Coupling Cross-Coupling Amidation Step 3: C6 Substitution (NH3 or Hydrolysis) (Defines Hinge Binding) Coupling->Amidation SNAr Library Hit Library (Aglycones) Amidation->Library Assay Biochemical Assay (ADP-Glo / FRET) Library->Assay IC50 Screening Selectivity Selectivity Profiling (Gatekeeper Mutants) Assay->Selectivity Hits < 100nM

Figure 1: Workflow for the chemical synthesis and biological evaluation of this compound/7-deazapurine kinase inhibitors.

Protocol 2: Biochemical Validation (Kinase Inhibition)

Method: ADP-Glo™ Kinase Assay (Luminescence-based). Rationale: This assay measures the ADP generated from the kinase reaction, providing a direct readout of activity. It is less prone to interference from the fluorescent properties of the deazapurine scaffold than FRET-based assays.

Assay Setup
  • Buffer Preparation: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

  • Compound Dilution: Prepare 3-fold serial dilutions of the 7-deazapurine inhibitors in DMSO (Top concentration: 10 µM). Final DMSO in assay: <1%.

  • Enzyme Reaction:

    • Add 2 µL Kinase (e.g., EGFR, JAK, CDK) (0.5–2 ng/well).

    • Add 2 µL Inhibitor (incubate 10 min at RT).

    • Add 1 µL Substrate/ATP Mix (ATP concentration must be at

      
       apparent).
      
  • Incubation: 60 minutes at RT.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure Luminescence (RLU).

Data Analysis

Calculate % Inhibition:



Fit data to a sigmoidal dose-response curve (variable slope) to determine IC50.

Protocol 3: Cellular Target Engagement (NanoBRET)

Rationale: Biochemical potency does not guarantee cellular permeability. The NanoBRET™ TE Intracellular Kinase Assay validates that the 7-deazapurine inhibitor enters the cell and binds the target kinase in a physiological environment.

Workflow
  • Transfection: Transfect HEK293 cells with a plasmid expressing the Kinase-NanoLuc® fusion protein.

  • Tracer Addition: Treat cells with a cell-permeable fluorescent tracer (known to bind the ATP pocket) + varying concentrations of your 7-deazapurine inhibitor.

  • Competition:

    • If your inhibitor binds, it displaces the tracer.

    • Signal: Loss of BRET (Bioluminescence Resonance Energy Transfer) signal between NanoLuc (Donor) and Tracer (Acceptor).

  • Measurement: Read Donor (460 nm) and Acceptor (618 nm) emission. Calculate BRET ratio.

Expert Insight: 7-deazapurine scaffolds are generally lipophilic. If cellular potency (EC50) is significantly lower than biochemical potency (IC50), consider checking for P-glycoprotein (P-gp) efflux liability, as the planar aromatic rings can be substrates for efflux pumps.

Troubleshooting & Optimization

  • Issue: Poor Solubility.

    • Cause: The pyrrolo[2,3-d]pyrimidine core is planar and stacks efficiently (pi-pi stacking).

    • Solution: Introduce solubilizing groups (morpholine, piperazine) on the C7-aryl substituent or the N9 position (if not critical for binding).

  • Issue: Lack of Selectivity (Pan-Kinase Inhibition).

    • Cause: The scaffold mimics ATP too perfectly.

    • Solution: Exploit the "Gatekeeper." Increase the bulk of the C7 substituent (e.g., isopropyl-phenyl vs. methyl-phenyl) to clash with kinases possessing smaller gatekeeper residues (e.g., Threonine), thereby gaining selectivity for kinases with larger pockets.

References

  • Synthesis & SAR of Pyrrolo[2,3-d]pyrimidines

    • Traxler, P., et al. (1996). "4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase." Journal of Medicinal Chemistry.
  • Nucleoside-Based Kinase Inhibitors (7-Deaza-4'-thioadenosine)

    • Kim, E.S., et al. (2020). "Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors." Marine Drugs / PMC.
  • Gatekeeper Strategy in Kinase Inhibitor Design

    • Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors."[2] Nature Reviews Cancer.

  • 7-Deazapurine Scaffold Review

    • Perlíková, P. & Hocek, M. (2017). "Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides." Medicinal Research Reviews.
  • NanoBRET Target Engagement Protocol

    • Promega Corporation. "NanoBRET™ TE Intracellular Kinase Assay Protocols."

Sources

Troubleshooting & Optimization

improving the solubility of 7-Deazainosine for in vitro studies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-Deazainosine Solubility

Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting and practical guidance for researchers encountering solubility challenges with this compound in preparation for in vitro studies. As a structural analog of the natural nucleoside inosine, this compound offers unique properties for biochemical and therapeutic research, but its physicochemical characteristics can present handling difficulties. This guide is designed to help you navigate these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a pyrrolo[2,3-d]pyrimidine nucleoside, an analog of inosine where the nitrogen atom at position 7 of the purine ring is replaced by a carbon atom.[1] This structural modification alters the electron distribution of the base, which can enhance binding to certain enzymes or improve stability in specific applications.[1][2][3][4] However, like many nucleoside analogs, its arrangement of polar and non-polar groups can lead to poor aqueous solubility, posing a significant challenge for achieving the desired concentrations in biological buffers used for in vitro assays.

Q2: I tried dissolving this compound in my aqueous buffer (e.g., PBS) and it won't go into solution. What is the primary reason for this?

The limited aqueous solubility of many nucleoside analogs stems from a combination of factors, including strong intermolecular hydrogen bonding in the solid-state (crystal lattice energy) and the overall hydrophobicity of the molecule. While the ribose sugar moiety provides some hydrophilicity, the 7-deazapurine base is more hydrophobic than the natural purine base.[5] Simply adding the solid to a neutral aqueous buffer is often insufficient to overcome these forces, resulting in a suspension rather than a true solution.

Q3: What are the recommended starting solvents for this compound?

For initial stock solution preparation, organic solvents are highly recommended. The most common and effective solvent for nucleoside analogs is Dimethyl Sulfoxide (DMSO) . It is a powerful polar aprotic solvent capable of disrupting the intermolecular forces holding the solid compound together. For a related compound, 7-Deaza-7-iodo-2'-deoxyguanosine, solubility in DMSO is noted, although it may be slight (0.1-1 mg/mL).[6] Other organic solvents like ethanol or dimethylformamide (DMF) can also be used, but DMSO is typically the first choice for creating high-concentration stock solutions.[7][8]

Q4: Can I improve solubility by adjusting the pH of my aqueous solution?

Yes, pH adjustment can be a very effective strategy. The solubility of ionizable compounds is highly dependent on pH. The pKa value of a molecule indicates the pH at which it exists in a 50:50 equilibrium between its protonated and deprotonated forms.[9] By adjusting the pH of the buffer to be approximately 1-2 units above or below the relevant pKa, you can shift the equilibrium to the more soluble ionized form. For purine analogs, protonation can occur at different nitrogen atoms in the ring system.[9][10] For 7-deazapurine nucleosides, the pKa values can be shifted compared to their natural counterparts.[9] A systematic approach involves preparing a slurry of the compound in water and titrating with a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to identify the pH at which dissolution occurs.

Q5: Is it safe to heat the solution to help dissolve this compound?

Gentle heating can be an effective method to increase the rate of dissolution and solubility.[11] However, this must be done with caution.

  • Method: Use a water bath set to a mild temperature (e.g., 37-50°C).

  • Caution: Prolonged exposure to high temperatures can cause degradation of the compound. Always check the compound's stability data if available. 7-deazapurine nucleosides are known to be extremely stable against acid or base, suggesting good general chemical stability, but thermal stability should still be considered.[2]

  • Precipitation Risk: Be aware that a solution prepared with heat may become supersaturated. The compound could precipitate out of the solution upon cooling to room or experimental temperature.[12]

Q6: I successfully dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium. What should I do?

This is a common problem known as "crashing out." It occurs when a compound that is soluble in a high concentration of an organic solvent is diluted into an aqueous system where its solubility is much lower.

Mitigation Strategies:

  • Lower the Stock Concentration: Prepare a less concentrated stock solution in DMSO. This reduces the organic solvent percentage when you dilute to your final concentration.

  • Optimize Dilution: Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid mixing can help prevent localized high concentrations that lead to precipitation.

  • Use a Co-solvent: In some cases, adding a small percentage of a water-miscible organic solvent (like ethanol) to the final aqueous solution can help maintain solubility.[13]

  • Formulation with Excipients: For more complex assays, solubilizing agents like surfactants (e.g., Tween-20 for enzyme assays) or cyclodextrins can be used to encapsulate the hydrophobic compound and keep it in solution.[12][13]

Solubility Data Summary

The following table summarizes the solubility characteristics of this compound and related analogs based on available data and general knowledge of nucleosides. Exact quantitative values for this compound are not widely published, so this table provides qualitative and semi-quantitative guidance.

Solvent / ConditionSolubility ProfileRecommended Use & Key Considerations
Water / PBS (pH 7.4) Very Poor / Sparingly SolubleNot recommended for initial stock preparation. Final working solutions may be possible with pH adjustment or co-solvents.
DMSO SolubleRecommended for primary stock solutions. Can achieve high concentrations. Be mindful of final DMSO concentration in assays, as it can be toxic to cells at >0.5-1%.[14]
Ethanol Sparingly to Moderately SolubleCan be used for stock solutions, but may not achieve concentrations as high as DMSO.[7][15] Often used as a co-solvent.
DMF SolubleAn alternative to DMSO for stock solutions.[7]
Aqueous Buffers (Acidic) Potentially IncreasedAdjusting pH below the relevant pKa may protonate the molecule, increasing its polarity and aqueous solubility.
Aqueous Buffers (Basic) Potentially IncreasedAdjusting pH above the relevant pKa may deprotonate the molecule, creating a salt with enhanced aqueous solubility.

Troubleshooting Workflow

If you are facing solubility issues, follow this systematic troubleshooting workflow.

G cluster_0 cluster_1 cluster_2 start Start: Undissolved This compound Solid prep_stock Prepare High-Concentration Stock in 100% DMSO start->prep_stock check_stock Stock Solution Clear? prep_stock->check_stock dilute Dilute Stock into Final Aqueous Buffer (Vortexing) check_stock->dilute Yes troubleshoot_stock Troubleshoot Stock: 1. Gently warm (37°C) 2. Sonicate briefly check_stock->troubleshoot_stock No check_final Final Solution Clear? dilute->check_final success Success: Proceed with Experiment check_final->success Yes troubleshoot_final Troubleshoot Final Solution: (Precipitation Occurred) check_final->troubleshoot_final No troubleshoot_stock->prep_stock Re-attempt option1 Option 1: Lower Stock Concentration & Re-dilute troubleshoot_final->option1 option2 Option 2: Use pH-Adjusted Buffer (See Protocol 2) troubleshoot_final->option2 option3 Option 3: Add a Co-solvent (e.g., Ethanol) troubleshoot_final->option3 option1->dilute option2->dilute option3->dilute

Caption: Troubleshooting workflow for dissolving this compound.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the standard method for preparing a concentrated stock solution, which is the first and most critical step.

Materials:

  • This compound (solid powder)

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh Compound: Accurately weigh the desired amount of this compound powder in a sterile vial. Perform this in a chemical fume hood or a balance enclosure.

  • Add DMSO: Add the calculated volume of DMSO to achieve the target concentration (e.g., 10-50 mM). It is best practice to add the solvent to the solid.

  • Initial Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes at room temperature.

  • Visual Inspection: Check for any undissolved particulate matter. The solution should be completely clear.

  • Troubleshooting (if needed):

    • Gentle Warming: If solids remain, place the vial in a 37°C water bath for 5-10 minutes. Vortex again.

    • Sonication: Alternatively, sonicate the vial in a bath sonicator for 5-10 minutes. This can help break up small aggregates.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[16] Store at -20°C or -80°C, protected from light. A stability of at least 4 years is noted for some related solid compounds when stored at -20°C.[6]

Protocol 2: Preparation of an Aqueous Working Solution using pH Adjustment

This protocol is an alternative for applications where DMSO is not tolerated, even at low concentrations.

Materials:

  • This compound (solid powder)

  • Nuclease-free water or desired buffer (e.g., 10 mM Tris)

  • 0.1 M NaOH and 0.1 M HCl (sterile-filtered)

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

Procedure:

  • Create a Slurry: Add the weighed this compound to a volume of water or buffer that is less than your final target volume. The compound will likely not dissolve, forming a fine suspension or slurry.

  • Monitor pH: Place the container on a stir plate with a small stir bar and insert a calibrated pH probe.

  • Titrate with Base: Slowly add 0.1 M NaOH dropwise to the stirring slurry. Monitor the pH and observe the solution's clarity. Many purine-like molecules will dissolve at a basic pH as they are deprotonated to form a more soluble salt.

  • Titrate with Acid (if needed): If dissolution does not occur at a basic pH, repeat the process in a separate vial, this time titrating with 0.1 M HCl to attempt dissolution at an acidic pH.

  • Identify Solubilizing pH: Note the pH at which the compound fully dissolves.

  • Final Volume and pH Adjustment: Once the compound is dissolved, adjust the pH back towards your target experimental pH using the counter-ion (HCl or NaOH). Crucially, watch for any signs of precipitation as you approach the neutral range. If it precipitates, the final working solution must be maintained at the solubilizing pH.

  • Bring to Volume: Add water or buffer to reach the final desired concentration and volume.

  • Sterile Filtration: Sterile filter the final solution through a 0.22 µm filter. Use this solution immediately, as its stability may be limited.

References

  • Taylor & Francis. (2006, October 4). 7-Deaza-2′-deoxyinosine: A Stable Nucleoside with the Ambiguous Base Pairing Properties of 2. Nucleosides and Nucleotides, 18(3). [Link]

  • PubMed. Solubility enhancement of nucleosides and structurally related compounds by complex formation. [Link]

  • RSC Publishing. (2025, December 8). Hydrophobic alkyl-linked base-modified pyrimidine and 7-deazapurine 2′-deoxyribonucleoside phosphoramidites. [Link]

  • PMC. Improving Nucleoside Analogs via Lipid Conjugation; Is fatter any better?. [Link]

  • PMC. Increased stability of nucleic acids containing 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry. [Link]

  • ResearchGate. Design and synthesis of fluorescent 7-deazaadenosine nucleosides containing π-extended diarylacetylene motifs | Request PDF. [Link]

  • PubMed. (1995, May 11). Increased stability of nucleic acids containing 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry. [Link]

  • PMC. (2023, April 10). Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases. [Link]

  • PubMed. (2024, August 21). 7-Deaza-2'-deoxyisoguanosine, a Noncanonical Nucleoside for Nucleic Acid Code Expansion and New DNA Constructs: Nucleobase Functionalization of Inverse Watson-Crick and Purine-Purine Base Pairs. [Link]

  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?. [Link]

  • PubMed. (2013, October 29). Site-specific stabilization of DNA by a tethered major groove amine, 7-aminomethyl-7-deaza-2'-deoxyguanosine. [Link]

  • PubChem - NIH. This compound | C11H13N3O5 | CID 135407853. [Link]

  • PMC. (2022, October 17). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. [Link]

  • Carl ROTH. 7-Deaza-2'-deoxyinosine, 1 g. [Link]

  • ChemGenes India. 7-deaza-Inosine. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2013, July 31). Advances in Solubility Enhancement Techniques. [Link]

  • ResearchGate. (2023, February 15). How to use (solubility) 7-deazaguanine in in vitro transcription?. [Link]

  • ResearchGate. (2023, April 10). Calculated p K a Values for a Series of Aza- and Deaza-Modified Nucleobases. [Link]

  • PubMed. (2017, November 15). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. [Link]

  • ACS Publications - ACS.org. (2011, November 30). 7-Deazapurine and 8-Aza-7-deazapurine Nucleoside and Oligonucleotide Pyrene “Click” Conjugates: Synthesis, Nucleobase Controlled Fluorescence Quenching, and Duplex Stability | The Journal of Organic Chemistry. [Link]

  • OUCI. 7-Deazapurine and 8-Aza-7-deazapurine Nucleoside and Oligonucleotide Pyrene “Click” Conjugates: Synthesis, Nucleobase Controlled Fluorescence Quenching, and Duplex Stability. [Link]

  • ResearchGate. (2021, December 21). Solubility of drugs in ethanol and dmso. [Link]

  • PMC. Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. [Link]

Sources

identifying and mitigating experimental artifacts with 7-Deazainosine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing 7-deazainosine and its derivatives. This guide is designed to provide field-proven insights and practical solutions to common challenges encountered during experimentation. We will delve into the causality behind experimental choices, helping you identify and mitigate potential artifacts to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about the mechanism and application of this compound compounds.

Q1: What is this compound and how do its analogs generally work?

A: this compound is a purine nucleoside analog where the nitrogen atom at the 7th position of the purine ring is replaced by a carbon atom.[1] This family of compounds, including 7-deazaadenosine (tubercidin) and 7-deazaguanosine, are analogs of natural nucleosides.[2] Their primary mechanism of action involves intracellular phosphorylation to their active triphosphate form.[3] This active form can then act as a substrate for various enzymes, most notably viral RNA-dependent RNA polymerases (RdRp).[3] Incorporation of the analog into a growing RNA chain often leads to chain termination, thereby inhibiting viral replication.[3] The modification at the 7-position can increase the inhibitory potency against viral polymerases like the Hepatitis C Virus (HCV) RdRp compared to their parent nucleosides.[4][5]

Q2: Why is the 7-position modification significant?

A: The N7 position of natural purines is located in the major groove of nucleic acid duplexes and is involved in non-Watson-Crick hydrogen bonding, which can be critical for higher-order structures and protein-nucleic acid interactions.[1][6] By replacing this nitrogen with a carbon, 7-deazapurines lack this hydrogen bond acceptor.[6] This has several important consequences:

  • Reduced Aggregation: Guanosine-rich oligonucleotides are prone to aggregation via Hoogsteen hydrogen bonding at the N7 position. Using 7-deazaguanosine can prevent this, which is beneficial in oligonucleotide synthesis and purification.[6]

  • Altered Protein Interactions: Enzymes that recognize the major groove may have altered interactions with nucleic acids containing 7-deazapurines.[7]

  • Increased Stability: In some contexts, such as in DNA sequencing by mass spectrometry, the 7-deaza modification can increase the stability of oligonucleotides.[8]

Q3: What are the primary applications of this compound and its analogs?

A: These compounds are primarily used in antiviral drug development and research. They have shown broad-spectrum activity against several RNA viruses, including Flaviviruses (like Zika, Dengue, West Nile Virus) and Picornaviruses.[3][4][5] Beyond direct antiviral action, some analogs like 7-deazaguanosine act as biological response modifiers, stimulating the host's innate immune system by inducing interferon and activating natural killer cells.[9][10] They are also used as research tools to probe nucleic acid structure and function.[11][12]

Troubleshooting Guide: Identifying & Mitigating Artifacts

Experiments with potent, biologically active compounds like this compound analogs can produce complex results. This section is designed to help you dissect your observations and identify potential artifacts.

Logical Workflow for Troubleshooting Unexpected Results

The following diagram outlines a systematic approach to diagnosing unexpected outcomes in your experiments.

TroubleshootingWorkflow Start Unexpected Experimental Result (e.g., high toxicity, no effect, inconsistent data) Toxicity Is there excessive cell death or growth inhibition at expected effective concentrations? Start->Toxicity High Toxicity? Efficacy Is the observed antiviral effect weaker than expected or absent? Start->Efficacy Low/No Efficacy? HostEffect Is the antiviral effect unusually broad or accompanied by immune marker upregulation? Start->HostEffect Anomalous Effect? Tox_Check Differentiate Cytotoxicity from Targeted Effect Toxicity->Tox_Check Yes Eff_Check Verify Compound Activity & Cellular Uptake Efficacy->Eff_Check Yes Host_Check Distinguish Direct Antiviral Action from Host Immune Stimulation HostEffect->Host_Check Yes Tox_Action Perform Dose-Response Cytotoxicity Assay (MTT/MTS). Determine CC50 on uninfected cells. Compare with EC50 on infected cells to find Selectivity Index (SI). Tox_Check->Tox_Action Eff_Action Confirm compound integrity (e.g., LC-MS). Check for poor cellular penetration or metabolism. Use positive control compound. Consider alternative analogs with better pharmacokinetic properties. Eff_Check->Eff_Action Host_Action Measure IFN-α/β levels in supernatant. Test efficacy in IFN-pathway deficient cells (e.g., IFNAR-/-). Compare gene expression profiles (e.g., qPCR for ISGs). Host_Check->Host_Action Mechanism cluster_direct Direct Antiviral Pathway cluster_host Host-Mediated (Artifact) Pathway Compound This compound Analog Phospho Intracellular Phosphorylation Compound->Phospho PRR Host Sensor (e.g., PRR) Compound->PRR Triphosphate Active Triphosphate Form Phospho->Triphosphate RdRp Viral RdRp Triphosphate->RdRp Inhibition RNA Chain Termination & Replication Inhibition RdRp->Inhibition Signal Innate Immune Signaling Cascade PRR->Signal IFN Interferon (IFN) Production Signal->IFN AntiviralState Broad Antiviral State Established IFN->AntiviralState

Caption: Potential dual mechanisms of action for this compound analogs.

Q6: My compound is reported to be potent, but I see little to no effect in my cell culture model. What could be wrong?

A: Assuming your experimental setup (virus titer, cell health, etc.) is correct, this issue often points to problems with compound bioavailability or metabolism.

  • Causality: The nucleoside analog is a prodrug that must be taken up by the cell and converted into its active triphosphate form by host cell kinases. A lack of efficacy can be caused by:

    • Poor Cellular Penetration: The compound may not be efficiently transported into the cell type you are using. [4] 2. Inefficient Phosphorylation: The specific kinases required for the three phosphorylation steps may be expressed at low levels or may not recognize the analog as a substrate in your cell line. [4] 3. Compound Degradation: The compound may be unstable in your culture medium over the duration of the experiment.

  • Mitigation Strategy:

    • Use a Positive Control: Always include a well-characterized antiviral for your specific virus model to ensure the assay itself is working.

    • Consult the Literature: Check if the compound's activity has been validated in the specific cell line you are using. Some compounds show marked cell-line-dependent activity.

    • Metabolism Studies (Advanced): If resources permit, use LC-MS/MS to measure the intracellular concentration of the parent compound and its mono-, di-, and triphosphate forms over time. This provides direct evidence of uptake and metabolic activation.

    • Consider Prodrug Approaches: If uptake is the issue, more advanced chemical modifications (prodrugs) might be necessary to improve cell permeability, though this is more relevant to drug development than basic research.

Protocols

Protocol 1: Standard Cytotoxicity Assessment by MTS Assay

This protocol provides a method for determining the CC50 of a compound on a given cell line.

Materials:

  • 96-well clear-bottom cell culture plates

  • Your chosen adherent or suspension cell line

  • Complete cell culture medium

  • This compound analog stock solution (e.g., in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for adherent cells) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Dilution: Prepare a 2-fold serial dilution of your compound in complete medium. Start from a high concentration (e.g., 100 µM) and perform at least 8 dilutions. Also, prepare a "vehicle control" with the same concentration of DMSO as the highest compound concentration.

  • Treatment: Remove the old medium and add 100 µL of the compound dilutions to the wells in triplicate. Include triplicate wells for "vehicle control" and "cells only" (medium only).

  • Incubation: Incubate the plate for a period relevant to your antiviral assay (e.g., 48 or 72 hours).

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

  • Read Absorbance: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of "medium only" (blank) wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle_control) * 100.

    • Plot the percent viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the CC50.

References

  • Smee, D. F., et al. (1987). Immunoenhancing properties and antiviral activity of 7-deazaguanosine in mice. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Nascimento, M. S. J., et al. (2023). Antiviral and Immunomodulatory Effects of 7-Deaza-2-methyladenosine (7DMA) in a Susceptible Mouse Model of Usutu Virus Infection. MDPI. Available at: [Link]

  • Olsen, D. B., et al. (2004). A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Francom, P., et al. (2014). Synthesis and antiviral evaluation of 7-fluoro-7-deaza-2-aminopurine nucleoside derivatives. ResearchGate. Available at: [Link]

  • Smee, D. F., et al. (1987). Immunoenhancing properties and antiviral activity of 7-deazaguanosine in mice. PubMed. Available at: [Link]

  • Mihich, E., Simpson, C. L., & Mulhern, A. I. (1969). Comparative study of the toxicologic effects of 7-deazaadenosine (tubercidin) and this compound. Cancer Research. Available at: [Link]

  • Opsomer, R., et al. (2020). C6-O-alkylated this compound nucleoside analogues: Discovery of potent and selective anti-sleeping sickness agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Olsen, D. B., et al. (2004). A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties. ResearchGate. Available at: [Link]

  • Nascimento, M. S. J., et al. (2023). Antiviral and Immunomodulatory Effects of 7-Deaza-2-methyladenosine (7DMA) in a Susceptible Mouse Model of Usutu Virus Infection. PMC. Available at: [Link]

  • McCarty, R. M., & Bandarian, V. (2018). Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages. PMC. Available at: [Link]

  • Tokarski, J., et al. (2022). Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. PMC. Available at: [Link]

  • Fomitcheva, J., et al. (2012). 7-Substituted 8-aza-7-deazaadenosines for modification of the siRNA major groove. PMC. Available at: [Link]

  • Kirpekar, F., et al. (1999). Increased stability of nucleic acids containing 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry. PMC. Available at: [Link]

  • Parmar, R., et al. (2016). Controlling miRNA-like off-target effects of an siRNA with nucleobase modifications. Organic & Biomolecular Chemistry. Available at: [Link]

  • Glen Research. 7-Deaza-dA-CE Phosphoramidite. Glen Research. Available at: [Link]

  • Obika, S., et al. (2016). Synthesis and Properties of 7-Deazapurine- and 8-Aza-7-deazapurine-Locked Nucleic Acid Analogues: Effect of the Glycosidic Torsion Angle. ACS Publications. Available at: [Link]

  • Bio-Synthesis Inc. 7-Deaza-Adenosine, 7-Deaza-A RNA Modification. Bio-Synthesis Inc. Available at: [Link]

  • Olsen, D. B., et al. (2004). A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties. Antimicrobial Agents and Chemotherapy. Available at: [Link]

Sources

optimizing the concentration of 7-Deazainosine for antiviral assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 7-Deazainosine in antiviral assays. This guide is designed to provide in-depth, field-proven insights into optimizing the experimental concentration of this potent nucleoside analog. As Senior Application Scientists, we understand that success lies not just in following steps, but in understanding the causality behind them. This document is structured as a series of frequently asked questions and troubleshooting scenarios to guide you from initial experimental design to robust data interpretation.

Section 1: Foundational Concepts & Pre-Experimental Planning

Before you begin pipetting, a solid understanding of this compound and a well-laid-out experimental plan are critical. This section addresses the most common preliminary questions.

Q1: What is this compound, and what is its antiviral mechanism of action?

This compound is a pyrrolopyrimidine nucleoside, an analog of the natural purine nucleoside, inosine. Its antiviral properties stem from its ability to act as a metabolic mimic. Like other nucleoside analogs such as 7-deaza-2′-C-methyladenosine (7DMA), it is taken up by host cells and intracellularly phosphorylated to its active triphosphate form.[1] This active form can then be mistakenly recognized by viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of many RNA viruses.[1] Incorporation of the this compound triphosphate into the growing viral RNA chain typically leads to premature chain termination, thereby halting viral replication.[1] This targeted action against the viral polymerase, which is distinct from host cell polymerases, is the basis for its selective antiviral activity.

Q2: I'm starting a new project. How do I prepare my this compound stock solution?

Proper preparation and storage of your compound stock are fundamental to reproducible results.

  • Solvent Selection : this compound, like many organic small molecules, may have limited aqueous solubility. The standard practice is to dissolve it in a high-purity, sterile solvent such as dimethyl sulfoxide (DMSO).[2]

  • Concentration : Prepare a high-concentration stock, typically in the range of 10-50 mM. This allows for minimal volumes of DMSO to be added to your cell culture medium, reducing solvent-induced cytotoxicity.

  • Best Practices :

    • Always use nuclease-free water and sterile-filtered, anhydrous-grade DMSO.

    • After dissolving, pass the stock solution through a 0.22 µm syringe filter to ensure sterility.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

    • Store aliquots at -20°C or -80°C, protected from light.

Crucial Causality : The final concentration of DMSO in your assay wells should be kept to a minimum, typically well below 0.5%, as higher concentrations can be toxic to cells and confound your results.[3] Always include a "vehicle control" (cells treated with the same amount of DMSO as your highest compound concentration) in every experiment to account for any solvent effects.

Section 2: The First Critical Step - Determining Cytotoxicity (CC₅₀)

You cannot assess antiviral activity without first understanding the compound's effect on the host cells. The goal here is to find the 50% Cytotoxic Concentration (CC₅₀), which is the concentration of this compound that reduces the viability of uninfected host cells by 50%.[4][5]

Q3: Why must I determine cytotoxicity before testing for antiviral activity?

This is a non-negotiable step for data integrity. An antiviral assay measures the inhibition of viral replication. If a compound is highly toxic, it will kill the host cells. Since viruses require living host cells to replicate, cell death will artifactually appear as an "antiviral effect." Determining the CC₅₀ allows you to identify a non-toxic concentration range for your subsequent antiviral efficacy experiments, ensuring that any observed reduction in viral titer is due to a specific antiviral mechanism, not simply host cell death.

Q4: What is the best method for determining the CC₅₀ of this compound?

The MTT assay is a robust, reliable, and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7]

Principle of the MTT Assay : Metabolically active, viable cells contain mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple, insoluble formazan product.[4] The amount of formazan produced, which can be quantified by measuring its absorbance after solubilization, is directly proportional to the number of living cells.[4][8]

Detailed Protocol: MTT Assay for CC₅₀ Determination

This protocol is a self-validating system with built-in controls.

  • Cell Seeding :

    • Seed your chosen host cell line (e.g., Vero, Huh-7) into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well). The goal is to have the cells reach 80-90% confluency by the end of the incubation period.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[4]

  • Compound Preparation and Treatment :

    • Prepare a series of two-fold serial dilutions of your this compound stock in the cell culture medium.[4] A broad starting range is recommended, for example, from 100 µM down to ~0.1 µM.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the diluted compound to the respective wells.

    • Crucial Controls :

      • Cell Control (100% Viability) : Wells with cells and fresh medium only (no compound or vehicle).[4]

      • Vehicle Control : Wells with cells and medium containing the highest concentration of DMSO used in the experiment.

      • Blank Control : Wells with medium only (no cells) for background absorbance subtraction.[4]

  • Incubation :

    • Incubate the plate for a duration that matches your planned antiviral assay (typically 48-72 hours) at 37°C in a 5% CO₂ incubator.[9]

  • MTT Reagent Addition :

    • After incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[4]

    • Incubate for 2-4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells.

  • Solubilization and Measurement :

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[4]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

    • Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[6]

  • Data Analysis :

    • Subtract the average absorbance of the blank control from all other wells.

    • Calculate the percentage of cell viability for each concentration using the formula: % Cell Viability = (Absorbance of Treated Well / Absorbance of Cell Control Well) x 100[4]

    • Plot the % Cell Viability against the log of the compound concentration and use non-linear regression analysis (sigmoidal dose-response curve) in software like GraphPad Prism to determine the CC₅₀ value.[4]

Section 3: Measuring Antiviral Efficacy (EC₅₀)

With the non-toxic concentration range established, you can now proceed to determine the 50% Effective Concentration (EC₅₀)—the concentration of this compound that inhibits viral replication or viral-induced cytopathic effect (CPE) by 50%.[5][9]

Q5: Which antiviral assay should I use?

The choice of assay depends on the virus and its characteristics in cell culture. For lytic viruses that form distinct zones of cell death, the Plaque Reduction Assay is considered the gold standard for quantifying infectious viral particles.[10][11]

Principle of the Plaque Assay : This technique involves infecting a confluent monolayer of host cells with the virus.[10][12] The cells are then covered with a semi-solid overlay medium (e.g., containing agarose or carboxymethyl cellulose) which restricts the spread of progeny virus to neighboring cells.[10][12] This results in the formation of localized zones of cell death or "plaques," each initiated by a single infectious virus particle. By counting the number of plaques, one can determine the viral titer in plaque-forming units per milliliter (PFU/mL).[10][11] The efficacy of an antiviral compound is measured by its ability to reduce the number or size of these plaques.

Detailed Protocol: Plaque Reduction Assay for EC₅₀ Determination
  • Cell Seeding :

    • Seed host cells in 6-well or 12-well plates to form a confluent monolayer (95-100%) on the day of infection.[12]

  • Virus Infection and Compound Treatment :

    • Prepare serial dilutions of this compound in infection medium (e.g., serum-free medium). The concentration range should be below the determined CC₅₀.

    • Prepare a virus dilution calculated to produce a countable number of plaques (e.g., 50-100 PFU/well).

    • Remove the growth medium from the cell monolayers.

    • Infect the cells by adding the virus dilution and incubating for 1-2 hours at 37°C to allow for viral adsorption.[11]

    • After adsorption, remove the inoculum.

  • Overlay and Incubation :

    • Add the semi-solid overlay medium containing the corresponding concentrations of this compound (or vehicle control).

    • Incubate the plates at 37°C until plaques are visible (typically 2-5 days, depending on the virus).

  • Plaque Visualization and Counting :

    • Aspirate the overlay medium.

    • Fix the cells with a solution like 10% formaldehyde for at least 30 minutes.[12]

    • Stain the cell monolayer with a staining solution, such as 0.2% crystal violet, which stains viable cells purple, leaving the plaques clear and visible.[13]

    • Count the number of plaques in each well.

  • Data Analysis :

    • Calculate the percentage of plaque inhibition for each concentration using the formula: % Inhibition = 100 - [(Plaque count in treated well / Plaque count in virus control well) x 100]

    • Plot the % Inhibition against the log of the compound concentration and use non-linear regression to determine the EC₅₀ value.

Section 4: Data Interpretation & The Final Verdict

Q6: I have my CC₅₀ and EC₅₀ values. What do I do now?

The final step is to calculate the Selectivity Index (SI) , which is the most important parameter for evaluating the therapeutic potential of an antiviral compound.[5][9]

SI = CC₅₀ / EC₅₀

The SI represents the therapeutic window of the compound. It is a measure of how selective the compound is for inhibiting the virus compared to causing toxicity to the host cell. A higher SI value indicates a more promising drug candidate. Generally, an SI of 10 or greater is considered a good starting point for further development.[4]

ParameterDefinitionImportance
CC₅₀ 50% Cytotoxic ConcentrationDefines the upper limit of the compound's safe concentration range.
EC₅₀ 50% Effective ConcentrationMeasures the potency of the compound's antiviral activity.
SI Selectivity Index (CC₅₀/EC₅₀)Quantifies the therapeutic window; a higher value is better.[5]

Section 5: Troubleshooting Guide & FAQs

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells Inconsistent cell seeding; Pipetting errors; Edge effects in the plate.Ensure a homogenous cell suspension before seeding; Use calibrated pipettes and practice consistent technique; Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.
No cytotoxicity observed even at high concentrations Compound is not soluble at the tested concentrations; Compound is not toxic to the selected cell line.Verify solubility in the culture medium; Consider using a different, more sensitive cell line; Ensure the compound has not degraded.
No antiviral effect observed (EC₅₀ > CC₅₀) The virus is not susceptible to the compound; The compound is not bioavailable to the cell; Incorrect MOI (Multiplicity of Infection) used.Confirm the compound's mechanism of action is relevant to your virus; Test a different virus or compound class; Optimize the MOI—too high an MOI can overwhelm the compound's effect.
CC₅₀ value is very low (high toxicity) The compound has inherent cytotoxicity; Off-target effects.This may be an intrinsic property of the compound. The goal is to find a compound with a large separation between its EC₅₀ and CC₅₀ (a high SI). Some nucleoside analogs can have off-target effects on host cell processes.[][15][16]
Precipitate forms when adding compound to medium Poor solubility of the compound in aqueous medium.Prepare dilutions in serum-free medium first; Ensure the final DMSO concentration is as low as possible; Consider using solubility enhancers like cyclodextrins if compatible with your assay.[17]

Visual Workflows

Overall Experimental Workflow Diagram

A visual guide to the entire process of optimizing this compound concentration.

G cluster_prep Phase 1: Preparation cluster_cyto Phase 2: Cytotoxicity Assay cluster_antiviral Phase 3: Antiviral Assay cluster_analysis Phase 4: Final Analysis prep_stock Prepare High-Conc. This compound Stock (in DMSO) prep_dilutions Prepare Serial Dilutions in Culture Medium prep_stock->prep_dilutions Ensure final DMSO <0.5% treat_cells_cyto Treat Uninfected Cells with Dilutions prep_dilutions->treat_cells_cyto infect_treat Infect Cells + Treat (Conc. < CC50) prep_dilutions->infect_treat seed_cells_cyto Seed Host Cells (96-well plate) seed_cells_cyto->treat_cells_cyto incubate_cyto Incubate (48-72h) treat_cells_cyto->incubate_cyto mtt_assay Perform MTT Assay incubate_cyto->mtt_assay calc_cc50 Calculate CC50 Value (Dose-Response Curve) mtt_assay->calc_cc50 calc_cc50->infect_treat Select non-toxic concentrations calc_si Calculate Selectivity Index (SI) SI = CC50 / EC50 calc_cc50->calc_si seed_cells_av Seed Host Cells (e.g., 6-well plate) seed_cells_av->infect_treat overlay Add Semi-Solid Overlay infect_treat->overlay incubate_av Incubate (2-5 days) overlay->incubate_av stain_count Fix, Stain & Count Plaques incubate_av->stain_count calc_ec50 Calculate EC50 Value (Inhibition Curve) stain_count->calc_ec50 calc_ec50->calc_si

Caption: Workflow for Determining the Selectivity Index.

Troubleshooting Decision Tree

A logical flowchart to diagnose common experimental issues.

G start Start: Unexpected Result in Antiviral Assay q1 Is the SI < 10 or is EC50 > CC50? start->q1 a1_yes Poor Selectivity q1->a1_yes Yes a1_no Result looks promising (SI > 10) q1->a1_no No q2 Check Cytotoxicity Data: Is CC50 unexpectedly low? a1_yes->q2 a2_yes High Intrinsic Toxicity q2->a2_yes Yes a2_no Low Antiviral Potency q2->a2_no No sol_high_tox Compound may have off-target effects. Consider structural modifications or screening different analogs. a2_yes->sol_high_tox sol_low_potency 1. Confirm virus susceptibility. 2. Optimize assay (e.g., MOI, incubation time). 3. Verify compound integrity and bioavailability. a2_no->sol_low_potency q3 Is there high variability between replicates? a1_no->q3 a3_yes Assay Inconsistency q3->a3_yes Yes a3_no Data is robust. Proceed with further validation studies. q3->a3_no No sol_inconsistency Refine technique: - Check cell seeding consistency. - Calibrate pipettes. - Use plate controls (e.g., edge wells). a3_yes->sol_inconsistency

Caption: Troubleshooting Experimental Outcomes.

References

  • MTT Assay Protocol for Cell Viability and Prolifer
  • Cytotoxicity MTT Assay Protocols and Methods.
  • MTT assay protocol. Abcam.
  • Measuring infectious virus: the plaque assay. VIROLOGY RESEARCH SERVICES.
  • Viral Titering-Plaque Assay Protocol.
  • Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. PMC.
  • Combating yellow fever virus with 7-deaza-7-fluoro-2′-C-methyladenosine. PMC.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • MTT (Assay protocol).
  • A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties. PMC.
  • An Optimized High-Throughput Immuno-Plaque Assay for SARS-CoV-2. PMC.
  • Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Bio-protocol.
  • Protocol for assessing cytotoxicity (CC50) of antiviral compounds. Benchchem.
  • CC50/IC50 Assay for Antiviral Research.
  • Antiviral and Immunomodulatory Effects of 7-Deaza-2-methyladenosine (7DMA) in a Susceptible Mouse Model of Usutu Virus Infection. PMC.
  • Application Notes and Protocols for In Vitro Antiviral Assays. Benchchem.
  • The development, optimization and validation of an assay for high throughput antiviral drug screening against Dengue virus. PMC.
  • Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. PMC.
  • Cell Culture Tested W
  • Minimize siRNA Off-Target Effects. BOC Sciences.
  • The precision paradox: Off-target effects in gene editing. Drug Discovery News.
  • Off-target effects in CRISPR/Cas9 gene editing. Frontiers.

Sources

assessing the stability and proper storage of 7-Deazainosine solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-Deazainosine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and proper storage of this compound solutions. By understanding the chemical principles governing its stability, you can ensure the integrity of your experiments and the reliability of your results.

Introduction to this compound

This compound is a purine nucleoside analog where the nitrogen atom at the 7th position of the purine ring is replaced by a carbon atom. This seemingly subtle modification has significant implications for its chemical properties, including its hydrogen bonding capabilities and stability.[1][2] The pyrrolo[2,3-d]pyrimidine core of 7-deazapurines makes them more electron-rich than their purine counterparts, which can influence their interaction with enzymes and their stability in solution.[2]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound solutions.

1. What is the recommended solvent for dissolving this compound?

While aqueous buffers are often desired for biological experiments, 7-deazapurines can exhibit limited solubility in water.[3] For creating stock solutions, sterile, high-purity Dimethyl Sulfoxide (DMSO) is a common choice as it can dissolve a wide range of polar and nonpolar compounds.[4][5] Subsequently, the DMSO stock can be diluted into your aqueous experimental buffer. It is crucial to ensure the final DMSO concentration is compatible with your specific assay. For aqueous solutions, the solubility of the related compound, inosine, is approximately 10 mg/mL in water.[6]

2. What is the optimal pH for storing this compound solutions?

7-Deazapurine nucleosides are known to be significantly more stable against acid and base hydrolysis compared to their natural purine counterparts.[7] While inosine, the parent compound, is optimally produced and stable in a pH range of 5 to 7, the 7-deaza modification enhances this stability.[8] For general laboratory use, it is recommended to maintain the pH of your this compound solutions within a neutral range of pH 7.0 to 8.0 . This is also a common pH range for many enzymatic reactions involving nucleoside analogs.[9]

3. What are the recommended storage temperatures for this compound solutions?

The appropriate storage temperature depends on the intended duration of storage and the solvent. The following table summarizes the recommended storage conditions:

Storage DurationSolventRecommended TemperatureRationale
Short-term (1-2 weeks) Aqueous Buffer2-8°CTo minimize microbial growth and chemical degradation.
Short-term (up to 1 month) DMSO or Aqueous Buffer-20°CReduces the rate of chemical degradation.
Long-term (1-6 months) DMSO or Aqueous Buffer-80°CProvides the best protection against degradation for extended periods.[10][11]

4. Can this compound solutions be subjected to freeze-thaw cycles?

It is strongly recommended to avoid repeated freeze-thaw cycles . Each cycle can contribute to the degradation of the compound and introduce variability into your experiments. Once a stock solution is prepared, it is best practice to aliquot it into smaller, single-use volumes. This ensures that you are always working with a fresh, uncompromised solution.[10]

5. What is the expected shelf-life of this compound solutions?

With proper storage, the shelf-life can be maximized. For stock solutions stored at -80°C, a shelf-life of up to 6 months can be expected.[10][11] For solutions stored at -20°C, it is advisable to use them within 1 month .[10][11] It is important to note that aqueous solutions of the parent compound, inosine, are not recommended for storage for more than one day at 4°C.[6] Given the enhanced stability of 7-deazapurines, this compound in aqueous solution is likely more stable, but long-term storage in aqueous buffers at 4°C is not recommended.

6. Are there any visible signs of degradation in a this compound solution?

While there is no specific information available on the visible signs of this compound degradation, any change in the appearance of the solution, such as color change (e.g., yellowing) or the formation of precipitate , should be considered a potential indicator of degradation or contamination. If any such changes are observed, it is recommended to discard the solution and prepare a fresh one.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during experiments with this compound solutions.

Issue 1: My this compound powder will not dissolve.

  • Cause: this compound, like other 7-deazapurines, can have poor solubility in aqueous solutions.[3]

  • Solution:

    • Use an appropriate solvent: Attempt to dissolve the powder in a small amount of high-purity DMSO to create a concentrated stock solution.

    • Gentle warming: If solubility is still an issue, gentle warming of the solution (e.g., to 37°C) may aid in dissolution. However, avoid excessive heat as it can accelerate degradation.

    • Sonication: A brief sonication in a water bath can also help to break up any aggregates and facilitate dissolution.

    • Check the purity: If the compound still does not dissolve, there may be an issue with the purity of the material.

Issue 2: My experimental results are inconsistent.

  • Cause: Inconsistent results can stem from several sources, including the degradation of your this compound solution or experimental variability.[12]

  • Troubleshooting Workflow:

    G A Inconsistent Experimental Results B Check for Solution Degradation A->B F Review Experimental Protocol A->F If solution is stable C Review Storage and Handling Practices B->C Improper storage? D Assess Solution Integrity (HPLC/LC-MS) B->D No visible degradation E Prepare Fresh Solution C->E Yes D->E Purity/Concentration issue D->F Solution is intact H Problem Resolved E->H G Evaluate Other Reagents F->G I Contact Technical Support G->I

    Caption: Troubleshooting workflow for inconsistent results.

Issue 3: I suspect my this compound solution has degraded. How can I confirm this?

  • Cause: Degradation can occur due to improper storage, contamination, or exposure to harsh conditions. The primary degradation pathway for nucleosides is the hydrolysis of the N-glycosidic bond, which separates the base from the sugar moiety.[13]

  • Solution:

    • Analytical Confirmation: The most reliable way to assess the integrity of your solution is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) .[14][15] These methods can separate and quantify the intact this compound from any potential degradation products.

    • Experimental Protocol for HPLC Analysis:

      • Column: A C18 reverse-phase column is typically suitable for separating nucleosides.

      • Mobile Phase: A gradient of a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer at a neutral pH) and an organic solvent like acetonitrile or methanol.

      • Detection: UV detection at the λmax of this compound.

      • Procedure:

        • Prepare a standard curve with a fresh, high-purity sample of this compound.

        • Inject your suspect solution and compare the chromatogram to the standard.

        • The appearance of new peaks or a decrease in the area of the main this compound peak would indicate degradation.

    G cluster_degradation Potential Degradation of this compound This compound This compound (Intact Nucleoside) DegradationProducts 7-Deazahypoxanthine + Ribose (Hydrolysis Products) This compound->DegradationProducts Hydrolysis of N-glycosidic bond

    Caption: Potential degradation pathway of this compound.

References

  • Seela, F., & Rosemeyer, H. (2006). 7-Deaza-2′-deoxyinosine: A Stable Nucleoside with the Ambiguous Base Pairing Properties of 2′-Deoxyinosine. Nucleosides and Nucleotides, 18(3), 327-339. [Link]

  • Luyckx, V., et al. (2019). Detection and quantification of 2′-deoxy-7-deazaguanosine derivatives by LC-MS/MS. ResearchGate. [Link]

  • Kirpekar, F., Nordhoff, E., Larsen, L. K., Kristiansen, K., Roepstorff, P., & Hillenkamp, F. (1995). Increased stability of nucleic acids containing 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry. Nucleic acids research, 23(9), 1570–1575. [Link]

  • Olsen, D. B., et al. (2004). A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties. Antimicrobial Agents and Chemotherapy, 48(10), 3944–3953. [Link]

  • Bandaru, S. R., & Crépin, T. (2021). Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages. Journal of Biological Chemistry, 297(2), 100949. [Link]

  • Kirpekar, F., Nordhoff, E., Larsen, L. K., Kristiansen, K., Roepstorff, P., & Hillenkamp, F. (1995). Increased stability of nucleic acids containing 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry. PubMed. [Link]

  • Páv, O., et al. (2020). Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. Journal of Medicinal Chemistry, 63(15), 8236–8258. [Link]

  • Antonov, A. A., et al. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. Molecules, 28(20), 7187. [Link]

  • Obika, S., et al. (2016). Synthesis and Properties of 7-Deazapurine- and 8-Aza-7-deazapurine-Locked Nucleic Acid Analogues: Effect of the Glycosidic Torsion Angle. The Journal of Organic Chemistry, 81(24), 12244–12255. [Link]

  • Crey-Desbiolles, C., et al. (2002). Oligonucleotides incorporating 7-(aminoalkynyl)-7-deaza-2'-deoxyguanosines: duplex stability and phosphodiester hydrolysis by exonucleases. Bioconjugate Chemistry, 13(6), 1335–1343. [Link]

  • ResearchGate. (n.d.). Examples of biologicaly active 7‐deazapurine nucleosides. Retrieved February 23, 2026, from [Link]

  • Seela, F., et al. (2000). Regioselective Syntheses of 7-Halogenated 7-Deazapurine Nucleosides Related to 2-Amino-7-deaza-2′-deoxyadenosine and 7-Deaza-2′-deoxyisoguanosine. Helvetica Chimica Acta, 83(5), 910-927. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved February 23, 2026, from [Link]

  • Motozaki, S., et al. (1963). Method for preparation of inosine. U.S. Patent No. 3,111,459. Washington, DC: U.S.
  • Perlikova, P., & Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal research reviews, 37(5), 1119–1150. [Link]

  • Kirpekar, F., et al. (1995). Increased stability of nucleic acids containing 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry. The Rockefeller University. [Link]

  • Kochetkov, N. K., & Budovskii, E. I. (Eds.). (1972). Organic chemistry of nucleic acids. Springer Science & Business Media.
  • Perlikova, P., & Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. PubMed. [Link]

  • Antonov, A. A., et al. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. MDPI. [Link]

  • Bakay, M., et al. (2002). Sources of variability and effect of experimental approach on expression profiling data interpretation. BMC Bioinformatics, 3, 4. [Link]

  • Dawson, R. B., et al. (1977). Hemoglobin function in stored blood. XIX. Inosine maintenance of 2,3-DPG for 35 days in a CPD-adenine preservative. Transfusion, 17(5), 525-528. [Link]

  • Van der Veken, P., et al. (2020). C6-O-alkylated this compound nucleoside analogues: Discovery of potent and selective anti-sleeping sickness agents. European Journal of Medicinal Chemistry, 188, 112018. [Link]

  • Glen Research. (n.d.). 7-deaza-dG-CE Phosphoramidite. Retrieved February 23, 2026, from [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2023). How to use (solubility) 7-deazaguanine in in vitro transcription?[Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved February 23, 2026, from [Link]

  • Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of chemical information and modeling, 53(8), 1990–2000. [Link]

Sources

troubleshooting guide for 7-Deazainosine in PCR applications

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: 7-Deaza-2'-deoxyguanosine (7-deaza-dGTP) & 7-Deaza-2'-deoxyinosine (7-deaza-dITP)[1]
Technical Overview & Nomenclature Clarification

User Advisory: While your query specifies 7-Deazainosine , in PCR applications, this term is frequently used interchangeably or in conjunction with 7-deaza-2'-deoxyguanosine (7-deaza-dGTP) .[1][2]

  • 7-deaza-dGTP: The industry standard for resolving GC-rich secondary structures (G-quadruplexes).[1]

  • 7-deaza-dITP (7-deaza-inosine): A "universal base" analog used to lower melting temperatures (

    
    ) and reduce hybridization strength in highly stable regions.[1]
    

This guide primarily addresses 7-deaza-dGTP as it is the critical reagent for PCR failure in GC-rich templates, but includes specific notes on dITP where relevant.

Mechanism of Action

Standard Guanosine possesses a Nitrogen at position 7 (N7), which acts as a hydrogen bond acceptor.[1] In GC-rich regions, this N7 allows the formation of Hoogsteen hydrogen bonds , leading to stable secondary structures like G-Quadruplexes .[1] These structures physically block DNA polymerase, causing "stuttering" or complete reaction failure.[1][2]

The 7-Deaza Solution: Replacing N7 with a Carbon (C7) eliminates the Hoogsteen bond acceptor site.[1][3]

  • Result: Watson-Crick pairing (G-C) is maintained, but G-Quadruplexes cannot form.[1] The DNA remains linear and accessible to the polymerase.[1]

G_Quadruplex_Mechanism cluster_0 Standard dGTP (Failure Mode) cluster_1 7-Deaza-dGTP (Success Mode) dGTP Standard dGTP (N7 Present) Hoogsteen Hoogsteen Bonds Allowed dGTP->Hoogsteen Quadruplex G-Quadruplex Formation Hoogsteen->Quadruplex Stall Polymerase STALLS Quadruplex->Stall ReadThrough Polymerase READ-THROUGH Deaza 7-Deaza-dGTP (C7 Substitution) NoHoogsteen Hoogsteen Bonds BLOCKED Deaza->NoHoogsteen Linear Linear Template (No Secondary Structure) NoHoogsteen->Linear Linear->ReadThrough

Figure 1: Mechanism of Action. 7-deaza-dGTP prevents polymerase stalling by structurally prohibiting the formation of G-Quadruplexes via N7-C7 substitution.[2]

Critical Protocol: The "3:1 Ratio" Rule

A common error is replacing 100% of dGTP with 7-deaza-dGTP.[1] Do not do this unless using a specialized polymerase.[1] 7-deaza-dGTP is incorporated less efficiently by standard Taq/Pfu polymerases.

Standard Optimization Protocol:

  • Control: Standard dNTP mix.

  • Experimental: 3:1 ratio of 7-deaza-dGTP to dGTP.

    • Example for 10mM stock: Mix 75 µL of 10mM 7-deaza-dGTP with 25 µL of 10mM standard dGTP.[1]

  • Reaction: Use this "GC-Mix" in place of your standard dGTP.

Troubleshooting Guide (Q&A)
Category A: Reaction Failure (No Bands) [1]

Q: I used 7-deaza-dGTP to solve a GC-rich problem, but now I see NO bands at all (not even primer dimers). Did the PCR fail? A: The PCR likely worked, but your visualization failed.

  • The Cause: Ethidium Bromide (EtBr) and many SYBR-family dyes intercalate into the DNA major groove.[1] The 7-deaza modification alters the electronic structure and major groove geometry, significantly quenching the fluorescence of EtBr [1][2].[1]

  • The Fix:

    • Over-stain: Stain the gel for 2x longer than usual.[1]

    • Use Crystal Violet or Silver Stain: These are less sensitive to the deaza modification.[1]

    • Blind Cloning: If you are confident in the protocol, proceed to purification and cloning/sequencing even if the band is faint.[1]

Q: I used 100% 7-deaza-dGTP and got no product. A: The polymerase stalled due to poor incorporation kinetics.

  • The Cause: Most polymerases (Taq, Pfu) have a lower affinity for the modified base.[1] 100% substitution often reduces efficiency to near zero.[1]

  • The Fix: Revert to the 3:1 ratio (75% 7-deaza : 25% dGTP) . This provides enough disruption of secondary structures while maintaining polymerase processivity [3].[1][2]

Category B: Sequencing & Downstream Applications [1]

Q: Can I Sanger sequence a PCR product containing 7-deaza-dGTP? A: Yes, but with caveats.

  • The Issue: 7-deaza-dGTP improves sequencing through GC-rich regions by linearizing the template. However, it can occasionally cause "band compression" (bands running too close together) or uneven peak heights in dye-terminator sequencing [4].[1]

  • The Fix:

    • Dilute the template: Use less PCR product in the sequencing reaction.

    • Use 7-deaza-dGTP in the sequencing reaction mix itself (often available in specialized "GC-Rich Sequencing Kits") rather than just the template generation.[1]

Q: My restriction enzymes aren't cutting the PCR product. A: Some enzymes are sensitive to the N7 modification.

  • The Cause: Restriction enzymes that interact with the major groove (specifically the N7 position of Guanine) may be blocked by the C7 substitution.[1] Examples include EcoRII and SalI (variable sensitivity).[1]

  • The Fix:

    • Check the manufacturer's specification for "methylation/modification sensitivity" regarding 7-deaza.[1]

    • Workaround: Clone the PCR product into a vector (TA cloning or Blunt) first.[1] The bacteria will replicate the plasmid using normal dGTP, replacing the 7-deaza strands.[1] Then digest the plasmid.[1]

Category C: Low Yield / Smearing [1]

Q: I see a smear instead of a distinct band. A: The annealing temperature is likely too low for the modified duplex.

  • The Cause: 7-deaza-dGTP base pairs slightly weaker than standard dGTP (or 7-deaza-dITP lowers Tm significantly).[1] This lowers the overall

    
     of the amplicon.
    
  • The Fix:

    • Reduce Annealing Temp: Surprisingly, you may need to lower the annealing temperature by 2-5°C compared to calculated values because the primer-template hybrid is less stable.[1]

    • Add Betaine: Combine 7-deaza-dGTP with 1M Betaine. They work synergistically: Betaine is isostabilizing (equalizes AT/GC bond strength), while 7-deaza removes secondary structure [5].[1]

Comparative Reagent Data
ReagentPrimary FunctionMechanismEffect on TmRecommended Conc.
7-deaza-dGTP Resolve G-Quadruplexes Removes N7 H-bond acceptorSlight Decrease75% substitution (3:1)
7-deaza-dITP Reduce Hybridization Strength Universal base analogSignificant Decrease Variable (10-50%)
Betaine Iso-stabilization Solvation effectEqualizes AT/GC Tm1M - 2M
DMSO Denaturant Disrupts H-bondsDecrease3% - 10%
Decision Matrix: When to use 7-Deaza?

Troubleshooting_Flow Start PCR Problem: High GC Content (>65%) Step1 Add 5% DMSO or 1M Betaine Start->Step1 Check1 Band Visible? Step1->Check1 Success Proceed to Downstream Check1->Success Yes Step2 Switch dNTPs to 3:1 (7-deaza-dGTP : dGTP) Check1->Step2 No Check2 Band Visible? Step2->Check2 Check2->Success Yes Step3 Check Staining Method (EtBr is quenched!) Check2->Step3 No (Suspect Quenching) Step3->Success Yes Step4 Combine 7-deaza + Betaine + Gradient PCR (Lower Ta) Step3->Step4 No Check3 Restain / Silver Stain Band Visible?

Figure 2: Troubleshooting workflow for GC-rich PCR. Note that checking the staining method (Step 3) is a critical unique step when using 7-deaza analogs.

References
  • Seela, F., & Berg, H. (1991).[1] Ethidium bromide does not fluoresce when intercalated adjacent to 7-deazaguanine in duplex DNA.[1] Journal of Biological Chemistry, 266(21), 13849-13851.[1][4]

  • Tuite, E., et al. (1994).[1] Photophysical studies of the interaction of ethidium bromide with 7-deaza-2'-deoxyguanosine containing DNA.[1][5][6] Biochemistry, 33(51).[1]

  • McConlogue, L., et al. (1988).[1][7][8] Structure-independent DNA amplification by PCR using 7-deaza-2'-deoxyguanosine.[1][7][8][9] Nucleic Acids Research, 16(20), 9869.[1]

  • Jung, A., et al. (2002).[1][7][10] 7-Deaza-2'-deoxyguanosine allows PCR and sequencing reactions from CpG islands.[3][9][10] Molecular Pathology, 55(1), 55–57.[1][10]

  • Musso, M., et al. (2006).[1] Betaine, DMSO, and 7-deaza-dGTP, a powerful mixture for amplification of GC-rich DNA sequences. Journal of Molecular Diagnostics, 8(5), 544-550.[1]

Sources

Technical Support Center: 7-Deazainosine & Pyrrolo[2,3-d]pyrimidine Analog Permeability

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Overcoming Cellular Uptake & Metabolic Bottlenecks in 7-Deaza Nucleoside Analogs

Ticket ID: TCH-7DZ-UPTAKE-001 Assigned Scientist: Senior Application Specialist, Nucleoside Therapeutics Division

Introduction: The "Entry vs. Activation" Paradox

Welcome to the technical support portal. You are likely here because your 7-deazainosine or 7-deazaadenosine (e.g., Tubercidin-class) analog shows nanomolar potency in biochemical assays (polymerase inhibition) but micromolar or inactive results in whole-cell antiviral or antiproliferative assays.

The Core Issue: The 7-deaza modification (replacing N7 with C7) alters the electrostatic potential of the Hoogsteen face of the nucleobase. While this often improves metabolic stability against glycosylases, it can inadvertently reduce affinity for Equilibrative Nucleoside Transporters (hENTs) or Concentrative Nucleoside Transporters (hCNTs) . Furthermore, even if the analog enters the cell, the modified base may not be recognized by the rate-limiting enzyme, Adenosine Kinase (AK) or Deoxycytidine Kinase (dCK) , preventing the formation of the active triphosphate species.

This guide provides a systematic troubleshooting workflow to distinguish between permeability failure and metabolic stalling , followed by actionable chemical and biological solutions.

Module 1: Diagnostic Triage

Question: "Is my compound failing to enter the cell, or is it failing to get phosphorylated?"

Before initiating complex medicinal chemistry campaigns (like ProTides), you must isolate the failure mode. A compound that enters the cell but cannot be phosphorylated requires a different solution than one that simply bounces off the membrane.

The Parallel Potency Validation Protocol

Objective: Determine the "Drop-off Ratio" between enzymatic potency and cellular efficacy.

StepAssay TypeTarget MetricInterpretation
1 Cell-Free Polymerase Assay IC50 (Enzyme)Baseline Potency: If >1 µM, stop. The issue is target binding, not uptake.
2 Whole Cell Viability/Antiviral EC50 (Cell)Functional Potency: Compare to Step 1.
3 Lysate "Bypass" Assay EC50 (Lysate)Incubate compound with cell lysate + ATP, then add to polymerase assay. If potency improves vs. Step 2, the issue is Uptake .
4 LC-MS/MS Intracellular Accumulation [NTP]Measure intracellular Nucleoside Triphosphate (NTP) levels. Low NTP = Uptake or Kinase failure.
Diagnostic Logic Flowchart

DiagnosticFlow Start Discrepancy: High Enzyme Potency vs. Low Cell Efficacy Step1 Perform LC-MS/MS Uptake Assay (Measure Parent vs. Mono-P vs. Tri-P) Start->Step1 ResultA Low Parent Nucleoside Low Triphosphate Step1->ResultA Parent < 1% Extracellular ResultB High Parent Nucleoside Low Triphosphate Step1->ResultB Parent Accumulates ResultC High Triphosphate Low Efficacy Step1->ResultC NTP Detected DiagA DIAGNOSIS: Permeability Failure (Transporter Evasion) ResultA->DiagA DiagB DIAGNOSIS: Metabolic Bottleneck (First Kinase Step Failure) ResultB->DiagB DiagC DIAGNOSIS: Target Engagement/Efflux (Intracellular Resistance) ResultC->DiagC ActionA SOLUTION: Lipophilic Prodrugs (See Module 2) DiagA->ActionA ActionB SOLUTION: ProTide Technology (Bypass First Kinase) DiagB->ActionB

Caption: Decision matrix for isolating the cause of poor cellular potency in this compound analogs.

Module 2: The Chemical Solution (ProTide Technology)

Question: "My analog is not a substrate for Adenosine Kinase. How do I force phosphorylation?"

If your diagnostic (Module 1, Result B) shows the parent nucleoside enters but isn't converting to the active triphosphate, the 7-deaza modification has likely disrupted kinase recognition. The industry-standard solution is the ProTide (Aryloxyphosphoramidate) approach, successfully used in Remdesivir (a 7-deaza analog).

The Mechanism: ProTides mask the monophosphate with an aryl group and an amino acid ester.[1][2] This increases lipophilicity (solving Permeability) and delivers the pre-phosphorylated monophosphate intracellularly (solving Metabolic Bottleneck).

Troubleshooting ProTide Failure

Users often report that their ProTide is less active than expected. This is usually due to the wrong intracellular esterase profile.

Key Optimization Parameters:

  • Ester Moiety: The rate of hydrolysis is cell-type dependent.

    • Liver (Hepatocytes): High carboxylesterase 1 (CES1) activity. Use simple esters (ethyl, isopropyl).

    • Lung/PBMCs: Low CES1, high Cathepsin A (CatA). Use bulky or specific esters tailored to CatA.

  • Amino Acid: Alanine is standard, but Tryptophan or Phenylalanine can alter hydrophobicity and enzyme docking.

ProTide Activation Pathway

ProTidePath Extracellular ProTide (Prodrug) [Lipophilic] Membrane Cell Membrane Extracellular->Membrane Intra_Prodrug Intracellular ProTide Membrane->Intra_Prodrug Inter1 Carboxylate Intermediate Intra_Prodrug->Inter1 Step 1 Enz1 Esterase/CatA (Cleaves Ester) Inter2 Cyclic Anhydride Inter1->Inter2 Step 2 (Fast) Spont Spontaneous Cyclization MP Nucleoside Monophosphate (MP) Inter2->MP Step 3 (HINT1) Enz2 HINT1 (Phosphoramidase) TP Active Triphosphate (TP) MP->TP Host Kinases

Caption: The ProTide activation cascade. Failure often occurs at Step 1 if the cell line lacks the specific esterase (CES1 vs CatA).

Module 3: The Biological Solution (Transporter Profiling)

Question: "Does my 7-deaza modification prevent transporter recognition?"

If you are not using a prodrug, your compound relies on hENT1 (SLC29A1) or hCNT (SLC28) for entry. 7-deaza analogs often lose affinity for hCNT (which requires N7 for H-bonding) but may retain hENT1 affinity.

Protocol: The NBMPR Transporter Dependency Test

Use this protocol to confirm if your compound is entering via hENT1.

Materials:

  • NBMPR (Nitrobenzylthioinosine): A potent, specific inhibitor of hENT1 (IC50 ~ 0.4 nM).

  • Target Cells: e.g., Huh-7, A549, or PBMCs.

  • Radiolabeled Analog (or LC-MS/MS detection).

Step-by-Step:

  • Pre-incubation: Treat cells with 100 nM NBMPR for 30 minutes. (Control: DMSO vehicle).

  • Pulse: Add your 7-deaza analog (e.g., 10 µM) and incubate for a short linear phase (e.g., 5-15 mins).

  • Wash: Rapidly wash with ice-cold PBS (stops transport).

  • Lysis & Quantification: Lyse cells and measure intracellular concentration via LC-MS/MS.

  • Calculation:

    
    
    

Interpretation:

  • >50% Inhibition: Your compound is an hENT1 substrate. Permeability is likely not the issue; look at downstream phosphorylation (Go to Module 2).

  • <10% Inhibition: Your compound is not an hENT1 substrate. It is likely entering via passive diffusion (slow) or requires hCNTs.

    • Action: If passive diffusion is too slow, you must switch to a ProTide or Lipid Nanoparticle (LNP) formulation to bypass the transporter requirement.

Module 4: FAQs

Q: Can I just use DMSO to improve permeability in my assay? A: No. While DMSO increases membrane fluidity, it does not mimic physiological uptake. High DMSO (>0.5%) can also inhibit nucleoside transporters, generating false negatives. Keep DMSO <0.1%.

Q: Why does my 7-deaza analog work in VeroE6 cells but not A549 cells? A: This is a classic Esterase Expression Mismatch . VeroE6 (kidney origin) and A549 (lung origin) have different proteomic profiles of CES1 and Cathepsin A. If you are using a ProTide, the ester moiety might be cleaved efficiently in one but not the other. See Eastman et al. (Ref 1) regarding Remdesivir's cell-dependent activation.

Q: Is the 7-deaza modification itself toxic? A: The modification itself is not inherently toxic, but it prevents the degradation of the nucleoside by Purine Nucleoside Phosphorylase (PNP). This leads to higher stability and potential accumulation, which can be toxic if the triphosphate inhibits mitochondrial polymerases (Pol


). Always run a mitochondrial toxicity counter-screen (Glu/Gal assay).

References

  • Eastman, R. T., et al. (2020). Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19. ACS Central Science. [Link]

  • McGuigan, C., et al. (2014). Phosphoramidate ProTides of the anticancer agent 6-mercaptopurine significantly enhance therapeutic efficacy. Journal of Medicinal Chemistry. [Link]

  • Young, J. D., et al. (2013).[3] Human equilibrative nucleoside transporter (ENT) family of nucleoside and nucleobase transporter proteins.[3][4] Xenobiotica. [Link]

  • Seley-Radtke, K. L., & Yates, M. K. (2018). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. Antiviral Research. [Link]

  • Mehellou, Y., et al. (2018). The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry. [Link]

Sources

challenges in the chemical synthesis of 7-deazapurine nucleosides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chemical synthesis of 7-deazapurine nucleosides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis of these important molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them to empower your research.

I. Glycosylation Reactions: The Cornerstone of Synthesis

The formation of the N-glycosidic bond is a critical step in the synthesis of 7-deazapurine nucleosides. Success at this stage is paramount for the overall efficiency of your synthetic route. Below are common issues and their troubleshooting strategies.

FAQ 1: My Vorbrüggen glycosylation is giving low yields and a major by-product. What's going on?

Answer: This is a common issue, particularly with weakly reactive 7-deazapurine nucleobases. The standard Vorbrüggen conditions, which typically employ a Lewis acid like TMSOTf in acetonitrile, can sometimes lead to an unexpected side reaction where the solvent itself acts as a nucleophile.[1] This solvent-derived species can then compete with your nucleobase for the activated riboside, leading to a significant by-product and reduced yield of your desired nucleoside.[1]

Troubleshooting Guide: Low Yields and By-products in Vorbrüggen Glycosylation

Symptom Potential Cause Recommended Solution Scientific Rationale
Low yield of desired β-nucleosideCompetition from solvent (acetonitrile) as a nucleophile1. Change the solvent: Consider using a non-nucleophilic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).2. Use a different glycosylation method: Explore nucleobase anion glycosylation.[2][3]Acetonitrile can be activated by the Lewis acid and compete with the silylated nucleobase for the oxocarbenium ion intermediate.[1] Anion glycosylation avoids the use of strong Lewis acids in this manner.
Formation of α-anomerIncomplete silylation of the nucleobase or sub-optimal reaction conditions.1. Ensure complete silylation: Use a sufficient excess of silylating agent (e.g., BSA) and allow adequate time for the reaction to complete before adding the sugar donor and Lewis acid.2. Optimize Lewis acid and temperature: Screen different Lewis acids (e.g., SnCl₄, TMSI) and reaction temperatures.The silylated nucleobase is crucial for directing the stereochemistry of the glycosylation towards the desired β-anomer. The choice of Lewis acid and temperature can influence the anomeric ratio.
No reaction or decomposition of starting materialsPoor activation of the sugar donor or nucleobase, or instability of the nucleobase under the reaction conditions.1. Verify the quality of reagents: Ensure the Lewis acid and silylating agent are fresh and anhydrous.2. Consider a more reactive sugar donor: An activated sugar phosphate or a glycosyl halide might be more effective.3. Protect sensitive functional groups: Ensure that all other reactive functional groups on the nucleobase are appropriately protected.[4]Efficient glycosylation relies on the generation of a reactive electrophilic sugar species and a sufficiently nucleophilic (silylated) nucleobase.
Experimental Protocol: Nucleobase Anion Glycosylation

This method is often regioselective for the pyrrole nitrogen (N-7) and stereoselective for the β-anomer.[2]

  • Anion Formation: Dissolve the 7-deazapurine nucleobase in an anhydrous aprotic solvent (e.g., THF, DMF). Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C under an inert atmosphere (e.g., argon). Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the nucleobase anion.

  • Glycosylation: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C). Add a solution of the protected sugar donor (e.g., 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-ribofuranosyl chloride) in the same anhydrous solvent dropwise.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Quench the reaction carefully with a proton source (e.g., saturated aqueous ammonium chloride). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Diagram: Glycosylation Strategies for 7-Deazapurine Nucleosides

Glycosylation_Strategies cluster_vorbruggen Vorbrüggen Glycosylation cluster_anion Nucleobase Anion Glycosylation N_silylated Silylated 7-Deazapurine Product_V β-Nucleoside N_silylated->Product_V Desired Path S_activated Activated Sugar Donor S_activated->Product_V Lewis_Acid Lewis Acid (e.g., TMSOTf) Lewis_Acid->S_activated Activates Byproduct Side Product (Solvent Adduct) Lewis_Acid->Byproduct Can Lead To N_anion 7-Deazapurine Anion Product_A β-Nucleoside N_anion->Product_A SN2 Reaction S_donor Protected Sugar Halide S_donor->Product_A Base Strong Base (e.g., NaH) Base->N_anion Generates

Caption: Comparison of Vorbrüggen and Anion Glycosylation pathways.

II. Protecting Group Strategies: A Balancing Act

The judicious choice of protecting groups for the nucleobase and the sugar moiety is crucial for a successful synthesis. An inappropriate protecting group can lead to undesired side reactions or difficulties in the final deprotection step.

FAQ 2: My deprotection of an allyl-protected 7-deazaxanthosine with a Pd(0) catalyst failed. What are my alternatives?

Answer: While allyl groups are versatile, their removal can sometimes be problematic. The specific ligand environment of the palladium catalyst and the substrate itself can influence the efficiency of the deallylation. In the case of 7-deazaxanthosine, the 2-(4-nitrophenyl)ethyl (NPE) group has been shown to be an effective alternative.[5] This group is stable to many reaction conditions but can be cleanly removed via a β-elimination reaction using a non-nucleophilic base like 1,8-diazabicycloundec-7-ene (DBU).[5]

Troubleshooting Guide: Protecting Group Issues

Symptom Potential Cause Recommended Solution Scientific Rationale
Failure to remove allyl protecting group with Pd(0)Catalyst poisoning or unfavorable substrate-catalyst interaction.1. Switch to a different protecting group: For xanthine moieties, consider the 2-(4-nitrophenyl)ethyl (NPE) group, removable with DBU.[5]2. Screen different Pd(0) sources and ligands: Sometimes a change in the ligand (e.g., from PPh₃ to a more electron-rich phosphine) can improve catalytic activity.The NPE group is removed via an E2 elimination mechanism, which is orthogonal to many other deprotection strategies. The electronic and steric properties of the palladium catalyst are critical for efficient allyl deprotection.
Incomplete deprotection of benzoyl groups from the sugarSteric hindrance or insufficient reaction time/temperature.1. Increase reaction time and/or temperature: Monitor the reaction closely by TLC or LC-MS.2. Use a stronger base: If using methanolic ammonia, consider switching to sodium methoxide in methanol for a more potent nucleophile.Benzoyl groups are typically removed by transesterification. A stronger nucleophile or more forcing conditions can overcome steric hindrance and drive the reaction to completion.
Unwanted side reactions during exocyclic amine protectionOver-reaction or reaction at other sites.1. Use a milder protecting group: A Boc group can be a good alternative to more traditional protecting groups like benzoyl or isobutyryl, especially for guanine analogs.[4]2. Optimize reaction conditions: Carefully control the stoichiometry of the protecting group reagent and the reaction temperature.The Boc group is easily introduced and removed under relatively mild acidic conditions, offering good orthogonality with other protecting groups.
Diagram: Protecting Group Strategy Workflow

Protecting_Group_Workflow Start 7-Deazapurine Nucleobase Protect_Base Protect Exocyclic Amines (e.g., Boc) Start->Protect_Base Glycosylation N-Glycosylation Protect_Base->Glycosylation Protect_Sugar Protect Sugar OH (e.g., Benzoyl) Functionalization C7 Functionalization (e.g., Sonogashira) Glycosylation->Functionalization Deprotect_Base Deprotect Base Functionalization->Deprotect_Base Deprotect_Sugar Deprotect Sugar Deprotect_Base->Deprotect_Sugar Final_Product Final Nucleoside Deprotect_Sugar->Final_Product

Caption: A general workflow for 7-deazapurine nucleoside synthesis.

III. Functionalization at the C7-Position: Introducing Diversity

The C7-position of the 7-deazapurine core is an ideal site for introducing modifications to modulate the biological activity of the nucleoside. However, directing reactions to this position can be challenging.

FAQ 3: I'm trying to nitrate my 7-deazaguanosine, but I'm getting a mixture of 7- and 8-nitro isomers that are difficult to separate. How can I improve the regioselectivity?

Answer: Electrophilic substitution on the 7-deazapurine ring can be sensitive to the electronic properties of the substrate. For nitration, direct treatment of 7-deazaguanosine can lead to a mixture of regioisomers. A more effective strategy is to protect the exocyclic amine of a 6-chloro-7-deazaguanine precursor.[4] This modification alters the electron density of the ring system, favoring electrophilic attack at the C7-position.[4]

Troubleshooting Guide: C7-Functionalization

Symptom Potential Cause Recommended Solution Scientific Rationale
Poor regioselectivity in electrophilic substitution (e.g., nitration, halogenation)Competing reaction at C8 or other positions.1. Protect the exocyclic amine: For guanine analogs, protection with an isobutyryl or Boc group can direct substitution to C7.[4]2. Start with a pre-functionalized 7-deazapurine: Synthesize the nucleobase with the desired C7-substituent before glycosylation.Protecting the electron-donating amino group reduces the electron density at C8, making C7 more susceptible to electrophilic attack.[4]
Low yields in Sonogashira cross-coupling reactionsCatalyst deactivation, poor solubility, or steric hindrance.1. Screen palladium catalysts and ligands: Use a catalyst system known to be robust for heterocyclic substrates (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂).2. Add a co-catalyst: Copper(I) iodide is a common co-catalyst that can improve reaction rates.3. Optimize solvent and temperature: Ensure all reactants are fully dissolved and consider a higher temperature if the reaction is sluggish.The choice of catalyst, ligand, and reaction conditions is critical for an efficient catalytic cycle in cross-coupling reactions.
Difficulty introducing alkyl groups at C7Lack of robust methods for direct C-alkylation.1. Use a two-step approach: Perform a Sonogashira coupling with a terminal alkyne, followed by hydrogenation of the resulting alkyne to an alkyl group.[6]2. Explore C-H activation strategies: Newer methods are emerging for the direct C-H functionalization of heterocycles, which may offer a more direct route.[7]The Sonogashira-hydrogenation sequence is a reliable and well-established method for introducing alkyl chains at the C7-position.[6]
Experimental Protocol: Sonogashira Cross-Coupling at C7

This protocol is for the coupling of a 7-iodo-7-deazapurine nucleoside with a terminal alkyne.

  • Reaction Setup: To a solution of the 7-iodo-7-deazapurine nucleoside in an appropriate solvent (e.g., DMF, THF), add the terminal alkyne (1.2-2.0 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%), and copper(I) iodide (10-20 mol%).

  • Base Addition: Add a suitable base, such as triethylamine or diisopropylethylamine (2-3 equivalents), to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture under an inert atmosphere at room temperature or elevated temperature (e.g., 50-80 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the 7-alkynyl-7-deazapurine nucleoside.

IV. References

  • Seela, F., & Winkeler, H. D. (1982). 7-Deaza-2'-deoxyinosine: A Stable Nucleoside with the Ambiguous Base Pairing Properties of 2'-Deoxyinosine. Nucleosides and Nucleotides, 18(3), 339-347. [Link]

  • Minakawa, N., et al. (2016). Synthesis and Properties of 7-Deazapurine- and 8-Aza-7-deazapurine-Locked Nucleic Acid Analogues: Effect of the Glycosidic Torsion Angle. ACS Omega, 1(6), 1258-1267. [Link]

  • Seo, Y. J., et al. (2005). Regioselective Syntheses of 7-Nitro-7-deazapurine Nucleosides and Nucleotides for Efficient PCR Incorporation. Organic Letters, 7(18), 4071-4074. [Link]

  • Císařová, I., et al. (2021). Hydrophobic alkyl-linked base-modified pyrimidine and 7-deazapurine 2′-deoxyribonucleoside phosphoramidites. RSC Advances, 11(62), 39335-39344. [Link]

  • Sokolova, T. S., et al. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. International Journal of Molecular Sciences, 24(21), 15421. [Link]

  • Shaikh, K. I., et al. (2007). 7-deaza-2'-deoxyxanthosine: nucleobase protection and base pairing of oligonucleotides. Nucleosides, Nucleotides & Nucleic Acids, 26(6-7), 737-741. [Link]

  • Kirpekar, F., et al. (1999). Increased stability of nucleic acids containing 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry. Nucleic Acids Research, 27(15), 3197-3201. [Link]

  • Wald, J., et al. (2022). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers in Chemistry, 10, 988631. [Link]

  • Turek, J., et al. (2022). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. Journal of the American Chemical Society, 144(42), 19521-19531. [Link]

  • Hocek, M. (n.d.). Design, synthesis and biological profiling of novel fused deazapurine nucleosides. Institute of Organic Chemistry and Biochemistry of the Czech Academy of Sciences. [Link]

  • Seela, F., & Rosemeyer, H. (2007). Advances in the Synthesis of 7-Deazapurine - Pyrrolo[2,3-d]pyrimidine 2'-Deoxyribonucleosides Including D- and L-Enantiomers, Fluoro Derivatives and 2',3'-Dideoxyribonucleosides. Current Organic Chemistry, 11(4), 329-353. [Link]

  • Sokolova, T. S., et al. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. ResearchGate. [Link]

  • Turek, J., et al. (2024). Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides. ACS Omega, 9(18), 21321-21330. [Link]

  • Turek, J., et al. (2024). Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides. PMC. [Link]

  • Seela, F., et al. (2006). 7-Functionalized 7-deazapurine ribonucleosides related to 2-aminoadenosine, guanosine, and xanthosine: glycosylation of pyrrolo[2,3-d]pyrimidines with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose. The Journal of Organic Chemistry, 71(1), 135-144. [Link]

Sources

minimizing off-target effects of 7-Deazainosine in cellular models

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level support center resource, designed for immediate application in a research setting.

Core Directive & Scientific Context

The Paradox of 7-Deazainosine (7-deaza-I): Researchers typically utilize 7-deaza-I (and its triphosphate derivatives) for two primary reasons:

  • Structural Biology: To stabilize RNA secondary structures (e.g., G-quadruplexes) by preventing Hoogsteen base pairing (N7 is replaced by C7).

  • ADAR Mechanistic Studies: To probe Adenosine Deaminase Acting on RNA (ADAR) activity. Since ADAR requires N7 for protonation during the deamination mechanism, 7-deaza analogs are often used as non-reactive mimics or inhibitors.

The Problem: While chemically useful, 7-deaza-I is a "metabolic imposter." It enters the purine salvage pathway, where it is erroneously processed by cellular enzymes (HGPRT, kinases), leading to:

  • Cytotoxicity: Incorporation into genomic DNA/RNA causing chain termination or replication stress.

  • Metabolic Jamming: Inhibition of Purine Nucleoside Phosphorylase (PNP) or IMP dehydrogenase (IMPDH).

  • Data Artifacts: Altered protein-RNA binding affinities that mimic "knockdown" effects but are actually structural interference.

This guide provides the protocols to decouple these off-target effects from your specific experimental goals.

Diagnostic & Troubleshooting Modules

Module A: "My Cells Are Dying" (Cytotoxicity Mitigation)

Symptom: Rapid loss of viability (24-48h) or G2/M cell cycle arrest after 7-deaza-I treatment.

Root Cause: The "Lethal Synthesis" Pathway. 7-deaza-I is not toxic per se; its phosphorylated metabolites are. It mimics Inosine, is converted to 7-deaza-IMP, and subsequently re-aminated to 7-deaza-Adenosine (Tubercidin analog) or oxidized to 7-deaza-Guanosine. Tubercidin is a potent inhibitor of protein synthesis and causes mitochondrial dysfunction.

Troubleshooting Protocol: The "Metabolic Rescue" Assay

Do not just lower the dose. You must prove the toxicity is mechanism-dependent.

StepActionScientific Rationale
1 Establish IC50 Perform a 7-point dose-response curve (0.1 µM to 100 µM) using an ATP-based viability assay (e.g., CellTiter-Glo).
2 Nucleoside Rescue Co-treat cells with 7-deaza-I (at IC50) + 10x molar excess of natural Adenosine or Guanosine .
3 Readout If viability is restored, toxicity is driven by the salvage pathway (competition for uptake/phosphorylation).
4 Pulse-Chase Protocol: Incubate with 7-deaza-I for 4 hours (Pulse), wash 3x with warm PBS, replace with drug-free media (Chase).

Why this works: The Pulse-Chase limits the accumulation of the triphosphate form (7-deaza-NTP) in the nucleotide pool, reducing genomic incorporation while allowing transient RNA interaction.

Module B: "My RNA Editing Data Looks Wrong" (ADAR Specificity)

Symptom: You observe zero editing activity or unexpected binding inhibition, even in controls.

Root Cause: ADAR1 vs. ADAR2 Structural Requirement. ADAR1 is critically dependent on the N7 position of the purine ring for substrate recognition. Replacing N7 with C7 (7-deaza) doesn't just prevent the reaction; it often abolishes binding entirely for ADAR1, while ADAR2 might tolerate it. This creates a "false negative" if you are studying ADAR1 biology.

Troubleshooting Protocol: The Binding Validation Loop

Q: How do I know if 7-deaza-I is disrupting the protein interface?

  • Use an 8-aza-7-deaza Control:

    • If your goal is to prevent Hoogsteen bonding but maintain some electronegativity at the 7-position, switch to 8-aza-7-deaza-inosine .

    • Reasoning: The nitrogen at position 8 restores some hydration patterns lost in the 7-deaza modification, potentially rescuing protein binding while still blocking N7-specific chemistry.

  • In Vitro Deamination Assay (Standard):

    • Substrate: Synthetic RNA oligo with single 7-deaza-A (mimic) at the editing site.

    • Enzyme: Recombinant hADAR1-p110 vs hADAR2.

    • Result: If ADAR2 edits but ADAR1 does not, the effect is structural (N7 recognition), not catalytic inhibition.

Visualizing the Mechanism

Diagram 1: The Metabolic Trap

This diagram illustrates why 7-deaza-Inosine becomes toxic. It enters the salvage pathway and is converted into toxic triphosphate analogs (7-deaza-ATP/GTP) which damage DNA/RNA.

MetabolicTrap cluster_legend Pathway Key DeazaI 7-Deaza-Inosine (Extracellular) Transporter Nucleoside Transporter DeazaI->Transporter Uptake & Phosphorylation DeazaIMP 7-Deaza-IMP (Intracellular) Transporter->DeazaIMP Uptake & Phosphorylation DeazaAMP 7-Deaza-AMP (Tubercidin Analog) DeazaIMP->DeazaAMP Re-amination DeazaGMP 7-Deaza-GMP DeazaIMP->DeazaGMP Oxidation DNA_Inc Incorporation into DNA (Chain Termination/Breaks) DeazaAMP->DNA_Inc Replication Stress Protein_Inh Ribosome Inhibition (Protein Synthesis Block) DeazaAMP->Protein_Inh High Toxicity DeazaGMP->DNA_Inc HGPRT HGPRT ADSS ADSS/ADSL IMPDH IMPDH Leg1 Prodrug Entry Leg2 Toxic Metabolite

Caption: this compound is metabolized into 7-deaza-adenosine (Tubercidin-like) and 7-deaza-guanosine, driving toxicity via DNA incorporation and ribosome inhibition.

Diagram 2: Troubleshooting Decision Tree

Use this flow to determine the next experimental step based on your observation.

Troubleshooting Start Start: Observation Issue1 High Cell Death? Start->Issue1 Issue2 No RNA Editing Activity? Start->Issue2 Step1 Perform Nucleoside Rescue (Add Adenosine/Guanosine) Issue1->Step1 Step2 Check ADAR Isoform (ADAR1 vs ADAR2) Issue2->Step2 Result1A Viability Restored Step1->Result1A Yes Result1B Viability Low Step1->Result1B No Action1A Mechanism: Metabolic Competition. Action: Reduce exposure time (Pulse-Chase). Result1A->Action1A Action1B Mechanism: Off-target mitochondrial toxicity. Action: Switch to 7-deaza-2'-C-methyl analogs. Result1B->Action1B Action2 ADAR1 requires N7 for binding. 7-deaza abolishes this interaction. Step2->Action2 Solution2 Switch to 8-aza-7-deaza-inosine or 2'-O-methyl modifications. Action2->Solution2

Caption: Decision matrix for distinguishing between metabolic toxicity and structural incompatibility in ADAR/RNA experiments.

Frequently Asked Questions (FAQs)

Q1: Can I use 7-deaza-inosine to inhibit ADAR activity in live cells? A: It is inefficient as a direct competitive inhibitor in live cells due to the "Metabolic Trap" (see Diagram 1). The concentration required to saturate ADAR enzymes often exceeds the cytotoxic threshold where DNA replication is compromised. Recommendation: Use 8-azaadenosine or 2'-deoxy-coformycin (Pentostatin) if you need general deaminase inhibition, or use catalytically inactive ADAR mutants (E912A) for specificity controls.

Q2: Why does my Western Blot show reduced protein levels for unrelated genes? A: This is a hallmark of Tubercidin-like toxicity . 7-deaza-Inosine is converted to 7-deaza-ATP, which is a substrate for RNA polymerase but inhibits translation when incorporated into mRNA or rRNA. Verification: Check for phosphorylation of eIF2α (a marker of translational stress). If elevated, your compound is shutting down global protein synthesis, not just your target.

Q3: Is there a safer analog? A: Yes. If your goal is viral polymerase inhibition or specific enzymatic studies without genomic incorporation, use 7-deaza-2'-C-methyl-adenosine (or inosine equivalent). The 2'-C-methyl group acts as a "chain terminator" for viral polymerases but prevents the molecule from being efficiently incorporated into host genomic DNA by human polymerases, significantly widening the therapeutic window.

References

  • Mechanism of ADAR Specificity: Title: Nucleoside analog studies indicate mechanistic differences between RNA-editing adenosine deaminases.[1] Source: Nucleic Acids Research, Oxford Academic. URL:[Link]

  • Toxicity of 7-Deaza Analogs (HCV Context): Title: A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties.[2][3][4] Source: Antimicrobial Agents and Chemotherapy (ASM). URL:[Link]

  • Structural Modifications (LNA/7-deaza): Title: Synthesis and Properties of 7-Deazapurine- and 8-Aza-7-deazapurine-Locked Nucleic Acid Analogues.[5][6] Source: The Journal of Organic Chemistry (ACS). URL:[Link]

  • Toxicity Comparison (Tubercidin vs 7-deaza-I): Title: Comparative study of the toxicologic effects of 7-deazaadenosine (tubercidin) and this compound. Source: Cancer Research (PubMed). URL:[Link]

Sources

Technical Support Center: Addressing Resistance to 7-Deazainosine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for our 7-deazainosine-based compounds. This guide is designed for researchers, scientists, and drug development professionals to diagnose and overcome acquired resistance in experimental models. We understand that resistance is a significant challenge in drug development, and this resource provides in-depth troubleshooting guides, FAQs, and validated protocols to help you navigate these complexities.

Introduction: The Challenge of this compound Resistance

This compound and its analogs are potent therapeutic candidates that function by mimicking natural purine nucleosides, thereby interfering with essential cellular processes like DNA/RNA synthesis or enzymatic activity.[1][2] The 7-deaza modification, in particular, can enhance properties such as inhibitory potency against viral polymerases or resistance to degradation by enzymes like adenosine deaminase.[3] However, as with many targeted agents, cancer cells and microorganisms can develop sophisticated mechanisms to evade their cytotoxic or inhibitory effects.

This guide is structured to help you systematically identify the root cause of resistance in your experimental system and provide actionable strategies to address it.

Frequently Asked Questions (FAQs)

Here are some common issues encountered by researchers.

Q1: My cells, which were initially sensitive, are now showing reduced response to my this compound compound. What are the most probable causes?

A: Acquired resistance to nucleoside analogs is typically multifactorial. The three most common pillars of resistance are:

  • Altered Drug Transport: The cells may be taking in less of the compound or actively pumping it out. This involves changes in nucleoside transporters (influx) or efflux pumps.[4][5]

  • Deficient Metabolic Activation: this compound compounds are prodrugs that must be phosphorylated intracellularly to their active triphosphate form. A breakdown in this activation cascade is a classic resistance mechanism.[6][7]

  • Target Modification: The cellular or viral target of your compound (e.g., a polymerase or kinase) may have acquired mutations that prevent the active drug from binding effectively.[3][8]

We recommend starting with the troubleshooting guide for Altered Cellular Pharmacokinetics to determine if the compound is accumulating in your resistant cells.

Q2: How can I determine if my compound is being actively removed from the resistant cells?

A: A strong indicator of active efflux is an increase in the expression of ATP-binding cassette (ABC) or Resistance-Nodulation-Division (RND) family transporters.[9][10] You can investigate this by performing a qRT-PCR or Western blot analysis for common multidrug resistance pumps like ABCB1 (MDR1) or members of the RND family in Gram-negative bacteria. Refer to our Protocol 1 for a detailed methodology.

Q3: The target of my compound is a viral RNA-dependent RNA polymerase (RdRp). How do I confirm if resistance is due to a target-site mutation?

A: The most direct method is to sequence the gene encoding the RdRp from both your sensitive (parental) and resistant viral populations.[3] Look for non-synonymous mutations in the coding sequence, particularly in regions predicted to be part of the active site or substrate-binding pocket. Our Protocol 3 outlines a general approach for target gene sequencing.

Q4: Could the cells be upregulating alternative pathways to bypass the action of my compound?

A: Yes, this is a known mechanism, particularly in cancer cells. If your compound targets de novo nucleotide synthesis, cells can compensate by upregulating nucleoside salvage pathways to recycle nucleosides from the environment.[11][12] This creates a surplus of natural nucleosides that outcompete your analog. Investigating the expression of key salvage pathway enzymes like thymidine kinase (TK) or uridine-cytidine kinase (UCK) can provide insights.

Core Resistance Mechanisms & Troubleshooting Guides

This section provides a detailed breakdown of the primary resistance mechanisms with structured workflows to diagnose the issue in your laboratory.

Mechanism 1: Altered Cellular Pharmacokinetics (Influx/Efflux)

This is often the first line of defense for a resistant cell. The net intracellular concentration of the active compound is reduced below its effective threshold.

Hypothesis: Resistant cells exhibit reduced intracellular accumulation of the this compound compound due to either decreased import via nucleoside transporters (e.g., hENTs, hCNTs) or increased export via efflux pumps (e.g., ABC transporters).[4][13]

Diagnostic Workflow: Investigating Reduced Compound Accumulation

G start Observation: Loss of Compound Efficacy hplc Measure Intracellular Compound Concentration via HPLC/LC-MS (See Protocol 2) start->hplc compare Compare Resistant vs. Sensitive Cells hplc->compare no_change No Significant Difference (Intracellular concentration is similar) compare->no_change No reduced_conc Reduced Concentration in Resistant Cells compare->reduced_conc Yes other_mech Proceed to investigate Metabolic Activation or Target Modification no_change->other_mech transporters Analyze Influx Transporter Expression (e.g., hENT1, hCNT1) via qRT-PCR / Western Blot (See Protocol 1) reduced_conc->transporters pumps Analyze Efflux Pump Expression (e.g., ABCB1, RND) via qRT-PCR / Western Blot (See Protocol 1) reduced_conc->pumps transporter_result Transporter Expression Downregulated? transporters->transporter_result pump_result Efflux Pump Expression Upregulated? pumps->pump_result transporter_result->pump_result No conclusion1 Conclusion: Resistance due to Impaired Influx transporter_result->conclusion1 Yes conclusion2 Conclusion: Resistance due to Active Efflux pump_result->conclusion2 Yes pump_result->other_mech No G start Observation: Sufficient Intracellular Parent Compound (from HPLC) hplc_metabolites Analyze Ratio of Phosphorylated Metabolites to Parent Compound (See Protocol 2) start->hplc_metabolites compare_ratio Triphosphate:Parent Ratio Reduced in Resistant Cells? hplc_metabolites->compare_ratio no_change No Significant Change (Phosphorylation is efficient) compare_ratio->no_change No reduced_ratio Significantly Reduced Ratio compare_ratio->reduced_ratio Yes other_mech Proceed to investigate Target Modification no_change->other_mech kinases Analyze Expression of Activating Kinases (e.g., dCK, UCK) via qRT-PCR / Western Blot reduced_ratio->kinases deaminases Analyze Expression of Inactivating Enzymes (e.g., CDA) via qRT-PCR / Western Blot reduced_ratio->deaminases kinase_result Kinase Expression Downregulated? kinases->kinase_result deaminase_result Deaminase Expression Upregulated? deaminases->deaminase_result kinase_result->deaminase_result No conclusion1 Conclusion: Resistance due to Impaired Activation kinase_result->conclusion1 Yes conclusion2 Conclusion: Resistance due to Increased Degradation deaminase_result->conclusion2 Yes deaminase_result->other_mech No

Caption: Workflow to diagnose resistance due to metabolic defects.

Experimental Plan & Expected Results
Experiment Objective Sensitive Cells (Expected Result) Resistant Cells (Expected Result)
HPLC/LC-MS Analysis To determine the ratio of the active triphosphate metabolite to the parent nucleoside.A healthy ratio indicating efficient conversion to the active form.A drastically reduced ratio of triphosphate to parent compound.
qRT-PCR/Western Blot To measure the expression of key activating kinases (e.g., dCK) and inactivating enzymes (e.g., CDA).Baseline expression levels.Decreased expression of a key kinase or increased expression of a deaminase.
Enzyme Activity Assay To directly measure the catalytic activity of the suspected kinase or deaminase in cell lysates.Normal enzyme activity.Reduced kinase activity or elevated deaminase activity.

Interpretation & Next Steps: A low triphosphate-to-parent-compound ratio is a strong sign of a metabolic block.

  • Next Step: If a specific kinase is deficient, you could explore gene-replacement strategies in your model to restore sensitivity. If degradation is the issue, co-treatment with a deaminase inhibitor could be a viable strategy. For pre-clinical work, this data could inform the development of pre-phosphorylated "pro-tide" versions of the compound to bypass the kinase dependency. [7]

Mechanism 3: Alteration of the Drug Target

If the compound successfully enters the cell and is activated, resistance can still occur if the molecular target is altered.

Hypothesis: The target protein (e.g., viral polymerase, host kinase, ADAR1) has acquired one or more mutations that reduce the binding affinity of the active this compound triphosphate, rendering it ineffective. [3][14]

Diagnostic Workflow: Investigating Target Modification

G start Observation: Sufficient Intracellular Active Compound sequence Sequence Target Gene from Resistant and Sensitive Cells (See Protocol 3) start->sequence compare Non-synonymous Mutation(s) Found in Resistant Cells? sequence->compare no_mutation No (Sequence is identical) compare->no_mutation No mutation_found Yes compare->mutation_found Yes other_mech Re-evaluate upstream mechanisms or explore downstream pathway alterations no_mutation->other_mech modeling Perform Structural Modeling to Predict Impact of Mutation on Drug Binding mutation_found->modeling biochem_assay Perform In Vitro Assay with Recombinant Wild-Type vs. Mutant Target Protein mutation_found->biochem_assay assay_result Mutant Protein Shows Higher IC50 / Lower Affinity? biochem_assay->assay_result conclusion Conclusion: Resistance is due to Target-Site Mutation assay_result->conclusion Yes assay_result->other_mech No

Caption: Workflow to diagnose resistance due to target modification.

Experimental Plan & Expected Results
Experiment Objective Sensitive Cells (Expected Result) Resistant Cells (Expected Result)
Sanger/NGS Sequencing To identify mutations in the coding sequence of the target gene.Wild-type sequence.One or more non-synonymous mutations.
In Vitro Activity Assay To compare the inhibitory activity of the compound against recombinant wild-type vs. mutant target protein.Low IC50 value, indicating potent inhibition.High (>10-fold) IC50 value, indicating reduced sensitivity.
Structural Modeling To visualize the location of the mutation relative to the predicted drug-binding site.N/AMutation is located in or near the active site, plausibly causing steric hindrance or loss of a key interaction.

Interpretation & Next Steps: The definitive proof of target-based resistance is demonstrating that the identified mutation reduces the compound's inhibitory activity in a purified system.

  • Next Step: This information is critical for rational drug design. New analogs can be developed to overcome the resistance by, for example, forming interactions with different residues in the binding pocket.

Key Experimental Protocols

Protocol 1: Quantifying Nucleoside Transporter and Efflux Pump Expression via qRT-PCR
  • RNA Isolation: Isolate total RNA from an equal number of sensitive and resistant cells using a TRIzol-based or column-based kit. Ensure high purity (A260/280 ratio of ~2.0).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.

  • Primer Design: Design or obtain validated primers for your target genes (e.g., SLC29A1, ABCB1) and at least two stable housekeeping genes (e.g., GAPDH, ACTB).

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix. Include technical triplicates for each sample and no-template controls.

  • Data Analysis: Calculate the relative expression of target genes in resistant cells compared to sensitive cells using the ΔΔCt method, normalized to the geometric mean of the housekeeping genes. A >2-fold change is generally considered significant.

Protocol 2: Assessing Intracellular Compound Concentration using HPLC
  • Cell Culture and Treatment: Plate a known number of sensitive and resistant cells (e.g., 5x10^6). Treat with the this compound compound at a relevant concentration (e.g., 5x IC50) for a specified time (e.g., 4 hours).

  • Cell Lysis and Extraction: Rapidly wash cells with ice-cold PBS to remove extracellular compound. Lyse the cells and extract metabolites using a cold 70% methanol solution.

  • Sample Preparation: Centrifuge to pellet debris. Collect the supernatant and evaporate to dryness under vacuum. Reconstitute the pellet in a known volume of mobile phase.

  • HPLC Analysis: Inject the sample onto a suitable C18 reverse-phase HPLC column. Use a gradient of an appropriate mobile phase (e.g., acetonitrile and ammonium acetate buffer) to separate the parent compound from its phosphorylated metabolites.

  • Quantification: Use a UV detector set to the compound's absorbance maximum. Quantify concentrations by comparing peak areas to a standard curve generated with known amounts of the parent compound and, if available, its phosphorylated forms.

Protocol 3: Sequencing of the Target Protein-Coding Gene
  • Genomic DNA/RNA Isolation: Isolate genomic DNA (for cellular targets) or viral RNA (for viral targets) from both sensitive and resistant cell/virus populations. If starting with RNA, perform reverse transcription to generate cDNA.

  • PCR Amplification: Design primers to amplify the entire coding sequence of your target gene in overlapping fragments. Use a high-fidelity polymerase to minimize PCR-induced errors.

  • PCR Product Purification: Run the PCR products on an agarose gel to confirm the correct size. Purify the DNA fragments using a gel extraction or PCR cleanup kit.

  • Sanger Sequencing: Send the purified PCR products and corresponding primers for Sanger sequencing. Ensure you sequence both the forward and reverse strands for each fragment.

  • Sequence Analysis: Assemble the fragment sequences to obtain the full coding sequence. Align the sequence from the resistant population against the sequence from the sensitive (wild-type) population using alignment software (e.g., SnapGene, Geneious). Identify and confirm any nucleotide changes that result in an amino acid substitution.

References

  • Vertex Pharmaceuticals. (n.d.). A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties. PMC. [Link]

  • Mornon, J. P., et al. (2020). Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism. PMC. [Link]

  • Perri, F., et al. (2022). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. MDPI. [Link]

  • Wuest, W. M., et al. (2017). Repurposing of nucleoside- and nucleobase-derivative drugs as antibiotics and biofilm inhibitors. Journal of Antimicrobial Chemotherapy, Oxford Academic. [Link]

  • Keeney, M. E., et al. (2023). The nucleobase analog 4-thiouracil hijacks the pyrimidine salvage pathway to inhibit Staphylococcus aureus growth. PMC. [Link]

  • O'Rourke, M. J., et al. (2022). Purine Nucleosides Interfere with c-di-AMP Levels and Act as Adjuvants To Re-Sensitize MRSA To β-Lactam Antibiotics. mBio, ASM Journals. [Link]

  • Dwivedi, G. R., et al. (2020). Efflux pumps and antimicrobial resistance: Paradoxical components in systems genomics. Gene Reports. [Link]

  • Van der Veken, P., et al. (2020). C6-O-alkylated this compound nucleoside analogues: Discovery of potent and selective anti-sleeping sickness agents. European Journal of Medicinal Chemistry, PubMed. [Link]

  • Yi, L., et al. (2012). Nucleoside analog studies indicate mechanistic differences between RNA-editing adenosine deaminases. PMC. [Link]

  • Blair, J. M. A., et al. (2024). Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps. ACS Infectious Diseases. [Link]

  • Li, X. Z., et al. (2015). Efflux-Mediated Drug Resistance in Bacteria: an Update. PMC. [Link]

  • Al-Salahi, R., et al. (2024). Types and Mechanisms of Efflux Pump Systems and the Potential of Efflux Pump Inhibitors in the Restoration of Antimicrobial Susceptibility, with a Special Reference to Acinetobacter baumannii. MDPI. [Link]

  • Yi, L., et al. (2012). Nucleoside analog studies indicate mechanistic differences between RNA-editing adenosine deaminases. PubMed. [Link]

  • Alvarez-Ortega, C., et al. (2019). Beyond antibiotic resistance: evidence for resistance-nodulation-division (RND) efflux pumps as virulence determinants. Microbiology and Molecular Biology Reviews, ASM Journals. [Link]

  • Al-Ostoot, F. H., et al. (2023). Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. MDPI. [Link]

  • Jordheim, L. P., et al. (2001). Nucleoside analogues: mechanisms of drug resistance and reversal strategies. Leukemia, PubMed. [Link]

  • Qin, T., et al. (2009). Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines. PMC. [Link]

  • Hvizd, V., et al. (2017). Efficient overcoming of drug resistance to anticancer nucleoside analogs by nanodelivery of active phosphorylated drugs. PMC. [Link]

Sources

Technical Support Center: Enhancing the Metabolic Stability of 7-Deazainosine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding and improving the metabolic stability of 7-deazainosine derivatives. This guide offers in-depth scientific explanations, practical troubleshooting advice, and detailed experimental protocols to support your research endeavors.

Introduction to this compound and Metabolic Stability

This compound is a nucleoside analog that belongs to the class of pyrrolo[2,3-d]pyrimidines. It is structurally similar to the natural purine nucleoside, inosine, with the key difference being the replacement of the nitrogen atom at the 7-position with a carbon atom. This modification significantly alters the electronic properties of the purine ring system and can have a profound impact on the molecule's biological activity and metabolic fate.

Metabolic stability is a critical parameter in drug discovery and development, as it influences a compound's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. A compound with low metabolic stability is rapidly cleared from the body, which can limit its therapeutic efficacy. Therefore, enhancing the metabolic stability of this compound derivatives is a key objective in the development of new therapeutics based on this scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for purine nucleosides, and how does the 7-deaza modification in this compound affect these pathways?

A1: Natural purine nucleosides like inosine are primarily metabolized by two key enzymes: adenosine deaminase (ADA) and purine nucleoside phosphorylase (PNP). ADA catalyzes the deamination of adenosine to inosine, while PNP cleaves the glycosidic bond of inosine and guanosine to release the purine base.

The 7-deaza modification in this compound derivatives significantly alters their susceptibility to these enzymes. The replacement of the N7 nitrogen with a carbon atom can render the molecule inert to metabolism by adenosine deaminase and phosphorylase[1]. Specifically, this compound has been shown to be an inhibitor, but not a substrate, for E. coli purine nucleoside phosphorylase[2]. This inherent resistance to cleavage of the glycosidic bond is a major advantage of the 7-deazapurine scaffold, contributing to its increased metabolic stability compared to its natural purine counterparts.

Q2: What are the common metabolic liabilities of this compound derivatives beyond glycosidic bond cleavage?

A2: While the 7-deaza modification protects against phosphorolytic cleavage, other metabolic pathways can still contribute to the clearance of these derivatives. These can include:

  • Oxidation: Cytochrome P450 (CYP) enzymes in the liver can introduce hydroxyl groups or perform other oxidative modifications on the pyrrolo[2,3-d]pyrimidine ring or the ribose moiety.

  • Conjugation: Phase II metabolic enzymes can attach polar groups, such as glucuronic acid or sulfate, to hydroxyl groups on the parent compound or its phase I metabolites, facilitating their excretion.

  • Phosphorylation: While not a clearance pathway, intracellular phosphorylation to the corresponding mono-, di-, and triphosphates is often required for the pharmacological activity of nucleoside analogs[1]. The efficiency of this activation pathway can influence the overall disposition of the compound.

Q3: What are some general strategies to enhance the metabolic stability of this compound derivatives?

A3: Several medicinal chemistry strategies can be employed to improve the metabolic stability of this compound derivatives:

  • Modification of the Ribose Moiety: Introducing modifications at the 2'- or 4'-positions of the ribose sugar can sterically hinder the approach of metabolic enzymes and can also influence the sugar conformation, which may impact enzyme recognition. For example, the introduction of a 2'-C-methyl group to a 7-deazaadenosine analog resulted in a compound with improved pharmacokinetic properties[1].

  • Substitution on the Pyrrolo[2,3-d]pyrimidine Core: Introducing substituents at various positions on the 7-deazapurine ring can block sites of metabolism or alter the electronic properties of the molecule to reduce its susceptibility to enzymatic attack.

  • Prodrug Approaches: A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body. This approach can be used to mask metabolically labile functional groups, improve solubility, or enhance cell permeability[3][4].

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during the experimental evaluation of the metabolic stability of this compound derivatives.

Problem 1: My this compound derivative shows unexpectedly high stability in a liver microsome assay.

  • Possible Cause: The inherent resistance of the 7-deaza scaffold to purine nucleoside phosphorylase (PNP) and potentially adenosine deaminase (ADA) could be the primary reason for the observed stability[1][2].

  • Troubleshooting Steps:

    • Confirm Assay Validity: Ensure that your positive control compounds (e.g., testosterone, verapamil) are being metabolized at the expected rate. This confirms that the microsomal enzymes are active.

    • Investigate Phase I and Phase II Metabolism: While resistant to PNP, your compound may still be a substrate for CYP enzymes or undergo glucuronidation. Consider running the assay with cofactors for both Phase I (NADPH) and Phase II (e.g., UDPGA for glucuronidation) enzymes.

    • Hepatocyte Assay: If microsomal stability is high, it is advisable to perform a hepatocyte stability assay. Hepatocytes contain a broader range of metabolic enzymes, including cytosolic enzymes, and can provide a more complete picture of metabolic clearance.

Problem 2: I am observing poor recovery of my this compound derivative from the in vitro assay matrix.

  • Possible Cause: Non-specific binding to the assay plate, pipette tips, or microsomal proteins can lead to apparent loss of the compound. Poor solubility can also contribute to this issue.

  • Troubleshooting Steps:

    • Assess Non-Specific Binding: Run a control experiment without the NADPH cofactor at the beginning and end of the incubation period. A significant decrease in the compound concentration in the absence of metabolism suggests non-specific binding. The use of low-binding plates can sometimes mitigate this issue.

    • Evaluate Solubility: Determine the solubility of your compound in the assay buffer. If solubility is low, consider reducing the initial concentration of the test compound or using a co-solvent (ensure the final concentration of the organic solvent is low, typically <1%, to avoid inhibiting enzyme activity)[5].

    • Optimize Analytical Method: Ensure your LC-MS/MS method is optimized for sensitivity and that the internal standard is behaving similarly to your analyte. Matrix effects can also lead to poor recovery; consider different sample preparation techniques like protein precipitation with different organic solvents or solid-phase extraction.

Problem 3: My LC-MS/MS analysis of this compound derivatives suffers from poor peak shape or inconsistent retention times.

  • Possible Cause: The polar nature of nucleosides can lead to poor retention on standard reverse-phase HPLC columns. Interaction with residual silanols on the stationary phase can also cause peak tailing.

  • Troubleshooting Steps:

    • Column Selection: Consider using a column with a polar-embedded stationary phase or a mixed-mode column designed for better retention of polar analytes.

    • Mobile Phase Optimization: Adjusting the pH of the mobile phase can alter the ionization state of your compound and improve peak shape. Using a low concentration of an ion-pairing reagent can also enhance retention, but may require a dedicated column and can be challenging to flush from the system[6].

    • Injection Solvent: Ensure the injection solvent is compatible with the initial mobile phase conditions to avoid peak distortion[6]. A mismatch between the solvent strength of the sample and the mobile phase can lead to broad or split peaks.

Experimental Protocols

Protocol 1: Human Liver Microsomal Stability Assay

This protocol provides a general framework for assessing the metabolic stability of this compound derivatives in human liver microsomes.

Materials:

  • Test this compound derivative

  • Human Liver Microsomes (HLMs)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

  • Positive control compounds (e.g., verapamil, testosterone)

  • Internal Standard (IS) for LC-MS/MS analysis

  • Acetonitrile (ACN) or other suitable organic solvent for protein precipitation

  • 96-well incubation plates and collection plates

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of the test compound and positive controls (e.g., 10 mM in DMSO).

    • Prepare a working solution of the test compound and controls by diluting the stock solution in buffer (final DMSO concentration should be ≤ 0.5%)[5].

    • Thaw HLMs on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer.

  • Incubation:

    • Pre-warm the HLM suspension and the test compound working solution at 37°C for 5-10 minutes.

    • To initiate the metabolic reaction, add the NADPH regenerating system to the HLM and test compound mixture. The final incubation volume is typically 100-200 µL.

    • Incubate the plate at 37°C with shaking.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a collection plate containing a cold organic solvent (e.g., 2-4 volumes of ACN) with the internal standard.

  • Sample Processing:

    • Centrifuge the collection plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Calculate the half-life (t1/2) and intrinsic clearance (CLint) from the slope of the linear regression.

Note: This is a general protocol and may require optimization for specific compounds.

Data Presentation

Table 1: Illustrative Metabolic Stability Data for this compound Derivatives

CompoundModificationt1/2 in HLM (min)Intrinsic Clearance (µL/min/mg)
Inosine (Reference)None< 5> 139
This compound7-deaza modification> 60< 11.6
Derivative A7-deaza, 2'-C-Methyl> 60< 11.6
Derivative B7-deaza, 5'-Ester Prodrug1546.2

Disclaimer: The data presented in this table are for illustrative purposes only and are intended to demonstrate the potential impact of structural modifications on metabolic stability. Actual values will vary depending on the specific compound and experimental conditions.

Visualizations

Diagram 1: Metabolic Pathways of Purine Nucleosides and the Impact of the 7-Deaza Modification

cluster_purine Purine Metabolism cluster_7_deaza This compound Metabolism Adenosine Adenosine Inosine Inosine Adenosine->Inosine Adenosine Deaminase (ADA) Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Purine Nucleoside Phosphorylase (PNP) This compound This compound Metabolite_X Oxidized Metabolite This compound->Metabolite_X CYP450 Metabolite_Y Conjugated Metabolite Metabolite_X->Metabolite_Y Phase II Enzymes

Caption: Metabolic fate of purine vs. This compound.

Diagram 2: Experimental Workflow for a Microsomal Stability Assay

A Prepare Reagents (Compound, Microsomes, Buffer, Cofactors) B Pre-warm at 37°C A->B C Initiate Reaction (Add Cofactors) B->C D Incubate at 37°C C->D E Sample at Time Points (0, 5, 15, 30, 60 min) D->E F Quench Reaction (Add Cold ACN + IS) E->F G Protein Precipitation (Centrifuge) F->G H LC-MS/MS Analysis G->H I Data Analysis (Calculate t1/2 and CLint) H->I

Caption: Workflow of a microsomal stability assay.

References

  • A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties. (n.d.). PMC. [Link]

  • Properties of purine nucleoside phosphorylase (PNP) of mammalian and bacterial origin. (1990). PubMed. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). Protocols.io. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. [Link]

  • LC-MS/MS Method Package for Primary Metabolites. (n.d.). Shimadzu Benelux. [Link]

  • Purine nucleoside phosphorylase. Structure-activity relationships for substrate and inhibitor properties of N-1-, N-7-, and C-8-substituted analogues; differentiation of mammalian and bacterial enzymes with N-1-methylinosine and guanosine. (1988). The Journal of Biological Chemistry. [Link]

  • Microsomal Clearance/Stability Assay. (n.d.). Domainex. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). [Link]

  • metabolic stability in liver microsomes. (n.d.). Mercell. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). Journal of Applied Pharmaceutical Science. [Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • Adenosine deaminase. (n.d.). M-CSA Mechanism and Catalytic Site Atlas. [Link]

  • Parameters of analysis condition for LC/MS/MS. (n.d.). ResearchGate. [Link]

  • Non-specific binding of compounds in in vitro metabolism assays: a comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models. (2022). PubMed. [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (n.d.). Journal of Pharmaceutical Negative Results. [Link]

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (n.d.). [Link]

  • This compound derivatives: synthesis and characterization of 7- and 7,8-substituted pyrrolo [2,3-d]pyrimidine ribonucleosides. (2008). PubMed. [Link]

  • 7-Deazapurine 2'-deoxyribofuranosides are noncleavable competitive inhibitors of Escherichia coli purine nucleoside phosphorylase (PNP). (1993). PubMed. [Link]

  • Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. (2022). CatSci. [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025). AMSbiopharma. [Link]

  • The Role of the Ser90 Residue of the Catalytic Site of E. coli PNP in the Synthesis of Purine and 8-Aza-7-deazapurine Nucleosides. (2014). ResearchGate. [Link]

  • Adenosine deaminase. (n.d.). Wikipedia. [Link]

  • Enhancement of metabolic stability with structural modifications.... (n.d.). ResearchGate. [Link]

  • The adenosine deaminase (ADA) metabolism. (n.d.). ResearchGate. [Link]

  • Mechanism of substrate binding in the active site of purine nucleoside phosphorylase from bacterial sources (Jensen, 1976). (n.d.). ResearchGate. [Link]

  • The adenosine deaminase (ADA) metabolism. ADA is an enzyme of the... (n.d.). ResearchGate. [Link]

  • New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. (2023). MDPI. [Link]

  • Quantitative LC-MS/MS analysis of seven ginsenosides and three aconitum alkaloids in Shen-Fu decoction. (n.d.). PMC. [Link]

  • Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function. (2017). MDPI. [Link]

  • A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells. (n.d.). PMC. [Link]

  • tRNA Modifications: Impact on Structure and Thermal Adaptation. (n.d.). PMC. [Link]

  • Pharmacokinetics and serum concentration--effect relationship of intravenous deslanoside. (n.d.). PubMed. [Link]

  • Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. (2020). PMC. [Link]

  • New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. (2023). ResearchGate. [Link]

  • 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry. (n.d.). The Rockefeller University. [Link]

  • Emerging Roles of Nucleoside Transporters. (2018). UB. [Link]

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. (n.d.). NEDMDG. [Link]

  • Bionano Troubleshooting Guides. (n.d.). [Link]

  • Pro-Drug Development. (2025). International Journal of Pharmaceutical Sciences. [Link]

  • Improving antibody drug development using bionanotechnology. (2021). [Link]

  • Increased stability of nucleic acids containing 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry. (n.d.). PMC. [Link]

  • Plasma and cerebrospinal fluid pharmacokinetics of 5-Aza-2'-deoxycytidine in rabbits and dogs. (n.d.). PubMed. [Link]

  • HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. (2025). Separation Science. [Link]

  • Beyond the Anticodon: tRNA Core Modifications and Their Impact on Structure, Translation and Stress Adaptation. (2024). Semantic Scholar. [Link]

  • Stability (half-life) of peptide hormones in blood specimens.. (n.d.). ResearchGate. [Link]

  • Investigation of 8-Aza-7-Deaza Purine Nucleoside Derivatives. (2019). MDPI. [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Antiviral Activities of 7-Deazainosine and Inosine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of antiviral research, the exploration of nucleoside analogs remains a cornerstone for developing novel therapeutic agents. Among these, 7-Deazainosine and Inosine have emerged as compounds of significant interest due to their distinct yet compelling antiviral properties. This guide provides an in-depth, objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their pursuit of effective antiviral strategies.

At a Glance: this compound vs. Inosine

FeatureThis compound and its AnalogsInosine (and Inosine Pranobex)
Primary Mechanism Dual-action: Direct-acting antiviral (RNA polymerase inhibitor) and immunomodulator (interferon induction).Primarily an immunomodulator, with some evidence of direct antiviral activity.
Direct Antiviral Target Viral RNA-dependent RNA polymerase (RdRp).Evidence suggests potential interference with viral RNA synthesis.
Immunomodulatory Effect Potent inducer of type I interferons and activator of innate immune cells.Enhances T-cell and NK cell function; modulates cytokine production.
Antiviral Spectrum Broad-spectrum against RNA viruses (Flaviviruses, Coronaviruses, etc.) and some DNA viruses.Used clinically for various viral infections (Herpes, HPV, Influenza).
Potency (Direct Action) High, with some derivatives showing nanomolar to low micromolar EC50 values.Generally considered to have modest direct antiviral potency.

Unraveling the Mechanisms of Antiviral Action

The antiviral efficacy of a compound is intrinsically linked to its mechanism of action. This compound and Inosine present a fascinating study in contrasts, with one acting as a potent direct-acting antiviral and immunomodulator, while the other primarily orchestrates the host's immune response.

This compound: A Two-Pronged Attack

This compound and its closely related analogs, such as 7-deazaguanosine, exhibit a powerful dual mechanism against viral invaders.

1. Direct Inhibition of Viral Replication: The primary direct-acting mechanism of this compound derivatives is the inhibition of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses.[1] Following intracellular phosphorylation to its active triphosphate form, it acts as a non-obligate chain terminator, prematurely halting the elongation of the viral RNA strand.[2] This targeted disruption of the viral replication machinery is a hallmark of many successful nucleoside analog drugs.

2. Potent Immunomodulation: Beyond its direct antiviral effects, 7-deazaguanosine is a potent biological response modifier. It is a strong inducer of type I interferons, key signaling proteins that trigger an antiviral state in host cells.[3] This is complemented by the activation of natural killer (NK) cells and phagocytic cells, crucial components of the innate immune system.[3] This broad-based immune stimulation creates a hostile environment for the virus, limiting its spread and facilitating clearance.

7_Deazainosine_MoA cluster_0 Direct Antiviral Action cluster_1 Immunomodulatory Action This compound-TP This compound Triphosphate RdRp Viral RNA-dependent RNA Polymerase (RdRp) This compound-TP->RdRp Inhibits Chain_Termination RNA Chain Termination RdRp->Chain_Termination Leads to 7-Deazaguanosine 7-Deazaguanosine PRR Pattern Recognition Receptors (PRRs) (e.g., RIG-I, TLRs) 7-Deazaguanosine->PRR Activates Interferon_Induction Interferon (IFN) Induction PRR->Interferon_Induction NK_Activation NK Cell & Phagocyte Activation PRR->NK_Activation

Dual mechanism of this compound analogs.
Inosine: Orchestrating the Host's Defenses

Inosine, most commonly administered as Inosine Pranobex (a complex of inosine and a salt of acetamidobenzoic acid with dimethylaminoisopropanol), primarily functions as an immunomodulator.[4][5] While some direct antiviral activity has been proposed, its strength lies in enhancing the host's immune response to viral infections.[6]

1. Augmentation of Cellular Immunity: Inosine Pranobex has been shown to enhance the proliferation and function of T-lymphocytes and the cytotoxic activity of NK cells.[7] This is crucial for clearing virally infected cells. The signaling is thought to involve the adenosine A2A receptor, leading to the activation of the cAMP-PKA pathway, which can modulate T-cell responses.[8]

2. Cytokine Modulation: The compound also influences cytokine production, promoting a Th1-biased immune response, which is generally more effective against intracellular pathogens like viruses.[7]

3. Proposed Direct Antiviral Effects: While less defined than its immunomodulatory role, some studies suggest that inosine may directly interfere with viral RNA synthesis.[4] One hypothesis is that it inhibits the synthesis of phosphoribosyl pyrophosphate, a precursor for purine nucleotide synthesis, thereby indirectly hampering viral RNA production.[9]

Inosine_MoA cluster_0 Immunomodulatory Action cluster_1 Proposed Direct Antiviral Action Inosine Inosine A2AR Adenosine A2A Receptor Inosine->A2AR Agonist cAMP_PKA cAMP-PKA Pathway A2AR->cAMP_PKA Activates T_Cell_Activation T-Cell Activation & Proliferation cAMP_PKA->T_Cell_Activation NK_Cell_Activation NK Cell Activation cAMP_PKA->NK_Cell_Activation Inosine_Direct Inosine Viral_RNA_Synth Viral RNA Synthesis Inosine_Direct->Viral_RNA_Synth Interferes with Inhibition Inhibition Viral_RNA_Synth->Inhibition

Immunomodulatory and proposed direct antiviral actions of Inosine.

Spectrum of Antiviral Activity: A Comparative Overview

The utility of an antiviral agent is defined by its spectrum of activity. This compound and its derivatives have demonstrated a broad range of activity in preclinical studies, particularly against RNA viruses. Inosine Pranobex has been used in clinical practice for a variety of viral infections.

Quantitative Comparison of Antiviral Activity (EC50/IC50)

Compound/AnalogVirusCell LineEC50/IC50 (µM)Reference
7-Deaza-7-fluoro-2'-C-methyl-adenosine Dengue Virus (DENV-2)Vero0.4[1]
7-Deaza-7-fluoro-2'-C-methyl-adenosine Japanese Encephalitis Virus (JEV)N/A2.3[1]
7-Deazaneplanocin A Cowpox VirusHFF0.8[10]
7-Deazaneplanocin A Vaccinia VirusHFF1.2[10]
1'-Cyano-4-aza-7,9-dideazaadenosine Hepatitis C Virus (HCV)Huh-70.2[11]
1'-Cyano-4-aza-7,9-dideazaadenosine Yellow Fever Virus (YFV)N/A1.5[11]
7-Vinyl-7-deaza-adenine nucleoside Hepatitis C Virus (HCV)Huh-7EC90 = 7.6[2]
Inosine Pranobex Adenovirus 2 (HAdV-2)A549IC50 > 800 µg/mL[12]
Inosine Pranobex Parainfluenza Virus 2 (HPIV-2)A549IC50 > 800 µg/mL[12]

Experimental Protocols for Antiviral Activity Assessment

To ensure scientific integrity and reproducibility, standardized assays are crucial for evaluating the antiviral activity of compounds. Below are detailed protocols for key in vitro assays.

Plaque Reduction Assay

This assay is the gold standard for quantifying the inhibition of infectious virus production.

Plaque_Reduction_Assay Cell_Seeding 1. Seed susceptible cells in multi-well plates and grow to confluency. Compound_Treatment 2. Prepare serial dilutions of the test compound. Cell_Seeding->Compound_Treatment Virus_Infection 3. Infect cell monolayers with a known amount of virus in the presence of the compound. Compound_Treatment->Virus_Infection Overlay 4. Add a semi-solid overlay (e.g., agarose or methylcellulose) to restrict virus spread. Virus_Infection->Overlay Incubation 5. Incubate for several days to allow plaque formation. Overlay->Incubation Staining 6. Fix and stain the cells (e.g., with crystal violet). Incubation->Staining Plaque_Counting 7. Count the number of plaques and calculate the EC50. Staining->Plaque_Counting

Workflow of the Plaque Reduction Assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero, A549) in 6- or 12-well plates at a density that will yield a confluent monolayer the following day.

  • Compound Preparation: Prepare serial dilutions of the test compound in an appropriate cell culture medium.

  • Virus Infection: Remove the growth medium from the confluent cell monolayers. Infect the cells with a predetermined amount of virus (to yield 50-100 plaques per well) in the presence of the different compound concentrations. Include a virus-only control.

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.

  • Overlay Application: After the adsorption period, remove the virus inoculum and add an overlay medium containing the respective compound concentrations. The overlay typically contains a semi-solid substance like agarose or methylcellulose to restrict virus spread to adjacent cells.[13]

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Fix the cells with a solution such as 10% formalin. After fixation, remove the overlay and stain the cell monolayer with a staining solution like 0.1% crystal violet.[14] Viable cells will stain, while plaques (areas of cell death) will appear as clear zones.

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The 50% effective concentration (EC50) is determined by plotting the percentage of inhibition against the compound concentration and using non-linear regression analysis.[15]

Viral Yield Reduction Assay

This assay measures the quantity of new infectious virus particles produced in the presence of a test compound.[16]

Step-by-Step Methodology:

  • Cell Seeding and Infection: Seed cells in multi-well plates and infect with the virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of the test compound.

  • Incubation: Incubate the infected cells for a full viral replication cycle (e.g., 24-48 hours).

  • Harvesting Progeny Virus: After incubation, harvest the cell culture supernatant (and/or cell lysate) containing the newly produced virus particles.

  • Titration of Viral Yield: Determine the titer of the harvested virus from each compound concentration and the untreated control using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.

  • Data Analysis: Calculate the reduction in viral yield for each compound concentration compared to the untreated control. The IC50 (50% inhibitory concentration) is the concentration of the compound that reduces the viral yield by 50%.[17]

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the toxicity of the antiviral compounds to the host cells to determine their selectivity index (SI = CC50/EC50). The MTT assay is a common method for this.[9]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Add serial dilutions of the test compound to the cells and incubate for the same duration as the antiviral assay.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[18] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[18]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control. The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.

Conclusion: A Tale of Two Antiviral Strategies

This compound and Inosine represent two distinct and valuable approaches to antiviral therapy.

This compound and its derivatives are potent, direct-acting antivirals with a broad spectrum of activity against RNA viruses, making them exciting candidates for further preclinical and clinical development, particularly for emerging viral threats. Their dual mechanism of directly inhibiting viral replication and stimulating the innate immune response offers a robust strategy for viral clearance.

Inosine , primarily in the form of Inosine Pranobex, serves as a valuable immunomodulatory agent. While its direct antiviral activity appears to be modest, its ability to enhance the host's cellular immune response provides a therapeutic option for a range of viral infections, especially in immunocompromised patients.

The choice between these or similar compounds in a drug development program will depend on the specific viral target, the desired therapeutic strategy (direct viral inhibition vs. immune enhancement), and the clinical context. The experimental frameworks provided in this guide offer a robust starting point for the rigorous evaluation of these and other promising antiviral candidates.

References

  • Almeida, L., et al. (2016). T cell activation triggers reversible inosine-5′-monophosphate dehydrogenase assembly. eLife, 5, e17573. Available at: [Link]

  • Cho, A., et al. (2014). Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates. Bioorganic & Medicinal Chemistry Letters, 24(15), 3436-3440. Available at: [Link]

  • Ghayad, P., et al. (2022). Inosine, gut microbiota, and cancer immunometabolism. American Journal of Physiology-Endocrinology and Metabolism, 323(5), E449-E456. Available at: [Link]

  • Creative Diagnostics. (n.d.). Virus Yield Reduction Assay. Available at: [Link]

  • Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Available at: [Link]

  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Available at: [Link]

  • Seela, F., et al. (2012). Synthesis and antiviral evaluation of 7-fluoro-7-deaza-2-aminopurine nucleoside derivatives. Collection of Czechoslovak Chemical Communications, 77(1), 107-120. Available at: [Link]

  • Wang, T., et al. (2020). Inosine is an alternative carbon source for CD8+-T-cell function under glucose restriction. Nature Metabolism, 2, 635–647. Available at: [Link]

  • Milisavljevic, D., et al. (2021). Antiviral Activity of 7-Substituted 7-Deazapurine Ribonucleosides, Monophosphate Prodrugs, and Triphoshates against Emerging RNA Viruses. Journal of Medicinal Chemistry, 64(15), 11019-11037. Available at: [Link]

  • Li, L., et al. (2008). Synthesis and antiviral activity of a series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides. Bioorganic & Medicinal Chemistry Letters, 18(11), 3244-3247. Available at: [Link]

  • Julander, J. G., et al. (2017). Nucleoside Analogs with Selective Antiviral Activity against Dengue Fever and Japanese Encephalitis Viruses. Antimicrobial Agents and Chemotherapy, 61(6), e00129-17. Available at: [Link]

  • Ribrag, V., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Case, J. B., et al. (2020). Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2. Current Protocols in Microbiology, 57(1), e105. Available at: [Link]

  • Luo, S., et al. (2022). Plaque Reduction Neutralization Test (PRNT). Bio-protocol, 12(18), e4506. Available at: [Link]

  • IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. Available at: [Link]

  • Sidwell, R. W., et al. (1988). Immunoenhancing properties and antiviral activity of 7-deazaguanosine in mice. Antimicrobial Agents and Chemotherapy, 32(10), 152-157. Available at: [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • Wang, T., et al. (2019). Inosine is an alternative carbon supply that supports effector T cell proliferation and antitumor function under glucose restriction. bioRxiv. Available at: [Link]

  • American Society for Microbiology. (2006). Plaque Assay Protocols. Available at: [Link]

  • Rocha, R. P. F., et al. (2025). Broad-Spectrum Antiviral Efficacy of 7-Deaza-7-Fluoro-2'-C-Methyladenosine Against Multiple Coronaviruses In Vitro and In Vivo. bioRxiv. Available at: [Link]

  • Sliva, J., et al. (2019). Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases. Viruses, 11(8), 738. Available at: [Link]

  • Majewska, A., et al. (2016). [Inosine pranobex - cytotoxic activities and effect of on replication of human parainfluenza viruses (HPIV-2, HPIV-4), entroviruses (CA16, EV71) and adenoviruses (HAdV-2, HAdV-5) in vitro]. Przeglad Epidemiologiczny, 70(1), 71-79. Available at: [Link]

  • Al-Jabri, A. A., et al. (2019). Immunological Activities of Isoprinosine Inhibition on Viral Infections in Human. Journal of Pure and Applied Microbiology, 13(4), 2115-2122. Available at: [Link]

  • Lee, Y.-R., et al. (2009). Synthesis and antiviral activity of 7-deazaneplanocin A against orthopoxviruses (vaccinia and cowpox virus). Bioorganic & Medicinal Chemistry Letters, 19(2), 385-387. Available at: [Link]

  • Cell Biolabs, Inc. (n.d.). Viral Plaque Assay Kit. Available at: [Link]

  • Beran, J. (2020). Inosine Pranobex Enhances Human NK Cell Cytotoxicity in the Treatment of Acute Respiratory Viral Infections Including Covid-19. Acta Scientific Medical Sciences, 4(7), 108-111. Available at: [Link]

  • ResearchGate. (n.d.). Dose−response curves and EC50 values for derivatives. (A) % antiviral... | Download Scientific Diagram. Available at: [Link]

  • Geetha, V., & Vetrichelvan, T. (2021). A REVIEW ON INOSINE PRANOBEX. European Journal of Pharmaceutical and Medical Research, 8(7), 425-430. Available at: [Link]

  • De Clercq, E. (2009). Antiviral Agents. In xPharm: The Comprehensive Pharmacology Reference (pp. 1-10). Elsevier. Available at: [Link]

  • Haller, O., & Weber, F. (2007). The interferon response circuit: Induction and suppression by pathogenic viruses. Virology, 368(1), 1-5. Available at: [Link]

  • Julander, J. G., et al. (2018). Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus. Antimicrobial Agents and Chemotherapy, 62(6), e00300-18. Available at: [Link]

  • Bojkova, D., et al. (2021). The ongoing COVID-19 pandemic has highlighted the dearth of approved drugs to treat viral infections, wi. bioRxiv. Available at: [Link]

  • Caccuri, F., et al. (2021). Antiviral Activity Exerted by Natural Products against Human Viruses. Viruses, 13(5), 829. Available at: [Link]

  • Randall, R. E., & Goodbourn, S. (2008). Interferon Induction by RNA Viruses and Antagonism by Viral Pathogens. Journal of General Virology, 89(Pt 1), 1-12. Available at: [Link]

  • Sen, G. C. (2011). New developments in the Induction and Antiviral Effectors of Type I Interferon. Current Topics in Microbiology and Immunology, 353, 1-15. Available at: [Link]

  • Ning, S. (2022). Interferon regulatory factor 7 in inflammation, cancer and infection. Frontiers in Immunology, 13, 989601. Available at: [Link]

Sources

Comparative Guide: Structure-Activity Relationships of 7-Deazainosine Analogs

[1]

Executive Summary: The 7-Deaza Advantage

In the development of purine nucleoside analogues, rapid enzymatic degradation limits the therapeutic window of many candidates. Natural inosine is rapidly cleaved by Purine Nucleoside Phosphorylase (PNP) or generated via the deamination of adenosine by Adenosine Deaminase (ADA) .[1]

7-Deazainosine (pyrrolo[2,3-d]pyrimidine-4-one) analogs represent a critical scaffold evolution.[1] By replacing the N7 nitrogen with a carbon atom (C7), these analogs achieve two primary pharmacological goals:

  • Metabolic Stability: The alteration prevents N7-protonation and disrupts the hydrogen-bonding network required by ADA and PNP, significantly extending plasma half-life.[1]

  • Functionalization Handle: The C7 position provides a non-participating steric handle for halogenation or alkynylation, allowing probing of hydrophobic pockets in viral polymerases or host receptors (e.g., STING) without disrupting Watson-Crick base pairing.[1]

This guide objectively compares this compound analogs against their natural counterparts and the related (often cytotoxic) 7-deazaadenosine (Tubercidin) class.[1]

Structural Basis of Activity[2][3][4]

The transition from Inosine to this compound alters the electronic landscape of the Hoogsteen face of the nucleobase.

Graphviz Diagram: Scaffold & SAR Zones

The following diagram illustrates the core scaffold and the functional impact of modifications at key positions.

SAR_AnalysisScaffoldThis compound Scaffold(Pyrrolo[2,3-d]pyrimidine)Pos_N1N1 PositionEssential for H-bonding(Donor)Scaffold->Pos_N1 Watson-Crick FacePos_C7C7 Position (The Handle)Hydrophobic Pocket Interaction(Halogens, Alkynes, Aryls)Scaffold->Pos_C7 Hoogsteen Face (Modified)Pos_N9N9 Glycosidic BondResistance to PNP CleavageScaffold->Pos_N9 Stability CoreAntiviral PotencyAntiviral PotencyPos_C7->Antiviral Potency IncreasesSugarSugar Moiety(Ribose/2'-deoxy/Acyclic)Determines Solubility & Kinase AffinityPos_N9->Sugar LinkerMetabolic Half-lifeMetabolic Half-lifePos_N9->Metabolic Half-life Extends

Figure 1: Structure-Activity Relationship (SAR) map of this compound, highlighting the C7 position as a critical vector for increasing potency while N9 confers metabolic stability.[1][2][3][4]

Comparative Performance Data

The following table synthesizes experimental data comparing this compound analogs with standard purines. Note the dissociation between cytotoxicity and enzymatic stability .[1]

Table 1: Biological Profile Comparison[1]
Compound ClassRepresentative AnalogADA Stability (t1/2)Cytotoxicity (CC50)Antiviral Potency (EC50)Mechanism of Action
Natural Purine Inosine< 5 min (Rapid turnover)> 1000 µM (Inactive)InactiveMetabolic intermediate; serves as substrate for PNP/ADA.
7-Deazaadenine TubercidinHigh (Resistant)0.02 - 3.0 µM (Toxic) 0.05 µM (Broad)Incorporates into RNA/DNA; inhibits protein synthesis globally.[1]
This compound 7-Deaza-Inosine (Parent)> 24 Hours > 100 µM (Low Tox)4-8 mg/kg (In vivo)*Prodrug; requires conversion to nucleotide; weak inhibitor alone.[1]
C7-Modified 7-Iodo-7-deazainosineHigh> 200 µM1.5 - 5.0 µMSTING agonist; binds hydrophobic pocket of target proteins.[1]
Sugar-Modified 7-Deaza-2'-C-methyl-InosineHigh> 100 µM0.3 - 1.2 µM (HCV)Chain terminator; C7 prevents steric clash in viral polymerase.[1]

*Note: In vivo data references murine leukemia models where this compound requires 10-20x higher dosage than Tubercidin for equipotent antitumor effect, primarily due to rate-limiting re-amination.[1]

Key Insight: The Toxicity/Potency Trade-off

Researchers often conflate 7-deazaadenosine (Tubercidin) with this compound.[1]

  • Tubercidin is highly cytotoxic because it is readily triphosphorylated and incorporated into host RNA/DNA.[1]

  • This compound is significantly less toxic.[1][5] Its activity often depends on intracellular conversion to the adenosine analog or direct inhibition of specific viral enzymes (e.g., HCV RdRp) where the C7-substituent provides selectivity that natural purines lack.

Experimental Protocols

To validate the SAR of a new this compound analog, two critical assays are required: Adenosine Deaminase (ADA) stability (to prove the scaffold advantage) and Cytotoxicity (to prove safety over Tubercidin).[1]

Protocol A: Adenosine Deaminase (ADA) Stability Assay

Objective: Quantify the resistance of the N7->C7 modification to enzymatic deamination.

Reagents:

  • Calf Intestine Adenosine Deaminase (Sigma-Aldrich, Type II).[1]

  • Phosphate Buffer (50 mM, pH 7.4).[1]

  • UV-Vis Spectrophotometer (Quartz cuvettes).[1]

Workflow:

  • Preparation: Dissolve the this compound analog (substrate) in phosphate buffer to a final concentration of 50 µM.

  • Baseline: Measure UV absorbance at 265 nm (λmax for 7-deazapurines often shifts slightly compared to natural purines; determine λmax first).

  • Initiation: Add ADA enzyme (0.02 units/mL) to the cuvette. Mix by inversion.

  • Kinetic Read: Monitor the decrease in absorbance at λmax every 60 seconds for 60 minutes at 25°C.

    • Control: Run Adenosine (positive control) simultaneously.[1] Expect rapid decrease in OD265 as it converts to Inosine.[1]

  • Calculation: Plot ln(Absorbance) vs. Time.[1] The slope represents the rate constant (

    
    ).[1]
    
    • Success Criterion: The this compound analog should show a slope

      
       ( < 5% degradation over 1 hour), confirming resistance.[1]
      
Protocol B: Comparative Cytotoxicity (MTS Assay)

Objective: Distinguish specific antiviral activity from general host toxicity (a common failure mode for deaza-nucleosides).[1]

  • Cell Line: Huh-7 (Liver) or HeLa cells.[1]

  • Seeding: 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Serial dilution of Compound X (0.1 µM to 100 µM).[1]

    • Negative Control:[1] DMSO (0.5%).[1]

    • Toxic Control: Tubercidin (Start at 0.01 µM).[1]

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add MTS reagent. Read OD490.

  • Analysis: Calculate CC50.

    • Target Profile: CC50 > 50 µM.[1][6] If CC50 < 5 µM, the compound mimics Tubercidin toxicity and is likely non-selective.[1]

Mechanistic Pathway: ADA Blockade[1]

The following diagram details why this compound analogs persist in the cellular environment compared to natural adenosine/inosine.

ADA_MechanismAdenosineAdenosine(Natural Substrate)InosineInosine(Inactive Metabolite)Adenosine->Inosine Rapid Deamination(t1/2 < 1 min)Deaza7-Deaza Analog(Drug Candidate)Deaza->Inosine BLOCKED(No N7 H-bond)Intracellular\nPhosphorylationIntracellularPhosphorylationDeaza->Intracellular\nPhosphorylation Kinase Pathway(Bioactivation)ADA_EnzymeAdenosine Deaminase(ADA)ADA_Enzyme->Adenosine Attacks N1/C6ADA_Enzyme->Deaza Steric/ElectronicRepulsion

Figure 2: Mechanism of Resistance.[1] The 7-deaza modification prevents the ADA enzyme from stabilizing the transition state required for deamination, shunting the molecule toward the kinase pathway for bioactivation.

Synthesis Overview (Critical Path)

Synthesizing this compound analogs requires specific attention to the glycosylation step, as the lack of N7 alters the regioselectivity compared to purines.

  • Starting Material: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[1]

  • Anionic Glycosylation: Unlike the silyl-Hilbert-Johnson reaction used for purines, 7-deazapurines are best synthesized via the sodium salt method.[1]

    • Reagents: NaH, MeCN, 1-chloro-sugar.[1]

    • Selectivity: This method favors the desired N9-isomer over the N7-isomer.[1]

  • Functionalization:

    • C7-Iodination: N-iodosuccinimide (NIS) in DMF.[1]

    • C7-Alkynylation: Sonogashira coupling (Pd(PPh3)4, CuI, TEA) on the 7-iodo intermediate.[1]

  • Hydrolysis: Conversion of the 4-chloro group to the 4-oxo (inosine form) usually involves refluxing in NaOH or using Syn-aldoxime.[1]

References

  • Seela, F., & Peng, X. (2006).[1] 7-Functionalized 7-deazapurine ribonucleosides related to 2-aminoadenosine, guanosine, and xanthosine: Synthesis and pairing properties. The Journal of Organic Chemistry.

  • Carroll, S. S., et al. (2006).[1][3] Inhibition of hepatitis C virus RNA replication by 2'-modified nucleoside analogs.[1][7] The Journal of Biological Chemistry.

  • Bloch, A., et al. (1969).[1] Studies on the Biologic Activity and Mode of Action of this compound.[8][9] Cancer Research.[1][10]

  • Krasnenskaya, A., et al. (2022).[1][9] Design, Synthesis, and Biochemical Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. Journal of Medicinal Chemistry.[1][11] [1]

  • Olsen, D. B., et al. (2004).[1] A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties.[1][7] Antimicrobial Agents and Chemotherapy.[1]

A Head-to-Head Battle of Adenosine Analogs: Unraveling the Cytotoxic Profiles of 7-Deazainosine and Tubercidin

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of antimetabolite drug discovery, nucleoside analogs remain a cornerstone of therapeutic strategies against cancer and viral diseases. Among these, the pyrrolo[2,3-d]pyrimidine (7-deazapurine) class of compounds has garnered significant attention for its potent biological activities. This guide provides a detailed comparative analysis of two prominent members of this class: 7-Deazainosine and its amino counterpart, Tubercidin. While structurally similar, these adenosine analogs exhibit remarkably different cytotoxic profiles, a crucial consideration for their potential therapeutic applications.

Introduction to the Contenders: this compound and Tubercidin

This compound and Tubercidin (7-deazaadenosine) are naturally occurring adenosine analogs where the nitrogen atom at the 7-position of the purine ring is replaced by a carbon atom.[1] This seemingly minor alteration has profound implications for their metabolic stability and biological activity. The absence of the N7 atom renders them resistant to degradation by adenosine deaminase, an enzyme that would otherwise inactivate them.

Tubercidin , the more extensively studied of the two, has demonstrated potent antibiotic, antiparasitic, and anticancer properties.[2] Its structural mimicry of adenosine allows it to be readily incorporated into cellular metabolic pathways, leading to widespread disruption of nucleic acid and protein synthesis.[2][3]

This compound , on the other hand, is the deaminated form of Tubercidin. Its journey to bioactivity is intrinsically linked to its metabolic conversion within the cell.

The Core of the Matter: A Striking Difference in Potency

The most critical distinction between this compound and tubercidin lies in their intrinsic cytotoxicity. Experimental evidence consistently demonstrates that tubercidin is significantly more potent in eliciting a cytotoxic response compared to this compound.[4]

A comparative study on their antitumor activity revealed that a much lower concentration of tubercidin (approximately 0.25–0.5 mg/kg) was required to produce the same therapeutic effect as a higher dose of this compound (4–8 mg/kg).[4] This disparity in potency is a direct reflection of their distinct mechanisms of action at the cellular level.

Mechanistic Insights: A Tale of Two Metabolic Fates

The difference in cytotoxicity between this compound and tubercidin can be primarily attributed to their intracellular metabolism.

Tubercidin: The Direct Disruptor

Tubercidin's potent cytotoxicity stems from its direct action as an adenosine analog. Upon entering the cell, it is readily phosphorylated by adenosine kinase to form tubercidin monophosphate (TuMP), which is further converted to the di- and triphosphate forms (TuDP and TuTP). These phosphorylated metabolites then wreak havoc on multiple cellular processes:

  • Incorporation into Nucleic Acids: TuTP can be incorporated into both DNA and RNA, leading to chain termination, DNA damage, and inhibition of protein synthesis.[1][3][5]

  • Enzyme Inhibition: Tubercidin and its phosphorylated derivatives can inhibit various enzymes involved in purine metabolism and other essential cellular pathways.[2]

This multifaceted disruption of fundamental cellular processes ultimately leads to cell cycle arrest and apoptosis.

This compound: The Prodrug Pathway

In contrast to tubercidin's direct assault, this compound functions as a prodrug. Its cytotoxicity is contingent upon its intracellular conversion to tubercidin nucleotides.[4] Sensitive mammalian cells possess the enzymatic machinery to aminate this compound, converting it into tubercidin.[4] This newly formed tubercidin then follows the same cytotoxic pathway as the exogenously supplied compound.

The rate and efficiency of this metabolic conversion are key determinants of this compound's cytotoxic potency in a given cell type.[4] The more limited tissue toxicity of this compound compared to tubercidin may be a result of varying capacities of different tissues to perform this amination reaction.[4]

dot

Caption: Metabolic activation of this compound and Tubercidin.

Comparative Cytotoxicity Data

CompoundCell Line(s)Reported Cytotoxicity (IC50/CC50)Reference(s)
Tubercidin Streptococcus faecalisIC50: 0.02 µM[2]
Sarcoma 180, Ehrlich ascites, Leukemia P388Active in vivo[4]
This compound Streptococcus faecalisInactive[4]
Sarcoma 180, Ehrlich ascites, Leukemia P388Active in vivo (less potent than Tubercidin)[4]

It is important to note that the cytotoxic effects of 7-deazapurine nucleosides can be highly dependent on the specific cell line and the presence of various substituents on the purine ring.[1][6][7]

Experimental Methodologies for Cytotoxicity Assessment

To empirically validate the cytotoxic effects of this compound and tubercidin, a series of well-established in vitro assays are employed. The choice of assay depends on the specific aspect of cytotoxicity being investigated, from overall cell viability to the specific mode of cell death.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or tubercidin for the desired incubation period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

dot

Caption: Workflow for the MTT cell viability assay.

Apoptosis vs. Necrosis Determination (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the compounds as described for the MTT assay.

  • Cell Harvesting: Harvest both adherent and suspension cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as previously described.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.

  • RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that only DNA is stained.

  • PI Staining: Stain the cells with a solution containing propidium iodide.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

dot

Caption: Workflow for cell cycle analysis using propidium iodide.

Concluding Remarks for the Researcher

The comparative analysis of this compound and tubercidin underscores a critical principle in drug development: subtle structural modifications can lead to vastly different pharmacological profiles.

  • Tubercidin stands out as a highly potent cytotoxic agent due to its direct incorporation into essential cellular pathways. Its broad-spectrum activity, however, is also associated with significant toxicity, a major hurdle for its clinical application.

  • This compound , acting as a prodrug of tubercidin, exhibits a more attenuated and potentially more selective cytotoxic effect. Its efficacy is dependent on the metabolic capacity of target cells to convert it to its active form. This characteristic could be exploited to achieve a more favorable therapeutic index, with reduced off-target toxicity in tissues with low amination capacity.

For researchers and drug development professionals, the choice between these two analogs, or their further derivatization, will depend on the specific therapeutic goal. The high potency of tubercidin may be desirable in certain aggressive cancer models, while the prodrug nature of this compound offers a potential avenue for developing more targeted and less toxic therapies. Future research should focus on a more comprehensive side-by-side evaluation of these compounds across a diverse panel of cancer and normal cell lines to fully elucidate their therapeutic potential.

References

  • Bloch, A., Leonard, R. J., & Nichol, C. A. (1969). Studies on the Biologic Activity and Mode of Action of this compound. Cancer Research, 29(1), 118-123. [Link]

  • Périgaud, C., Gosselin, G., & Imbach, J. L. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal research reviews, 37(6), 1353–1403. [Link]

  • Hocek, M. (2014). Structures of 7-deazapurine nucleosides. ResearchGate. [Link]

  • Wikipedia. (2023). Tubercidin. In Wikipedia. [Link]

  • Olsen, D. B., Eldrup, A. B., & Bartholomew, L. (2004). A 7-deaza-adenosine analog is a potent and selective inhibitor of hepatitis C virus replication with excellent pharmacokinetic properties. Antimicrobial agents and chemotherapy, 48(10), 3944–3953. [Link]

  • Pochon, F., & Guschlbauer, W. (2018). Synthesis and Cytotoxic and Antiviral Profiling of Pyrrolo- and Furo-Fused 7-Deazapurine Ribonucleosides. Journal of medicinal chemistry, 61(20), 9233–9253. [Link]

  • Tichý, M., Gurská, S., & Dvořáková, M. (2015). Synthesis and cytostatic activity of 7-arylsulfanyl-7-deazapurine bases and ribonucleosides. MedChemComm, 6(3), 542-548. [Link]

  • Gour, R., & Kumar, R. (2021). Synthesis, Cytotoxicity, and Mechanistic Evaluation of 7‐Deazapurine‐Based Neplanocin Analogues as Selective Anti‐HBV Agents. ChemistrySelect, 6(34), 9034-9038. [Link]

  • Tichý, M., Gurská, S., & Dvořáková, M. (2018). Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides. ACS Omega, 3(9), 11335-11345. [Link]

  • Olsen, D. B., Eldrup, A. B., & Bartholomew, L. (2004). A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties. ResearchGate. [Link]

  • BMH learning. (2022, April 26). 7-AAD Cell Viability Dye [Video]. YouTube. [Link]

  • Van Calenbergh, S., Hulpia, F., & Campagnaro, G. D. (2020). C6-O-alkylated this compound nucleoside analogues: Discovery of potent and selective anti-sleeping sickness agents. European journal of medicinal chemistry, 188, 112018. [Link]

  • Wnuk, S. F., Robins, M. J., & Rayala, R. (2014). Synthesis of purine and 7-deazapurine nucleoside analogues of 6-N-(4-Nitrobenzyl)adenosine; inhibition of nucleoside transport and proliferation of cancer cells. ChemMedChem, 9(9), 2186–2192. [Link]

  • DeepScan. (2025, July 26). Apoptosis, Necrosis, and NETosis: The Three Engines of Cell-Free DNA. [Link]

  • Al-Hussain, S. A., & Al-Sammar, H. F. A. (2023). Investigating the potential anticancer activities of antibiotics as topoisomerase II inhibitors and DNA intercalators: in vitro, molecular docking, molecular dynamics, and SAR studies. Journal of Biomolecular Structure and Dynamics, 1-18. [Link]

  • Al-Obeed, O. A., & Al-Malki, A. L. (2021). Differences of Key Proteins between Apoptosis and Necroptosis. BioMed research international, 2021, 6680767. [Link]

  • Acar, C. E., & Sobarzo-Sanchez, E. (2020). IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. ResearchGate. [Link]

  • Kumar, A., & Singh, U. P. (2022). Targeting growth of breast cancer cell line (MCF-7) with curcumin-pyrimidine analogs. Journal of Chemical Sciences, 134(4), 1-13. [Link]

  • AMBOSS. (2020, September 23). Necrosis vs. Apoptosis: Cell Death [Video]. YouTube. [Link]

Sources

A Senior Application Scientist's Guide to Evaluating 7-Deazainosine Against Other Adenosine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 7-Deazainosine and its analogs against a panel of established adenosine receptor antagonists. It is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced landscape of adenosine receptor pharmacology. We will delve into the underlying signaling pathways, present comparative binding affinity data, and provide detailed, field-proven experimental protocols for the rigorous evaluation of these compounds.

The Critical Role of Adenosine Receptors in Physiology and Disease

Adenosine is a ubiquitous purine nucleoside that fine-tunes a vast array of physiological processes by activating four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1][2][3] These receptors are integral to cellular signaling in the central nervous, cardiovascular, and immune systems, making them compelling targets for therapeutic intervention in a host of pathologies, including neurodegenerative diseases, inflammation, and cancer.[4][5]

The four receptor subtypes are differentiated by their tissue distribution, ligand affinity, and, most critically, their coupling to intracellular signaling cascades:

  • A1 and A3 Receptors: These receptors typically couple to inhibitory G proteins (Gαi/o). Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2]

  • A2A and A2B Receptors: Conversely, these receptors couple to stimulatory G proteins (Gαs). Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[1]

Given these opposing effects, the development of subtype-selective antagonists is a key objective in pharmacology to achieve targeted therapeutic outcomes.

Adenosine Receptor Signaling Pathways

The canonical signaling pathways for each receptor subtype are initiated by agonist binding, leading to a conformational change, G protein activation, and modulation of adenylyl cyclase activity. This in turn regulates the concentration of the second messenger cAMP and the activity of Protein Kinase A (PKA). However, it is crucial to recognize that these receptors can also engage in non-canonical signaling, such as activating Phospholipase C (PLC) and Mitogen-Activated Protein Kinase (MAPK) pathways, adding layers of complexity to their biological roles.[6][7]

Adenosine_Signaling cluster_A1_A3 A1 & A3 Receptor Signaling (Gαi-coupled) cluster_A2A_A2B A2A & A2B Receptor Signaling (Gαs-coupled) A1_A3 A1 / A3 Receptor Gi Gαi/βγ A1_A3->Gi Agonist AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_inhib PKA Activity cAMP_dec->PKA_inhib Decreased Activation A2A_A2B A2A / A2B Receptor Gs Gαs/βγ A2A_A2B->Gs Agonist AC_stim Adenylyl Cyclase Gs->AC_stim Stimulates cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA_stim PKA Activity cAMP_inc->PKA_stim Increased Activation

Figure 1: Canonical Gαi and Gαs signaling pathways for adenosine receptors.

Comparative Analysis of Adenosine Receptor Antagonists

The evaluation of a novel antagonist requires rigorous comparison against well-characterized, subtype-selective compounds. This section presents a comparative overview of 7-deazapurine analogs and established adenosine receptor antagonists.

The Profile of this compound and its Analogs

This compound is a structural analog of the endogenous nucleoside inosine, where the nitrogen atom at the 7-position of the purine ring is replaced by a carbon. This modification can significantly alter the molecule's electronic properties and its interaction with target proteins. While comprehensive binding data for this compound across all four human adenosine receptor subtypes is not extensively documented in publicly available literature, studies on closely related 7-deazapurine derivatives provide valuable insights into their potential as adenosine receptor antagonists.

For instance, 7-deaza-9-phenyladenine has been shown to be a more potent antagonist at the A1 receptor than the non-selective antagonist theophylline, with a Ki value of 3 µM.[8] Furthermore, the study of various 7-deazahypoxanthines, the class to which this compound belongs, suggests a potential for selectivity towards the A2 receptors. It is important to note that these are findings for analogs, and direct testing of this compound is required for a definitive characterization.

Benchmarking Against Standard Antagonists

To provide a clear performance benchmark, the following table summarizes the binding affinities (Ki, in nM) of several widely used, subtype-selective adenosine receptor antagonists for the four human receptor subtypes. A lower Ki value indicates a higher binding affinity.

CompoundA1 (human) Ki (nM)A2A (human) Ki (nM)A2B (human) Ki (nM)A3 (human) Ki (nM)Primary Selectivity
DPCPX 3.9130504000A1
Istradefylline (KW-6002) >2879.12->681A2A
ZM241385 63[1]1.430[1]300[1]A2A
MRS 1220 305 (rat)52 (rat)-0.65A3

Experimental Protocols for Antagonist Characterization

The following protocols are foundational for determining the binding affinity and functional antagonism of novel compounds like this compound. These protocols are designed to be self-validating through the inclusion of appropriate controls and reference compounds.

Radioligand Binding Assay: Determining Binding Affinity (Ki)

This assay directly measures the ability of a test compound to displace a radiolabeled ligand from its receptor, allowing for the determination of the inhibitory constant (Ki).

Radioligand_Binding_Workflow prep 1. Membrane Preparation (e.g., from CHO or HEK-293 cells stably expressing the target receptor) incubation 2. Incubation - Membranes - Radioligand (e.g., [3H]DPCPX for A1) - Test Compound (e.g., this compound) prep->incubation filtration 3. Rapid Filtration (Separates bound from free radioligand) incubation->filtration counting 4. Scintillation Counting (Quantifies bound radioactivity) filtration->counting analysis 5. Data Analysis - Calculate IC50 - Convert to Ki using Cheng-Prusoff equation counting->analysis

Figure 2: Experimental workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human adenosine receptor of interest (e.g., A1, A2A, A2B, or A3).

    • Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Assay Setup (in a 96-well plate):

    • To each well, add the following in order:

      • 150 µL of the membrane preparation (typically 5-50 µg of protein).

      • 50 µL of the test compound at various concentrations (or buffer for total binding).

      • 50 µL of a selective radioligand at a concentration near its Kd value (e.g., [3H]DPCPX for A1 receptors).

    • For determining non-specific binding, a separate set of wells should contain a high concentration of a known non-radioactive antagonist.

  • Incubation:

    • Incubate the plate for 60-120 minutes at 25°C with gentle agitation to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification and Analysis:

    • Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration and use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay: Measuring Functional Antagonism

This cell-based assay determines the ability of a test compound to inhibit the agonist-induced modulation of intracellular cAMP levels, providing a measure of its functional potency. The protocol varies slightly for Gαi- and Gαs-coupled receptors.

cAMP_Assay_Workflow seeding 1. Cell Seeding (Cells expressing the target receptor) pretreatment 2. Pre-treatment (Incubate cells with test antagonist or vehicle) seeding->pretreatment stimulation 3. Agonist Stimulation (Add a known agonist, e.g., NECA. For Gi assays, co-stimulate with Forskolin) pretreatment->stimulation lysis 4. Cell Lysis & cAMP Detection (Using a commercial kit, e.g., HTRF, GloSensor) stimulation->lysis analysis_func 5. Data Analysis (Determine the IC50 of the antagonist) lysis->analysis_func

Figure 3: General workflow for a cAMP functional antagonism assay.

Step-by-Step Methodology:

  • Cell Preparation:

    • Seed cells expressing the receptor of interest into 96- or 384-well plates and culture overnight.

  • Antagonist Pre-incubation:

    • Remove the culture medium and add a buffer containing a phosphodiesterase (PDE) inhibitor (to prevent cAMP degradation) and varying concentrations of the test antagonist (e.g., this compound).

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation:

    • For Gαs-coupled receptors (A2A, A2B): Add a known agonist (e.g., NECA) at a concentration that elicits a submaximal response (e.g., EC80).

    • For Gαi-coupled receptors (A1, A3): Add a cocktail of a known agonist (e.g., NECA) and an adenylyl cyclase activator like forskolin. Forskolin raises the basal cAMP level, allowing the inhibitory effect of the Gαi pathway to be measured.

    • Incubate for an appropriate time (e.g., 30-60 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, FRET, or luminescence-based assays) according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the test antagonist concentration.

    • Use non-linear regression to determine the IC50 value, which represents the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP response.

Conclusion

The comprehensive evaluation of a novel adenosine receptor antagonist such as this compound requires a multi-faceted approach grounded in established pharmacological principles. While publicly available data on this compound itself is limited, the analysis of its structural analogs suggests it holds promise as a modulator of adenosine receptors. By employing the rigorous radioligand binding and functional cAMP assays detailed in this guide, researchers can accurately determine its binding affinity and functional potency. Comparing these empirical results to the data provided for benchmark antagonists like DPCPX, Istradefylline, and MRS 1220 will allow for a clear and objective assessment of this compound's selectivity and potential as a valuable research tool or therapeutic candidate.

References

  • Daly, J. W., Padgett, W. L., & Eger, K. (1990). 7-Deaza-2-phenyladenines: structure-activity relationships of potent A1 selective adenosine receptor antagonists. Journal of medicinal chemistry, 33(10), 2891–2897. [Link]

  • Daly, J. W., Padgett, W. L., & Eger, K. (1988). 7-Deaza-9-phenyladenines. A new class of adenosine receptor antagonists. Biochemical pharmacology, 37(19), 3749–3753. [Link]

  • Müller, C. E., & Jacobson, K. A. (2011). Recent developments in adenosine receptor ligands. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(5), 1290-1308.
  • Jacobson, K. A. (1998). Adenosine A3 receptors: novel ligands and paradoxical effects. Trends in pharmacological sciences, 19(5), 184–191. [Link]

  • Jacobson, K. A., Kim, Y. C., Siddiqi, S. M., Olah, M. E., Stiles, G., & von Lubitz, D. K. (1997). Pharmacological characterization of novel A3 adenosine receptor-selective antagonists. Neuropharmacology, 36(9), 1157–1165. [Link]

  • Bio-Rad. (n.d.). A3 receptor signaling Pathway Map. Retrieved February 23, 2026, from [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. [Link]

  • Bio-Rad. (n.d.). A2A receptor signaling Pathway Map. Retrieved February 23, 2026, from [Link]

  • Köfalvi, A. (Ed.). (2020). The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A 1 Receptor. MDPI.
  • Ji, X. D., & Jacobson, K. A. (2006). Kinetic and functional properties of [3H]ZM241385, a high affinity antagonist for adenosine A2A receptors. British journal of pharmacology, 147(3), 299–309.
  • Mazziotta, C., et al. (2022). A 3 receptor pathways. Representation of signal transduction pathways induced by the stimulation of the A3 receptor.
  • ResearchGate. (n.d.). Signaling pathways of Adenosine Receptors A1, A2 and A3. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). Adenosine receptors and their main signaling pathways. Retrieved February 23, 2026, from [Link]

  • Monash University. (n.d.). Ligand binding and subtype selectivity of the human A2A adenosine receptor. Retrieved February 23, 2026, from [Link]

  • Borea, P. A., Gessi, S., Merighi, S., & Varani, K. (2016). Adenosine and its receptors as therapeutic targets: An overview. Frontiers in pharmacology, 7, 233. [Link]

  • Chen, J. F., Eltzschig, H. K., & Fredholm, B. B. (2013). Adenosine receptors as drug targets—what are the challenges?. Nature reviews Drug discovery, 12(4), 265-286.
  • Merighi, S., et al. (2021). Uncovering the Mechanisms of Adenosine Receptor-Mediated Pain Control: Focus on the A 3 Receptor Subtype. International Journal of Molecular Sciences, 22(15), 8031. [Link]

  • Multispan, Inc. (n.d.). Adenosine Receptor Family Subtypes and Products. Retrieved February 23, 2026, from [Link]

  • Haskó, G., Linden, J., Cronstein, B., & Pacher, P. (2008). Adenosine receptors: therapeutic aspects for inflammatory and immune diseases. Nature reviews Drug discovery, 7(9), 759-770.
  • Lohse, M. J., Klotz, K. N., Lindenborn-Fotinos, J., Reddington, M., Schwabe, U., & Olsson, R. A. (1987). 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors. Naunyn-Schmiedeberg's archives of pharmacology, 336(2), 204–210. [Link]

  • ResearchGate. (n.d.). Schematic representation of A1 adenosine-mediated signaling responses in cardiovascular system. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). of the compounds. 'Ki (A2B)' values are the [³H]-DPCPX binding assay... Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). Adenosine signals through its A2B receptor. Retrieved February 23, 2026, from [Link]

  • Wikipedia. (n.d.). Adenosine A1 receptor. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). Schematic diagram illustrating the role of A2A adenosine receptors in AD. Retrieved February 23, 2026, from [Link]

  • Ferré, S., et al. (2007). Adenosine A2A receptors and basal ganglia physiology. Progress in neurobiology, 83(5), 297–309. [Link]

  • van der Pijl, R., et al. (2020). Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. Analytical and bioanalytical chemistry, 412(23), 5915–5926. [Link]

  • Gao, Z. G., & Jacobson, K. A. (2017). A2B adenosine receptor signaling and regulation. Cellular signalling, 33, 56–63. [Link]

  • Cronstein, B. N., & Sitkovsky, M. (2017). Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis. Matrix Biology, 57-58, 21-30. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved February 23, 2026, from [Link]

  • Masjedi, A., et al. (2020). Focusing on Adenosine Receptors as a Potential Targeted Therapy in Human Diseases. Cancers, 12(4), 805. [Link]

  • Chen, Y. T., et al. (2024). Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases. International Journal of Molecular Sciences, 25(11), 5857. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). istradefylline. Retrieved February 23, 2026, from [Link]

  • FR. (n.d.). A3 Human Adenosine GPCR Cell Based Antagonist cAMP LeadHunter Assay. Retrieved February 23, 2026, from [Link]

  • U.S. Food and Drug Administration. (2019). Clinical Pharmacology Review(s). [Link]

  • Innoprot. (n.d.). Adenosine A2A Receptor Assay. Retrieved February 23, 2026, from [Link]

  • Kyowa Kirin. (2019, April 4). Kyowa Kirin Announces FDA Acceptance of Istradefylline (KW-6002) New Drug Application Resubmission in the US. [Link]

Sources

A Comparative Guide to 7-Deazainosine's Efficacy Against Viral Polymerases

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting Viral Polymerases

Viral polymerases are essential enzymes responsible for replicating the viral genome, making them a prime target for antiviral drug development.[1] Nucleoside analogs, a prominent class of inhibitors, mimic natural building blocks of RNA or DNA.[1][2] Upon entering a cell, these analogs are converted into their active triphosphate form.[1][3] When a viral polymerase mistakenly incorporates one of these analogs into a growing nucleic acid chain, it can lead to premature termination of synthesis, effectively halting viral replication.[1][4]

7-Deazainosine, a modified adenosine analog, has emerged as a promising broad-spectrum antiviral agent.[5][6] This guide will explore its mechanism of action and systematically compare its inhibitory effects across a range of clinically relevant viral polymerases.

Mechanism of Action: How this compound Disrupts Viral Replication

The efficacy of this compound hinges on a process of intracellular activation. Cellular kinases phosphorylate the parent nucleoside to its active 5'-triphosphate metabolite.[3][5] This active form then competes with the natural adenosine triphosphate (ATP) for incorporation into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp).[6]

The 7-deaza modification in the purine ring enhances the molecule's inhibitory potency against certain viral polymerases, such as that of the Hepatitis C virus (HCV).[6] This structural change is key to its function, leading to the disruption of the viral replication cycle.

Caption: Intracellular activation and mechanism of action of this compound.

Comparative Analysis: this compound's Performance Across Viral Polymerases

The antiviral activity of this compound (often denoted as 7DMA or a related analog, 7-deaza-2'-C-methyladenosine) has been evaluated against a variety of viruses, primarily RNA viruses. Its efficacy is not uniform, highlighting the structural and functional differences among viral polymerases.

The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for a this compound analog against several viruses. The Selectivity Index (SI), calculated as CC50/EC50, is a critical measure of a drug's therapeutic window; a higher SI indicates greater selectivity for the virus over the host cell.[7][8][9] Compounds with an SI value of 10 or greater are generally considered active and merit further investigation.[8]

Virus FamilyVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
FlaviviridaeZika Virus (ZIKV)Vero5-15 (approx.)>50>3.3-10[5]
FlaviviridaeWest Nile Virus (WNV)PS0.15 - 0.33>50>151[4][10]
FlaviviridaeDengue Virus (DENV)Vero5-15 (approx.)>50>3.3-10[5]
FlaviviridaeYellow Fever Virus (YFV)Vero5-15 (approx.)>50>3.3-10[5]
FlaviviridaeHepatitis C Virus (HCV)HBI10A0.3 (EC90)>20>67[11]

Key Insights:

  • Potent Anti-Flavivirus Activity: this compound analogs demonstrate particularly strong activity against members of the Flaviviridae family, including West Nile Virus, Zika Virus, and Hepatitis C Virus.[4][5][6] The low micromolar and even nanomolar EC50 values for WNV suggest a high affinity of its triphosphate form for the viral RdRp.[4]

  • High Selectivity: For the viruses listed, the compound shows low cytotoxicity, with CC50 values often exceeding the highest tested concentrations.[4][11] This results in a favorable Selectivity Index, particularly for WNV and HCV, indicating a wide therapeutic window in these in vitro models.[4][11]

  • Broad-Spectrum Potential: While most potent against flaviviruses, the compound's activity against a range of (+)ssRNA viruses suggests it has broad-spectrum potential that warrants further investigation against other viral families.[5]

  • Lack of Activity Against Certain Viruses: Notably, 7-deaza-2′-C-methyl-adenosine showed no antiviral activity against minus-stranded RNA viruses like respiratory syncytial virus (RSV) and measles, or against DNA viruses like herpesvirus.[11] This underscores the specificity of its interaction with certain types of viral polymerases.

Comparison with Other Nucleoside Analogs

When evaluating a new antiviral candidate, it is crucial to benchmark its performance against established drugs.

  • Remdesivir: An adenosine analog that functions as a delayed chain terminator.[2][12] It has shown broad-spectrum activity and is approved for treating COVID-19.[2][12]

  • Favipiravir (T-705): A purine nucleotide analog that acts as a mutagen, introducing errors into the viral RNA, and also as a chain terminator.[5][12][13] It is used for influenza and has been studied for COVID-19.[12][13]

While direct head-to-head studies with identical assays are limited in the literature, the potent low-micromolar activity of this compound analogs against flaviviruses like WNV and ZIKV is comparable to or exceeds that of many other nucleoside inhibitors against their respective targets.[4][5]

Experimental Protocols for Cross-Validation

To ensure scientific rigor, a two-pronged approach is essential: first, confirming direct inhibition of the target enzyme, and second, verifying efficacy in a biological system that reflects viral infection.

Caption: A self-validating workflow for antiviral compound evaluation.

Protocol 1: In Vitro RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This assay directly measures the ability of the compound's triphosphate form to inhibit the purified viral polymerase enzyme.

Rationale: This cell-free system isolates the interaction between the drug and its direct target, removing confounding variables like cell permeability and metabolic activation. It is a crucial first step to confirm the mechanism of action.[14][15]

Methodology:

  • Enzyme and Template Preparation:

    • Express and purify the recombinant viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8 complex).[14]

    • Synthesize or purchase a primer/template (P/T) RNA complex. The template is a longer RNA strand, and the primer is a shorter, complementary strand that provides a starting point for the polymerase.[14]

  • Reaction Setup:

    • In a 96-well plate, prepare reaction mixtures containing the purified RdRp complex, the P/T RNA, and a reaction buffer with optimal pH, salt concentrations, and magnesium ions (a critical cofactor for polymerases).

    • Add serial dilutions of this compound triphosphate. Include a "no inhibitor" positive control and a "no enzyme" negative control.

  • Initiation and Incubation:

    • Initiate the polymerase reaction by adding a mix of the four natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP).

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 60 minutes).[14]

  • Detection and Analysis:

    • Stop the reaction by adding a stopping solution (e.g., containing EDTA to chelate magnesium ions).

    • The amount of newly synthesized RNA can be quantified. A common non-radioactive method is to use an intercalating dye (like SYBR Green) that fluoresces upon binding to the double-stranded RNA product.

    • Measure fluorescence using a plate reader.

    • Plot the percentage of inhibition against the inhibitor concentration and use non-linear regression to calculate the IC50 value (the concentration that inhibits 50% of polymerase activity).[16]

Protocol 2: Cell-Based Plaque Reduction Assay

This assay measures the ability of the parent compound (this compound) to inhibit virus replication in a host cell culture.

Rationale: This assay provides a biologically relevant measure of antiviral efficacy, accounting for cell uptake, metabolic conversion to the active triphosphate form, and overall impact on the production of infectious virus particles.[17][18][19][20]

Methodology:

  • Cell Seeding:

    • Seed a susceptible host cell line (e.g., Vero cells for ZIKV or WNV) into 6-well or 24-well plates to form a confluent monolayer.[5][18]

  • Compound Treatment and Infection:

    • Prepare serial dilutions of this compound in a cell culture medium.

    • Aspirate the growth medium from the cell monolayers and pre-treat the cells with the compound dilutions for a set time (e.g., 1 hour).[16]

    • Infect the cells with a known amount of virus (e.g., 100 plaque-forming units, PFU) for 1 hour to allow viral adsorption.[18]

  • Overlay and Incubation:

    • After the infection period, aspirate the virus inoculum.

    • Overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding dilutions of the test compound.[18][19]

    • Causality: The semi-solid overlay is critical. It prevents the newly produced virus particles from spreading randomly through the liquid medium, ensuring that secondary infections are restricted to neighboring cells. This results in the formation of discrete, countable plaques, where each plaque originates from a single infectious virus particle.[19]

    • Incubate the plates for several days (time is virus-dependent) at 37°C in a CO2 incubator until visible plaques form in the "no drug" virus control wells.[19]

  • Plaque Visualization and Counting:

    • Fix the cells with a fixative like 4% formaldehyde.[18]

    • Remove the overlay and stain the cell monolayer with a dye such as Crystal Violet, which stains living cells.[18][21]

    • Plaques will appear as clear, unstained zones against a background of stained, viable cells.[18]

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration relative to the "no drug" control.

    • Plot the percentage of inhibition against the drug concentration and use non-linear regression to determine the EC50 value.[17]

Protocol 3: Cytotoxicity Assay (MTS/XTT Method)

This assay must be run in parallel with the cell-based antiviral assay to determine the compound's toxicity to the host cells.

Rationale: A potent antiviral is only useful if it is not toxic to the host. The cytotoxicity assay is essential for calculating the Selectivity Index, which quantifies the therapeutic window.[7][22]

Methodology:

  • Cell Seeding and Treatment:

    • Seed the same host cell line used in the antiviral assay into a 96-well plate.[23]

    • Treat the uninfected cells with the same serial dilutions of this compound used in the plaque assay. Include "cells only" (no compound) controls.[23][24]

    • Incubate for the same duration as the antiviral assay.

  • Reagent Addition and Incubation:

    • Add an MTS (or XTT) reagent solution to each well.[23][24][25]

    • Mechanism: Metabolically active, viable cells contain dehydrogenase enzymes that reduce the tetrazolium salt (MTS/XTT) into a colored formazan product. The amount of color produced is directly proportional to the number of living cells.[23]

    • Incubate for 1-4 hours at 37°C.[23][24]

  • Data Acquisition and Analysis:

    • Measure the absorbance of the colored formazan product using a microplate reader (e.g., at 490 nm for MTS).[23]

    • Calculate the percentage of cell viability for each concentration relative to the "no compound" control cells.

    • Plot cell viability against drug concentration and use non-linear regression to determine the CC50 value.[16]

Conclusion and Future Directions

The experimental evidence strongly supports this compound and its analogs as potent and selective inhibitors of a range of viral RNA-dependent RNA polymerases, particularly within the Flaviviridae family.[4][5] Its favorable in vitro selectivity profile makes it an attractive candidate for further preclinical development.

Future research should focus on:

  • Expanding the Viral Panel: Systematically testing against a wider array of RNA viruses to better define its spectrum of activity.

  • Resistance Studies: Selecting for resistant viruses in cell culture to identify the specific mutations in the polymerase that confer resistance. This can confirm the drug's target and provide insights into its binding site.[11]

  • In Vivo Efficacy: Evaluating the compound in robust animal models of infection to assess its pharmacokinetic properties, safety, and ability to reduce viral load and disease progression.[5][26] Studies have already shown that a 7-deaza analog can delay disease progression in a mouse model of Zika virus infection and prevent mortality in a West Nile virus infection model.[5][10][27]

By following the rigorous, self-validating experimental workflows outlined in this guide, researchers can effectively cross-validate the efficacy of this compound and other promising antiviral candidates, contributing to the development of next-generation therapeutics.

References

  • Zmurko J, Marques RE, Schols D, Verbeken E, Kaptein SJ, Neyts J. (2016). The Viral Polymerase Inhibitor 7-Deaza-2'-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model. PLoS Neglected Tropical Diseases. Available from: [Link]

  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. Available from: [Link]

  • Olsen, D. B., et al. (2004). A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties. Antimicrobial Agents and Chemotherapy, 48(10), 3944–3953. Available from: [Link]

  • Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Utah State University. Available from: [Link]

  • Ardis, D. (2022). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. BioAgilytix. Available from: [Link]

  • Eyer, L., Fojtíková, M., Nencka, R., et al. (2019). Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2′-C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection. Antimicrobial Agents and Chemotherapy, 63(3), e02093-18. Available from: [Link]

  • BEI Resources. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Protocols.io. Available from: [Link]

  • Bio-protocol. (n.d.). Antiviral assay. Bio-protocol. Available from: [Link]

  • Olsen, D. B., et al. (2004). A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties. Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • Creative Diagnostics. (n.d.). Plaque Reduction Assay. Creative Diagnostics. Available from: [Link]

  • He, S., et al. (2020). Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2. Frontiers in Immunology. Available from: [Link]

  • Babu, Y. S., et al. (2007). Synthesis and antiviral activity of a series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides. Bioorganic & Medicinal Chemistry Letters, 17(16), 4529–4533. Available from: [Link]

  • Emery Pharma. (2023). Cytotoxicity Screening Assay - Paired with Antiviral Assays. Protocols.io. Available from: [Link]

  • IGI Global. (2026). What is Selectivity Index. IGI Global. Available from: [Link]

  • Lu, G., et al. (2020). Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase. Antimicrobial Agents and Chemotherapy, 64(10), e01202-20. Available from: [Link]

  • Grein, J., et al. (2020). Comparison of remdesivir and favipiravir - the anti-Covid-19 agents mimicking purine RNA constituents. Biomedical Papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia, 165(4), 353–359. Available from: [Link]

  • Eyer, L., et al. (2019). Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2'- C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection. Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available from: [Link]

  • Zmurko, J., et al. (2016). The viral polymerase inhibitor 7-deaza-2'-C-methyladenosine is a potent inhibitor of in vitro Zika virus replication and delays disease progression in a robust mouse infection model. bioRxiv. Available from: [Link]

  • Emery Pharma. (2025). Important Considerations in Antiviral Testing. Emery Pharma. Available from: [Link]

  • Eyer, L., et al. (2019). Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2′- C -Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection. ResearchGate. Available from: [Link]

  • Šlapeta, J., & Pařík, P. (2021). Comparison of remdesivir and favipiravir - the anti-Covid-19 agents mimicking purine RNA constituents. Biomedical papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia. Available from: [Link]

  • Trevigen. (n.d.). XTT Proliferation Assay Protocol. Trevigen. Available from: [Link]

  • PLOS. (2016). The Viral Polymerase Inhibitor 7-Deaza-2'-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model. PLOS. Available from: [Link]

  • Zmurko, J., et al. (2016). The Viral Polymerase Inhibitor 7-Deaza-2'-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model. PLOS Neglected Tropical Diseases. Available from: [Link]

  • MDPI. (2024). Small Molecule Drugs Targeting Viral Polymerases. MDPI. Available from: [Link]

  • bioRxiv. (2020). Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives. bioRxiv. Available from: [Link]

  • Rahmianti, N. D., et al. (2023). Cardiovascular implications of remdesivir and favipiravir in COVID-19 therapy. Hellenic Journal of Cardiology, 70, 28-34. Available from: [Link]

  • DataBaaz. (2020). Favipiravir & Remdesivir: New Drugs To Fight COVID19. YouTube. Available from: [Link]

  • ACS Omega. (2023). Inhibition of the RNA-Dependent RNA-Polymerase from SARS-CoV-2 by 6-Chloropurine Isoxazoline-Carbocyclic Monophosphate Nucleotides. ACS Publications. Available from: [Link]

  • Biomedical Research and Therapy. (2021). Effects of Remdesivir and Favipiravir on Covid-19 Clinical Outcomes : A Systematic Review and Meta-Analysis. Biomedpress. Available from: [Link]

Sources

Safety Operating Guide

7-Deazainosine: Advanced Disposal & Handling Protocol

[1]

Executive Summary & Mechanism of Hazard

7-Deazainosine (and its derivatives like Tubercidin) acts as a nucleoside analogue.[1] Structurally, it replaces the N-7 nitrogen of the purine ring with a carbon (pyrrolopyrimidine scaffold).[1]

Why this matters for disposal: Standard purines are metabolically recycled or degraded by xanthine oxidase. However, the C-C bond at position 7 renders the pyrrolopyrimidine ring highly resistant to enzymatic cleavage and standard chemical neutralization. Because these analogues mimic adenosine/guanosine, they can be erroneously incorporated into DNA/RNA, causing chain termination or mutagenesis.

Operational Implication: You cannot "deactivate" this compound in the sink using bleach or mild acids. High-temperature chemical incineration is the only validated method to break the pyrrolopyrimidine core.

Risk Assessment & Waste Classification[1][2]

Before generating waste, you must classify your stream.[2] this compound is generally not P-listed or U-listed under RCRA (USA), but it must be treated as Toxic and Genotoxic due to its biological activity.[1]

Waste Stream Segregation Table
Waste CategoryCompositionPrimary HazardDisposal Stream
Solid Waste Contaminated gloves, weigh boats, pipette tips, dry powder residue.[1]Trace Toxicity / Dust InhalationSolid Chemical Waste (Yellow/Hazard Tag)
Stock Solutions High concentration (>10 mM) in DMSO or Water.[1]Acute Toxicity / Skin AbsorptionOrganic/Aqueous Chemical Waste
Cell Culture Media Media containing dilute (<100 µM) compound + biologicals.[1]Biohazard + Chemical ToxicityTrace Chemo/Biohazard (Incineration required)
HPLC Effluent Acetonitrile/Methanol + Trace compound.[1]Flammability + ToxicityFlammable Solvent Waste

Pre-Disposal Protocols

A. Personal Protective Equipment (PPE)[1][4]
  • Gloves: Nitrile (minimum 0.11 mm).[1] Double gloving is required when handling DMSO stock solutions, as DMSO acts as a carrier solvent, transporting the nucleoside analogue through the skin barrier.

  • Respiratory: Handle dry powder only inside a certified fume hood or biological safety cabinet (Class II) to prevent inhalation of particulates.[1]

B. Surface Decontamination

Because the compound is stable:

  • Do not use bleach (hypochlorite) alone; it may not fully degrade the ring structure.[1]

  • Protocol: Wet a paper towel with 70% Ethanol or Isopropanol to solubilize surface residue.[1]

  • Wipe the area thoroughly.

  • Dispose of the paper towel as Solid Chemical Waste , not regular trash.

  • Wash the area with soap and water to remove residue.

Step-by-Step Disposal Workflows

Workflow 1: Solid Waste (Consumables & Dry Powder)[1]
  • Segregate: Do not mix with general lab trash or "sharps" unless the sharps are chemically contaminated.

  • Containment: Place items in a transparent, 6-mil polyethylene bag or a rigid wide-mouth container.

  • Labeling: Attach a Hazardous Waste Tag.

    • Chemical Name: "this compound solid waste debris."

    • Hazard Checkbox: Toxic.[3][4]

  • Consolidation: Seal the bag/container. Do not compact the waste (risk of aerosolizing dust).

  • Disposal: Transfer to your facility's Chemical Waste Accumulation Area for incineration .

Workflow 2: Liquid Waste (Stock Solutions & HPLC)
  • Compatibility Check: Ensure the waste container is compatible with the solvent (e.g., HDPE for aqueous/DMSO, Glass/Teflon for halogenated solvents).

  • pH Verification: Although this compound is stable, ensure the waste carboy pH is between 5–9 to prevent unrelated reactions in the waste stream.

  • Transfer: Pour waste into the carboy using a funnel. Close the lid immediately to prevent solvent evaporation.

  • Labeling:

    • Constituents: "Acetonitrile (50%), Water (49%), this compound (<1%)."[1]

  • Disposal: Ship for fuel blending or incineration .

Workflow 3: Bio-Mixed Waste (Cell Culture)

Critical: If the compound was used with viral vectors or human cell lines.

  • Inactivation: Add bleach (final 10%) to kill biological agents (cells/viruses).[1] Allow to sit for 30 minutes.

    • Note: This kills the biology but leaves the chemical active.

  • Tagging: Label as "Chemo-Bio Waste" or "Trace Cytotoxic Waste." [1]

  • Disposal: This stream must be incinerated. Do not autoclave and pour down the drain, as the nucleoside analogue will enter the water system.

Visual Decision Logic

The following diagram illustrates the critical decision points for disposing of this compound to ensure compliance and safety.

DisposalWorkflowStartWaste Generation:This compoundStateCheckWhat is the physical state?Start->StateCheckLiquidLiquid WasteStateCheck->LiquidSolutionsSolidSolid Waste(Powder/Debris)StateCheck->SolidSolidsBioCheckContains Biologicals?(Cells/Virus)Liquid->BioCheckSolventCheckSolvent Type?BioCheck->SolventCheckNo (Pure Chem)BioChemoStreamTrace Chemo/Bio Stream(Incineration)BioCheck->BioChemoStreamYes (Media)IncinerationChemical Incineration(High Temp)SolventCheck->IncinerationOrganic/AqueousSharpsCheckIs it a Sharp?(Needle/Glass)Solid->SharpsCheckSharpsCheck->IncinerationNo (Gloves/Wipes)SharpsBinChem-ContaminatedSharps BinSharpsCheck->SharpsBinYes

Figure 1: Decision matrix for this compound waste streams. Note that all paths eventually lead to incineration to destroy the pyrrolopyrimidine ring.

Emergency Procedures

Accidental Spills[4]
  • Evacuate: If a large amount of dry powder (>1g) is aerosolized, evacuate the lab immediately.

  • PPE: Don double nitrile gloves, lab coat, and N95 respirator (or half-mask) before re-entering.[1]

  • Containment: Cover liquid spills with absorbent pads. Cover powder spills with wet paper towels (to prevent dust) before wiping.[1]

  • Clean Up: Wipe area 3x with soap and water.

  • Disposal: All cleanup materials go into Hazardous Solid Waste .

Exposure Response[6][7]
  • Eye Contact: Flush with water for 15 minutes.[1][5][6] The compound is an irritant (H319).[7][5]

  • Skin Contact: Wash with soap and water immediately.[8] Do not use ethanol on skin (enhances absorption).[1]

  • Ingestion: Do not induce vomiting. Contact poison control.

References

  • National Center for Biotechnology Information (PubChem). this compound (Compound Summary).[1] Accessed October 2025. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4] [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste. [Link][1]

  • Glen Research. Safety Data Sheet: 7-deaza-dG-CE Phosphoramidite.[1][8] (Representative SDS for 7-deaza purines). [Link]

  • Carroll, S. S., et al. "Inhibition of Hepatitis C Virus RNA Replication by 2'-Modified Nucleoside Analogs." Journal of Biological Chemistry, 2003. (Establishes mechanism of action and stability). [Link]

Personal protective equipment for handling 7-Deazainosine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Safe Handling of 7-Deazainosine Content Type: Operational Safety Guide (Bioactive Nucleosides) Audience: Researchers, Medicinal Chemists, and Safety Officers

PART 1: EXECUTIVE SAFETY DIRECTIVE

To the Research Team: As a Senior Application Scientist, I cannot overstate this: Treat this compound not merely as a chemical irritant, but as a bioactive chain terminator.

While Safety Data Sheets (SDS) often classify nucleoside analogs generically as "Irritants" (H315/H319) or "Harmful if Swallowed" (H302), this classification underrepresents the biological risk. This compound (related to Tubercidin) mimics natural nucleosides (Inosine/Adenosine). Its mechanism of action involves incorporation into RNA/DNA or inhibition of polymerases. If it can terminate viral replication, it can interfere with your own cellular replication.

Your primary risk vector is not just the powder—it is the solvent . This compound is frequently dissolved in DMSO (Dimethyl Sulfoxide). DMSO is a potent skin penetrant that will carry the dissolved nucleoside directly through standard nitrile gloves and into your bloodstream within minutes.

PART 2: HAZARD MECHANICS & PPE STRATEGY

The "Trojan Horse" Risk (The DMSO Factor)

Most lab accidents with nucleosides occur during the solubilization phase.

  • The Threat: this compound powder is an inhalation hazard.[1] Once dissolved in DMSO, it becomes a rapid absorption hazard.

  • The Failure Point: Standard 4-mil nitrile gloves provide <5 minutes of protection against DMSO before permeation occurs.

PPE Selection Matrix
Protection ZoneRecommended EquipmentScientific Rationale
Hand (Primary) Double Gloving Required 1. Inner: Low-Density Polyethylene (PE) or Laminate (e.g., Silver Shield®)2. Outer: Thick Nitrile (>5 mil)DMSO permeates nitrile rapidly. Laminate liners provide chemical hold-out; outer nitrile provides dexterity and grip.
Respiratory Fume Hood (Primary) N95/P100 Respirator (Secondary/Backup)Prevents inhalation of aerosolized powder during weighing. Do not handle open powder on an open bench.
Eye/Face Chemical Splash Goggles + Face ShieldSafety glasses are insufficient if a splash occurs during vortexing or heating.
Body Tyvek® Lab Coat (Closed Front) with Knit CuffsCotton lab coats absorb liquids. Tyvek repels splashes. Knit cuffs prevent wrist exposure between glove and sleeve.

PART 3: OPERATIONAL WORKFLOW (Step-by-Step)

Phase 1: Preparation & Weighing (Solid State)
  • Engineering Control: Use a Chemical Fume Hood or a Powder Weighing Station.

  • Static Control: Use an anti-static gun or ionizer if available. Nucleoside powders are often electrostatic and "jump," creating invisible aerosols.

  • Don double gloves (Nitrile over Laminate).

  • Place the balance inside the hood.

  • Weigh into a pre-tared vial. Immediately cap the vial after weighing.

  • Wipe the exterior of the vial with a damp Kimwipe (water) to remove static dust before removing from the balance area.

Phase 2: Solubilization (Liquid State - High Risk)
  • Solvent: 100% DMSO (typical).

  • Add DMSO via pipette inside the fume hood.

  • Vortexing: Do NOT hold the vial in your hand while vortexing if possible. Use a tube holder or clamp. If hand-holding is necessary, ensure the outer glove is fresh.

  • Visual Check: Inspect the solution for clarity.

  • Aliquot: Immediately separate the stock solution into single-use aliquots to minimize freeze-thaw cycles and future handling risks.

Phase 3: Emergency Response
  • Skin Contact (DMSO Solution):

    • Immediate Action:Do not scrub. Scrubbing increases absorption.

    • Protocol: Rinse with copious amounts of cool water for 15+ minutes.[2] Remove contaminated clothing carefully to avoid dragging chemicals across the face.

  • Spill (Powder): Cover with wet paper towels to prevent dust generation, then wipe up.

  • Spill (Liquid): Cover with absorbent pads. Treat used pads as hazardous chemical waste.

PART 4: DISPOSAL & DEACTIVATION

The "Cradle-to-Grave" Rule: Never pour nucleoside analogs down the drain. Their stability allows them to persist in water systems, potentially affecting aquatic life or entering the water table.

Waste StreamDisposal MethodNotes
Solid Waste High-Temp Incineration Label as "Bioactive Chemical Solid". Do not autoclave (autoclaving does not destroy the chemical structure).
Liquid Waste Chemical Incineration Stream Segregate into "Halogenated" or "Non-Halogenated" solvent waste depending on the solvent mixture (DMSO is non-halogenated, but check local EHS rules).
Sharps/Glass Hard-Sided Chem/Bio Bin Any pipette tip that touched the DMSO stock must be incinerated, not recycled.

PART 5: VISUALIZATION (Workflow Logic)

The following diagram illustrates the critical decision points and safety barriers in the handling lifecycle.

G cluster_0 Engineering Controls (Fume Hood) Start Start: this compound (Powder Form) PPE_Check PPE Check: Double Gloves? (Laminate + Nitrile) Start->PPE_Check Weighing Weighing (Risk: Inhalation) Solubilization Dissolve in DMSO (Risk: Absorption) Weighing->Solubilization Add Solvent Experiment Experimental Application (Cell Culture/Assay) Solubilization->Experiment Aliquot Waste Disposal: High-Temp Incineration (NO DRAIN DISPOSAL) Solubilization->Waste Contaminated Tips PPE_Check->Weighing Pass Experiment->Waste Segregate

Caption: Operational lifecycle of this compound, highlighting the critical transition from inhalation risk (powder) to absorption risk (DMSO solution) and the mandatory incineration disposal path.

REFERENCES

  • National Institutes of Health (NIH) - PubChem. (n.d.). Tubercidin (7-Deazaadenosine) Compound Summary. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: Nucleoside Analogs and Mutagenicity Risks. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Toxic and Hazardous Substances. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.